Product packaging for Corynoxeine(Cat. No.:CAS No. 630-94-4)

Corynoxeine

Numéro de catalogue: B1451005
Numéro CAS: 630-94-4
Poids moléculaire: 382.5 g/mol
Clé InChI: MUVGVMUWMAGNSY-KAXDATADSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Corynoxeine is a member of indoles.
This compound has been reported in Uncaria sinensis, Mitragyna rotundifolia, and other organisms with data available.
active principles of Uncariae Ramulus et Uncus;  structure given in first source for ((7beta,16E,20alpha)-isomer) and ((16E,20alpha)-isomer);  RN given refers to ((7beta,16E,20alpha)-isomer)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O4 B1451005 Corynoxeine CAS No. 630-94-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVGVMUWMAGNSY-KAXDATADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318311
Record name Corynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630-94-4
Record name Corynoxeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynoxeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYNOXEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KIC0Q2VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Corynoxeine's Neuroprotective Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Corynoxeine, a tetracyclic oxindole alkaloid derived from the plant Uncaria rhynchophylla, has emerged as a promising neuroprotective agent. Traditionally used in Eastern medicine for neurological disorders, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic potential. This document provides an in-depth technical overview of this compound's core mechanisms of action in neuroprotection, focusing on its role in modulating autophagy, neuroinflammation, oxidative stress, and apoptosis. It is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, influencing several key cellular pathways implicated in neuronal survival and death. The primary mechanisms identified include the induction of autophagy for the clearance of toxic protein aggregates, suppression of neuroinflammatory responses, mitigation of oxidative stress, and inhibition of apoptotic pathways.

Autophagy Induction via Akt/mTOR Pathway Inhibition

A primary mechanism of this compound's neuroprotective action is its ability to enhance autophagy, the cellular process for degrading and recycling misfolded proteins and damaged organelles. This is particularly relevant in neurodegenerative diseases like Parkinson's Disease (PD), which are characterized by the accumulation of protein aggregates such as α-synuclein.[1][2]

This compound induces autophagy by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][3] The mTOR complex is a critical negative regulator of autophagy. By reducing the phosphorylation levels of Akt, mTOR, and the downstream effector p70 S6 Kinase, this compound effectively relieves this inhibition, leading to the initiation of autophagosome formation.[1] This process promotes the clearance of pathogenic proteins, such as α-synuclein, thereby reducing their cytotoxic effects and protecting dopaminergic neurons.[2][3][4] Studies have shown that this compound treatment leads to an increase in the level of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and a decrease in the autophagy substrate p62, confirming the induction of autophagic flux.[3][4]

G cluster_0 cluster_1 cluster_2 This compound This compound Akt Akt This compound->Akt inhibits mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy Machinery mTOR->Autophagy inhibition removed Clearance Clearance of α-synuclein aggregates Autophagy->Clearance Survival Neuronal Survival Clearance->Survival

Caption: this compound induces autophagy by inhibiting the Akt/mTOR pathway.
Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a key contributor to the pathogenesis of neurodegenerative diseases.[3] this compound has demonstrated potent anti-inflammatory effects in various models.[3][5] It significantly reduces the activation of microglia and diminishes the production and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8).[3][6]

The underlying mechanism for this anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master transcriptional regulator of inflammatory responses. By preventing its activation and subsequent translocation to the nucleus, this compound suppresses the expression of downstream target genes, including TNF-α, IL-1β, and IL-6, thereby dampening the inflammatory cascade and protecting neurons from inflammatory damage.[5]

G Stimulus Neurotoxic Stimulus (e.g., Rotenone, LPS) Microglia Microglia Activation Stimulus->Microglia NFkB NF-κB Activation Microglia->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neuroinflammation Neuroinflammation & Neuronal Damage Cytokines->Neuroinflammation This compound This compound This compound->NFkB inhibits

Caption: this compound's anti-neuroinflammatory mechanism via NF-κB inhibition.
Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to significant neuronal damage.[7][8][9] this compound exhibits robust antioxidant properties by modulating key cytoprotective pathways.[5]

A significant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1).[5][7][10] This enhancement of the endogenous antioxidant defense system helps neutralize ROS, reduce lipid peroxidation, and protect neurons from oxidative damage.[5][11]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. This compound interferes with this process by modulating the expression of key regulatory proteins. Specifically, it has been shown to decrease the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2.[12] This shift results in a lower Bax/Bcl-2 ratio, which is a critical determinant of cell fate, favoring survival.[12][13][14] By stabilizing the mitochondrial membrane and preventing the release of cytochrome c, this modulation inhibits the activation of the downstream caspase cascade, including effector caspases like caspase-3, ultimately preventing the execution of the apoptotic program.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating this compound's efficacy.

Table 1: In Vitro Efficacy of this compound

Parameter Cell Line Concentration Effect Reference
IC50 Value A549 (Lung Adenocarcinoma) 101.6 µM Inhibition of cell proliferation [12]
DNA Synthesis Inhibition PDGF-BB-induced VSMCs 5 µM 32.8 ± 11.0% inhibition [15]
20 µM 51.8 ± 8.0% inhibition [15]
50 µM 76.9 ± 7.4% inhibition [15]

| IL-8 Release | α-synuclein overexpressing PC12 cells | 25 µM | Significant diminishment of IL-8 release |[3][6] |

Table 2: In Vivo Effects of this compound in Parkinson's Disease Models

Parameter Model Observation Effect of this compound Reference
α-synuclein Aggregates Rotenone-induced rat model Increased aggregates in Substantia Nigra (SNpc) Decreased number of aggregates [3][4]
α-synuclein Expression Rotenone-induced rat model Increased expression in SNpc Decreased protein expression [3][4]
LC3-II Levels Rotenone-induced rat model - Increased LC3-II levels in SNpc [3][4]
p62 Levels Rotenone-induced rat model - Decreased p62 levels in SNpc [3][4]
p-mTOR Levels Rotenone-induced rat model - Decreased p-mTOR levels in SNpc [3][4]
Activated Microglia Rotenone-induced rat & mouse models Increased number of active microglia in SNpc Significantly decreased number [3][6]

| Serum TNF-α | Rotenone-induced mouse model | Increased levels | Significantly decreased levels |[3][6] |

Key Experimental Protocols

This section outlines the general methodologies used to investigate the neuroprotective mechanisms of this compound.

In Vitro Neuroprotection and Autophagy Assays
  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12, N2a) are cultured under standard conditions (e.g., 37°C, 5% CO₂).[1]

  • Induction of Toxicity: To model neurodegenerative conditions, cells are treated with a neurotoxin such as rotenone, MPP+, or transfected to overexpress proteins like α-synuclein.[1][3]

  • This compound Treatment: Cells are pre-treated or co-treated with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 24-48 hours).[1][3]

  • Western Blot Analysis: Cell lysates are collected for protein quantification. Proteins of interest (e.g., p-Akt, p-mTOR, LC3B, p62, α-synuclein, cleaved caspase-3, Bax, Bcl-2) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using chemiluminescence and quantified by densitometry.[3][4]

  • Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and incubated with primary antibodies (e.g., anti-LC3B). After incubation with fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI), cells are imaged using a fluorescence microscope to observe the formation of LC3 puncta, indicative of autophagosomes.[16]

  • Cell Viability Assay: Assays such as MTT or CCK-8 are used to quantify cell viability following neurotoxin and this compound treatment.[12]

In Vivo Parkinson's Disease Model
  • Animal Model Creation: Parkinson's disease models are induced in rats or mice. This can be achieved by stereotaxic infusion of rotenone into the substantia nigra pars compacta (SNpc) for an acute model or systemic administration of low-dose rotenone for a chronic model.[2][3][4]

  • Drug Administration: Animals receive daily intraperitoneal (i.p.) or oral gavage administration of this compound or vehicle control for a period of several weeks.[3]

  • Behavioral Testing: Motor function is assessed using tests like the apomorphine-induced rotation test (for unilateral lesion models) or the rotarod test to evaluate motor coordination and balance.[3]

  • Tissue Processing: Following the treatment period, animals are euthanized, and brains are collected. Brains may be fixed in paraformaldehyde for histological analysis or dissected to isolate specific regions (e.g., SNpc, striatum) for biochemical analysis.[3][4]

  • Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNpc. Staining for markers like Iba1 (microglia) or α-synuclein is also performed.[3]

  • Biochemical Analysis: Brain tissue homogenates are used for Western blotting (as described above) or ELISA to measure levels of proteins and inflammatory cytokines (e.g., TNF-α).[3][6]

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Assessment cluster_2 Phase 3: Endpoint Analysis A1 Induce PD Model in Rats (e.g., Rotenone injection in SNpc) A2 Divide into Treatment Groups A1->A2 B1 Daily Administration: 1. Vehicle Control 2. This compound A2->B1 B2 Behavioral Assessment (e.g., Rotation Test) B1->B2 during treatment period C1 Euthanasia & Brain Tissue Collection B2->C1 at study conclusion C2 Histological Analysis (TH+ Neuron Count, Microglia Activation) C1->C2 C3 Biochemical Analysis (Western Blot for Autophagy/Inflammatory Markers) C1->C3

Caption: General experimental workflow for in vivo neuroprotection studies.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through its concerted action on multiple, interconnected cellular pathways. Its ability to induce autophagy, suppress neuroinflammation, combat oxidative stress, and inhibit apoptosis positions it as a compelling therapeutic candidate for complex neurodegenerative diseases. The modulation of the Akt/mTOR, NF-κB, and Nrf2 pathways highlights its role as a multi-target agent.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross the blood-brain barrier effectively.

  • Target Engagement: Elucidating the direct molecular targets of this compound will provide a more refined understanding of its mechanism of action.

  • Clinical Translation: Rigorous, well-controlled clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of this compound in human patients with neurodegenerative diseases.

  • Synergistic Therapies: Investigating the potential of this compound in combination with other therapeutic agents could lead to more effective treatment strategies.

References

Pharmacological properties of Corynoxeine alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Properties of Corynoxeine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a tetracyclic oxindole alkaloid predominantly isolated from plants of the Uncaria genus, which have a long history in traditional medicine. Modern pharmacological research has identified this compound as a multi-target compound with a diverse range of biological activities, positioning it as a promising candidate for therapeutic development. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining key experimental protocols, and visualizing its complex signaling pathways. Its activities include neuroprotection, anti-inflammatory, anti-cancer, and cardiovascular effects, stemming from its interaction with key cellular signaling cascades.

Introduction

This compound (C₂₂H₂₆N₂O₄, Molar Mass: 382.45 g/mol ) is an active constituent of traditional herbal medicines derived from Uncaria rhynchophylla (Gouteng) and Mitragyna speciosa (Kratom).[1][2][3] Structurally, it is an enantiomer of Corynoxine B and is categorized as an oxindole alkaloid.[4] Historically used for conditions like convulsions and hypertension, this compound is now being investigated for its therapeutic potential in a range of complex diseases, including neurodegenerative disorders, cancer, and vascular proliferative diseases.[3][4] This guide synthesizes current preclinical data to offer a detailed technical perspective on its pharmacology.

Pharmacodynamics: Mechanisms of Action

This compound exerts its effects by modulating several critical signaling pathways. Its multi-target nature is a key feature of its pharmacological profile.

Cardiovascular Effects: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

A primary mechanism of this compound is its potent inhibition of platelet-derived growth factor (PDGF-BB)-induced proliferation of vascular smooth muscle cells (VSMCs), a key event in the pathogenesis of atherosclerosis and restenosis.[3] this compound achieves this by selectively blocking the phosphorylation and activation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) without affecting the upstream activators MEK1/2, Akt, PLCγ1, or the PDGF receptor itself.[3][5]

In addition to its anti-proliferative effects, this compound induces vasorelaxation by blocking L-type calcium channels and activating potassium channels in vascular smooth muscle cells.[1][2] This dual mechanism promotes smooth muscle relaxation, reduces vascular resistance, and enhances blood flow.[1][2]

G cluster_membrane Cell Membrane PDGFR PDGF-Rβ PLCg1 PLCγ1 PDGFR->PLCg1 Akt Akt PDGFR->Akt MEK12 MEK1/2 PDGFR->MEK12 L_Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_Ca_Channel->Ca_Influx K_Channel K⁺ Channel K_Efflux K⁺ Efflux K_Channel->K_Efflux PDGF PDGF-BB PDGF->PDGFR This compound This compound This compound->L_Ca_Channel Blocks This compound->K_Channel Opens ERK12 ERK1/2 This compound->ERK12 Inhibits MEK12->ERK12 Proliferation VSMC Proliferation & Migration ERK12->Proliferation Ca_Influx->Proliferation Promotes Vasorelaxation Vasorelaxation K_Efflux->Vasorelaxation

Caption: this compound's cardiovascular signaling pathways. (Max-width: 760px)
Neuroprotective Effects: Induction of Autophagy

In the context of neurodegenerative diseases like Parkinson's Disease (PD), this compound demonstrates significant neuroprotective properties by enhancing autophagy, the cellular process for clearing aggregated proteins.[6][7] It promotes the clearance of α-synuclein, a major component of Lewy bodies in PD, by inducing autophagy through the inhibition of the Akt/mTOR signaling pathway.[4][6] This leads to reduced levels of phosphorylated Akt, mTOR, and p70S6K, key negative regulators of autophagy.[6]

G This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy Induction mTOR->Autophagy Inhibits AlphaSynuclein α-synuclein Aggregates Autophagy->AlphaSynuclein Degrades Clearance Aggregate Clearance AlphaSynuclein->Clearance Neuroprotection Neuroprotection Clearance->Neuroprotection

Caption: this compound's role in the Akt/mTOR autophagy pathway. (Max-width: 760px)
Anti-Cancer Activity: Targeting the PI3K/AKT/COX-2 Pathway

Recent studies have highlighted this compound's potential as an anti-cancer agent, particularly in lung adenocarcinoma (LUAD).[8] It suppresses LUAD cell proliferation, migration, and invasion while inducing apoptosis.[8] The mechanism involves the inhibition of the PI3K/AKT signaling pathway, which subsequently downregulates the expression of Cyclooxygenase-2 (COX-2), a key protein implicated in cancer progression and inflammation.[8] this compound was shown to reduce levels of PI3K p110δ and phosphorylated AKT, leading to decreased COX-2 expression.[8]

G This compound This compound PI3K PI3K (p110δ) This compound->PI3K Inhibits AKT p-AKT PI3K->AKT Activates COX2 COX-2 Expression AKT->COX2 Upregulates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation COX2->Proliferation Metastasis Metastasis (EMT) COX2->Metastasis

Caption: this compound's anti-cancer mechanism in LUAD. (Max-width: 760px)
Anti-Inflammatory and Anti-Allergic Properties

This compound exhibits broad anti-inflammatory and anti-allergic effects. It inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in microglia, suggesting a role in mitigating neuroinflammation.[9] Furthermore, it dose-dependently inhibits histamine release from mast cells and reduces mast cell degranulation in vivo, indicating its potential for treating pseudo-allergic reactions.[9]

Pharmacokinetics and Metabolism

Preclinical studies in rats show that this compound predominantly accumulates in the stomach and intestine after oral administration.[10] Its concentration in the brain is negligible, indicating limited permeability across the blood-brain barrier (BBB), which may reduce the risk of central nervous system side effects.[1][10] An important pharmacological interaction is its ability to induce the expression of cytochrome P450 3A4 (CYP3A4) enzymes, which can alter the metabolism of co-administered drugs that are CYP3A4 substrates.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

Target/AssayCell Line / SystemEffectIC₅₀ / ConcentrationReference
Anti-Cancer
Cell ViabilityA549 (Lung Adenocarcinoma)InhibitionIC₅₀: 101.6 µM[8]
Anti-Inflammatory
NO ProductionPrimary Rat MicrogliaInhibition of LPS-induced NOIC₅₀: 15.7 µM[9]
Histamine ReleaseLAD 2 Mast CellsInhibition of compound 48/80-induced release25-200 µM[9]
Cardiovascular
VSMC ProliferationRat Aortic VSMCsInhibition of PDGF-BB-induced proliferation25.0% at 5 µM, 63.0% at 20 µM, 88.0% at 50 µM[3]
DNA SynthesisRat Aortic VSMCsInhibition of PDGF-BB-induced synthesisIC₅₀: 9.2 µM[5]
Antiviral
Anti-HIV Activity-InhibitionEC₅₀: 30.02 ± 3.73 µM[4]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesDosingEffectReference
Compound 48/80-Induced Local AnaphylaxisMouse0.5, 2.5, and 5 mg/kgReduction of anaphylaxis and mast cell degranulation[9]
Methamphetamine-Induced HyperlocomotionMouse30 and 100 mg/kgReduction of hyperlocomotion[9]
Lung Adenocarcinoma XenograftNude Mice20 and 30 mg/kgUpregulated E-cadherin, downregulated Vimentin and Bcl-2[8]

Experimental Protocols

In Vitro Methodologies

5.1.1. VSMC Proliferation and DNA Synthesis Assay

  • Cell Culture: Rat aortic vascular smooth muscle cells (VSMCs) are cultured in DMEM supplemented with 10% FBS.

  • Protocol: Cells are seeded in 96-well plates and serum-starved for 24 hours to synchronize them. They are then pre-treated with various concentrations of this compound (e.g., 5-50 µM) for 1 hour before stimulation with 50 ng/mL PDGF-BB.

  • Proliferation Measurement: After 24 hours, cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay.

  • DNA Synthesis: [³H]thymidine is added during the final 4 hours of incubation. The incorporation of thymidine into DNA is measured using a scintillation counter to quantify DNA synthesis.

  • Reference: Based on the methodology described by Kim, T.-J., et al. (2008).[3]

5.1.2. Western Blot Analysis for Signaling Pathways (ERK, Akt, mTOR)

  • Protocol: Cells (e.g., VSMCs, A549, or neuronal cells) are treated with this compound and the relevant stimulant (e.g., PDGF-BB). Cells are then lysed, and protein concentrations are determined.

  • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR).

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5.1.3. Cancer Cell Migration and Invasion Assay (Transwell Assay)

  • Protocol: A549 cells are pre-treated with this compound. For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel.

  • Migration/Invasion: Cells are seeded in the serum-free medium in the upper chamber, with a chemoattractant (e.g., 10% FBS) in the lower chamber.

  • Quantification: After 24-48 hours, non-invading cells are removed from the top surface. Cells that have migrated/invaded to the bottom surface are fixed, stained with crystal violet, and counted under a microscope.

In Vivo Methodologies

5.2.1. Lung Adenocarcinoma Xenograft Mouse Model

  • Animal Model: Athymic nude mice are subcutaneously injected with A549 cells.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to groups and treated with vehicle control or this compound (e.g., 20-30 mg/kg) via intraperitoneal injection or oral gavage daily.

  • Endpoint Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry (IHC) or Western blot analysis to assess protein expression (e.g., E-cadherin, Vimentin, Bcl-2).

  • Reference: Based on the study by Hou et al. (2024).[8]

5.2.2. Rotenone-Induced Parkinson's Disease Model

  • Animal Model: Rats or mice are administered rotenone to induce PD-like pathology, including motor dysfunction and loss of dopaminergic neurons.

  • Treatment: Animals are co-treated with this compound.

  • Behavioral Assessment: Motor function is assessed using tests like the rotarod test or open-field test.

  • Histological Analysis: Brain tissues, specifically the substantia nigra, are analyzed via IHC for tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) and α-synuclein aggregates.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation A549 Culture A549 Cells Treat Treat with this compound (Various Concentrations) A549->Treat CCK8 Cell Viability Assay (CCK-8 / MTT) Treat->CCK8 Assess Proliferation Transwell Migration & Invasion Assay (Transwell) Treat->Transwell Assess Motility WB Western Blot (PI3K/AKT/COX-2) Treat->WB Assess Mechanism Inject Inject A549 Cells into Nude Mice CCK8->Inject Positive result informs in vivo study Tumor Allow Tumors to Grow Inject->Tumor Treat_mice Treat Mice with this compound (e.g., 20 mg/kg) Tumor->Treat_mice Measure Measure Tumor Volume Treat_mice->Measure Excise Excise Tumors for Analysis (IHC, Western Blot) Measure->Excise

Caption: Experimental workflow for anti-cancer evaluation. (Max-width: 760px)

Conclusion and Future Directions

This compound is a pharmacologically diverse alkaloid with well-defined mechanisms of action against a range of pathological processes. Its ability to inhibit ERK1/2, modulate the Akt/mTOR and PI3K/AKT pathways, and exert anti-inflammatory effects underscores its potential as a therapeutic lead. The quantitative data from preclinical studies provide a solid foundation for its further development.

Future research should focus on several key areas:

  • Pharmacokinetic Optimization: Improving its bioavailability and BBB permeability for neurodegenerative applications.

  • Clinical Trials: Translating the promising preclinical findings into human studies to establish safety and efficacy.

  • Target Deconvolution: Further elucidating all molecular targets to better understand its polypharmacology and predict potential off-target effects.

References

Corynoxeine as a potential therapeutic agent for Parkinson's disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Corynoxeine as a Potential Therapeutic Agent for Parkinson's Disease

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein protein.[1][2] Current therapies primarily manage symptoms and do not halt disease progression. This compound, an oxindole alkaloid isolated from the medicinal herb Uncaria rhynchophylla, has emerged as a promising neuroprotective agent.[1][3] Preclinical studies demonstrate its ability to mitigate key pathological features of PD through multiple mechanisms, including the enhancement of autophagy-mediated α-synuclein clearance, suppression of neuroinflammation, and inhibition of oxidative stress-related neuronal apoptosis.[1][4] This document provides a comprehensive technical overview of the preclinical evidence, mechanism of action, and experimental methodologies related to this compound's therapeutic potential in PD.

Mechanism of Action

This compound's neuroprotective effects are multifactorial, targeting several core pathways implicated in Parkinson's disease pathogenesis.

Induction of Autophagy and Clearance of α-Synuclein

A primary pathological hallmark of PD is the aggregation of α-synuclein into toxic Lewy bodies.[2][5] this compound has been identified as a potent autophagy enhancer, promoting the degradation of these protein aggregates.[3][6] It achieves this by modulating the Akt/mTOR signaling pathway. By reducing the phosphorylation levels of Akt, mTOR, and the downstream effector p70 S6 Kinase, this compound effectively disinhibits the autophagy machinery, leading to the formation of autophagosomes that engulf and clear α-synuclein.[1][6] This action reduces the cytotoxic burden of protein aggregates in neuronal cells.[1][4]

Attenuation of Neuroinflammation

Neuroinflammation, driven by the activation of microglia, significantly contributes to the degeneration of dopaminergic neurons in PD.[1][2] Activated microglia release a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[1][4][7] this compound demonstrates significant anti-neuroinflammatory properties by inhibiting the activation of microglia.[4] In animal models of PD, treatment with this compound led to a marked decrease in the number of active microglia in the substantia nigra and a reduction in serum levels of TNF-α.[1][4]

Protection Against Oxidative Stress and Apoptosis

The death of dopaminergic neurons in PD is largely executed through apoptotic pathways, often triggered by overwhelming oxidative stress.[7][8] The intrinsic (mitochondria-mediated) pathway, involving pro-apoptotic factors like Bax and the release of cytochrome c, is considered a predominant mechanism.[8][9] While direct studies on this compound's anti-apoptotic effects are part of a broader neuroprotective profile, its ability to reduce cellular stressors like inflammation and protein aggregation indirectly mitigates the triggers for apoptosis. Furthermore, a derivative of its enantiomer, Corynoxine B, has been shown to inhibit apoptosis and increase cell viability in toxin-induced PD cell models by inducing autophagy.[10][11]

Preclinical Evidence: In Vivo and In Vitro Models

The therapeutic potential of this compound has been validated in multiple preclinical models of Parkinson's disease.

In Vivo Animal Studies

Rotenone-induced rat and mouse models, which replicate key features of PD including motor dysfunction and dopaminergic neuronal loss, have been instrumental in evaluating this compound.[1][2] Oral administration of this compound in these models resulted in significant improvements in motor function, as measured by rotarod and pole tests.[1] Histological analysis revealed that this compound treatment prevented the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and increased striatal dopamine levels.[1][2][4] Furthermore, it effectively reduced α-synuclein aggregation and microglial activation in the SNpc.[1][4]

In Vitro Cellular Studies

Studies using neuronal cell lines such as SH-SY5Y, PC12, and N2a have elucidated the molecular mechanisms of this compound.[1][6] In these cells, this compound induces autophagy and promotes the clearance of both wild-type and A53T mutant α-synuclein, a variant associated with familial PD.[6] In toxin-based models, where MPP+ (the active metabolite of MPTP) is used to induce a Parkinsonian phenotype, derivatives of this compound's stereoisomer have been shown to protect against cell death and restore viability by enhancing autophagy.[10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound and its derivatives.

Table 1: In Vivo Efficacy of this compound in Rotenone-Induced PD Models

Animal Model Treatment Group Dosage Key Outcomes Reference
Rotenone Rat Model This compound-Low (Cory-L) 2.5 mg/kg - Improved motor function (apomorphine rotation test)- Increased striatal dopamine levels- Prevented loss of TH+ neurons in SNpc- Decreased α-synuclein aggregation [1]
This compound-High (Cory-H) 5 mg/kg - Stronger effects on motor function, dopamine levels, and TH+ neuron survival compared to low dose [1]
Rotenone Mouse Model This compound-Low (Cory-L) 5 mg/kg - Increased latency to fall (rotarod test)- Reduced turning time (pole test)- Increased striatal dopamine levels [1]

| | this compound-High (Cory-H) | 10 mg/kg | - More significant improvement in motor performance and dopamine levels |[1] |

Table 2: In Vitro Activity of this compound and Derivatives

Cell Line Model Compound Concentration Key Outcomes Reference
PC12 (A53T α-syn) Doxycycline-induced This compound 25 µM - Diminished release of IL-8 [4]
PC12 MPP+ Induced CB6 (Corynoxine B derivative) 5-40 µM - Dose-dependently increased autophagy flux- Inhibited cell apoptosis- Increased cell viability [10][11]

| N2a, SH-SY5Y | Basal Condition | this compound | Not specified | - Induced autophagy- Reduced levels of p-Akt, p-mTOR, p-p70S6K |[6] |

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key molecular pathways modulated by this compound and a typical experimental workflow.

Corynoxeine_MoA cluster_stress Cellular Stressors in PD cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_outcome Neuroprotective Outcomes AlphaSyn α-Synuclein Aggregation Clearance α-Synuclein Clearance Neuroinflam Neuroinflammation (Microglial Activation) Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) Neuroinflam->Cytokines Releases Cory This compound Cory->Neuroinflam Inhibits Akt Akt Cory->Akt Inhibits mTOR mTOR Akt->mTOR Activates Autophagy Autophagy Induction mTOR->Autophagy Inhibits Autophagy->Clearance Promotes Survival Neuronal Survival Clearance->Survival Leads to InflamRed Reduced Inflammation InflamRed->Survival Leads to

Caption: Mechanism of Action of this compound in Parkinson's Disease.

experimental_workflow cluster_model PD Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment start C57BL/6 Mice induce Induce PD Model (e.g., MPTP i.p. injection 30 mg/kg for 5 days) start->induce treat Administer this compound (e.g., 10-20 mg/kg, p.o.) or Vehicle Control induce->treat behavior Behavioral Tests (Rotarod, Pole Test) treat->behavior tissue Tissue Collection (Brain: Striatum, SNpc) behavior->tissue analysis Biochemical & Histological Analysis (HPLC for Dopamine, Western Blot, Immunohistochemistry for TH, α-Syn) tissue->analysis

Caption: Typical In Vivo Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

In Vitro: SH-SY5Y Cell Culture and Toxin Model

This protocol outlines the culture of SH-SY5Y cells and the induction of a Parkinsonian phenotype using the neurotoxin MPP+.

  • Cell Culture and Maintenance:

    • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium.[13]

    • Supplement the medium with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[13]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[13]

    • Passage cells at approximately 80% confluency using 0.25% Trypsin-EDTA. Plate cells at a density that encourages cell-to-cell contact to ensure proper proliferation.[12]

  • Neuronal Differentiation (Optional but Recommended):

    • To obtain a more mature neuronal phenotype, differentiate cells by treating with 10 µM Retinoic Acid (RA) in a low-serum (1% FBS) medium for 5-7 days.[12][14] This enhances their susceptibility to neurotoxins and better mimics dopaminergic neurons.[12]

  • MPP+ Toxin Induction and this compound Treatment:

    • Plate differentiated or undifferentiated SH-SY5Y cells in multi-well plates suitable for the desired assay (e.g., 96-well for viability, 6-well for Western blot).

    • Pre-treat cells with various concentrations of this compound (e.g., 5-40 µM) for 2-4 hours.

    • Introduce MPP+ (a common neurotoxin used to model PD in vitro) at a final concentration of 0.5-2 mM to induce cytotoxicity.[12]

    • Co-incubate cells with this compound and MPP+ for 24-48 hours.

  • Endpoint Analysis:

    • Cell Viability: Assess using an MTT or MTS assay according to the manufacturer's protocol.

    • Western Blot: Lyse cells to extract total protein. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against key proteins (e.g., α-synuclein, LC3-II/I for autophagy, cleaved Caspase-3 for apoptosis, p-mTOR, p-Akt, and TH) and appropriate secondary antibodies.

    • Immunofluorescence: Fix cells, permeabilize, and stain with antibodies for markers like α-synuclein or LC3 to visualize protein aggregation and autophagosome formation, respectively.

In Vivo: MPTP Mouse Model of Parkinson's Disease

This protocol describes the induction of a subacute PD model in mice using MPTP, followed by treatment with this compound.

  • Animals and Housing:

    • Use male C57BL/6 mice, 8-10 weeks old.[15]

    • House animals in a temperature-controlled environment (22-25°C) with a 12-hour light/dark cycle, providing ad libitum access to food and water.[15]

    • Allow mice to acclimate for at least one week before experimentation.

  • MPTP Model Induction (Subacute Regimen):

    • Safety Precaution: MPTP is a potent neurotoxin requiring strict safety protocols, including personal protective equipment and a designated negative-pressure room.[16]

    • Dissolve MPTP-HCl in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) injection at a dose of 30 mg/kg body weight once daily for five consecutive days.[15] This regimen reliably depletes striatal dopamine and causes loss of TH+ neurons.[16]

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline with 0.5% Tween 80).

    • Begin administration concurrently with or immediately following the MPTP regimen.

    • Administer this compound daily via oral gavage (p.o.) at desired doses (e.g., 10 mg/kg, 20 mg/kg) for the duration of the study (e.g., 21 days).[10][11] The control group should receive the vehicle.

  • Behavioral Assessment:

    • Perform behavioral tests during the final week of treatment.[15]

    • Rotarod Test: Place mice on an accelerating rotating rod and record the latency to fall.

    • Pole Test: Place mice head-up on top of a vertical pole and record the time taken to turn downwards and descend to the base.[1]

  • Tissue Processing and Analysis:

    • At the end of the study, euthanize mice and perfuse with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemistry).[15]

    • Dissect the substantia nigra and striatum and store at -80°C.[15]

    • HPLC: Homogenize striatal tissue to measure levels of dopamine and its metabolites (DOPAC, HVA).[16]

    • Immunohistochemistry: Section the substantia nigra and stain for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival. Stain for Iba1 to assess microglial activation.

    • Western Blot: Analyze tissue homogenates for levels of α-synuclein, autophagy markers, and inflammatory proteins.

Conclusion and Future Directions

This compound presents a compelling profile as a disease-modifying therapeutic candidate for Parkinson's disease. Its multifaceted mechanism, targeting both the clearance of pathogenic protein aggregates via autophagy and the suppression of detrimental neuroinflammation, addresses the core pathology of the disease in a way that current symptomatic treatments do not. The robust preclinical data from both in vivo and in vitro models provide a strong rationale for its continued development.

Future research should focus on several key areas:

  • Pharmacokinetics and Brain Penetrance: Detailed studies are needed to quantify the bioavailability and blood-brain barrier permeability of this compound to optimize dosing strategies.

  • Chronic Toxicity Studies: Long-term safety and toxicity studies are essential before consideration for clinical trials.

  • Combination Therapy: Investigating this compound in combination with existing dopaminergic therapies could reveal synergistic effects, potentially reducing the required dose of L-DOPA and mitigating its long-term side effects.

  • Derivative Optimization: The promising results from Corynoxine B derivatives like CB6 suggest that medicinal chemistry efforts to synthesize analogues with improved potency and brain permeability could yield a best-in-class clinical candidate.[10][11]

References

The Biological Activity of Corynoxeine in Vascular Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular smooth muscle cell (VSMC) proliferation and vasoregulation are critical components in the pathophysiology of various cardiovascular diseases, including atherosclerosis, restenosis following angioplasty, and hypertension. The identification of natural compounds that can modulate VSMC function represents a promising avenue for the development of novel therapeutic agents. Corynoxeine, an oxindole alkaloid isolated from the hooks of Uncaria rhynchophylla, has emerged as a compound of interest due to its demonstrated biological activities. This technical guide provides an in-depth overview of the known effects of this compound on VSMCs, with a focus on its anti-proliferative properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this area.

Anti-Proliferative Activity of this compound on Vascular Smooth Muscle Cells

The most well-documented biological activity of this compound in VSMCs is its potent inhibition of proliferation induced by platelet-derived growth factor (PDGF-BB), a key mitogen implicated in vascular proliferative disorders.

Quantitative Data Summary

The inhibitory effects of this compound on PDGF-BB-induced VSMC proliferation and DNA synthesis have been quantified, demonstrating a concentration-dependent relationship.[1]

Table 1: Inhibitory Effects of this compound on PDGF-BB-Induced VSMC Proliferation [1]

This compound Concentration (µM)Inhibition of Cell Number (%)
525.0 ± 12.5
2063.0 ± 27.5
5088.0 ± 12.5

Table 2: Inhibitory Effects of this compound on PDGF-BB-Induced VSMC DNA Synthesis [1]

This compound Concentration (µM)Inhibition of DNA Synthesis (%)
532.8 ± 11.0
2051.8 ± 8.0
5076.9 ± 7.4
Mechanism of Anti-Proliferative Action: Inhibition of the ERK1/2 Signaling Pathway

This compound exerts its anti-proliferative effects by selectively targeting the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1] Pre-incubation of VSMCs with this compound significantly inhibits the phosphorylation of ERK1/2 induced by PDGF-BB.[1] Notably, this compound does not affect the upstream activators of ERK1/2, such as mitogen-activated protein kinase (MAPK)/ERK-activating kinase 1 and 2 (MEK1/2), nor does it impact other related signaling molecules like Akt, phospholipase C (PLC)γ1, or the PDGF receptor β (PDGF-Rβ) phosphorylation.[1] This specificity points to this compound as a potent and selective inhibitor of ERK1/2.[1]

Corynoxeine_ERK12_Pathway cluster_outside PDGF_BB PDGF-BB PDGFR PDGF-Rβ PDGF_BB->PDGFR MEK12 MEK1/2 PDGFR->MEK12 ERK12 ERK1/2 MEK12->ERK12 Proliferation VSMC Proliferation ERK12->Proliferation This compound This compound This compound->ERK12 Inhibition

Inhibitory action of this compound on the ERK1/2 signaling pathway.

Potential Vasorelaxant Activity

While direct studies on the vasorelaxant properties of isolated this compound are limited, research on the ethanolic extract of Uncaria rhynchophylla, a primary source of this compound, has demonstrated significant vasodilatory effects.[1][2]

The vasorelaxant mechanisms of the Uncaria rhynchophylla extract are multifaceted and involve both endothelium-dependent and -independent pathways.[3] Key signaling pathways implicated include:

  • Nitric Oxide/Soluble Guanylyl Cyclase/Cyclic Guanosine Monophosphate (NO/sGC/cGMP) Pathway : The extract promotes the release of nitric oxide from the endothelium, leading to vasorelaxation.[1][3]

  • Modulation of Ion Channels : The extract affects the regulation of membrane potential through voltage-operated calcium channels and various potassium channels.[1]

  • Intracellular Calcium Release : It has been shown to inhibit intracellular Ca2+ release from the inositol triphosphate receptor (IP3R).[2]

Further investigation is required to elucidate the specific contribution of this compound to these observed vasorelaxant effects of the whole plant extract.

Experimental Protocols

VSMC Proliferation Assay (Cell Counting)

This protocol is based on the methodology described by Kim et al. (2008).[1]

  • Cell Culture : Rat aortic VSMCs are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding : Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.

  • Serum Starvation : To synchronize the cells in the G0/G1 phase, the culture medium is replaced with serum-free DMEM for 24 hours.

  • Treatment : Cells are pre-treated with various concentrations of this compound (5, 20, 50 µM) for 1 hour.

  • Stimulation : PDGF-BB (50 ng/mL) is added to the wells to induce proliferation, and the cells are incubated for 24 hours.

  • Cell Counting : Cells are washed with phosphate-buffered saline (PBS), trypsinized, and the cell number is determined using a hemocytometer or an automated cell counter.

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

This protocol is a standard method for assessing DNA synthesis and is adapted from the study by Kim et al. (2008).[1]

  • Cell Culture and Seeding : Follow steps 1-3 of the VSMC Proliferation Assay protocol.

  • Treatment and Stimulation : Cells are pre-treated with this compound (5, 20, 50 µM) for 1 hour, followed by stimulation with PDGF-BB (50 ng/mL).

  • Radiolabeling : [³H]-thymidine (1 µCi/mL) is added to each well, and the cells are incubated for 24 hours.

  • Harvesting : The medium is removed, and the cells are washed twice with cold PBS.

  • Precipitation : 10% trichloroacetic acid (TCA) is added, and the plates are incubated at 4°C for 30 minutes to precipitate DNA.

  • Washing : The TCA is removed, and the cells are washed with 95% ethanol.

  • Lysis : The cells are lysed with 0.5 N NaOH.

  • Scintillation Counting : The lysate is transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the general steps for assessing protein phosphorylation.

  • Cell Culture, Treatment, and Stimulation : Follow steps 1-5 of the VSMC Proliferation Assay protocol, using a shorter incubation time (e.g., 15-30 minutes) after PDGF-BB stimulation, as phosphorylation events are often rapid.

  • Cell Lysis : Cells are washed with cold PBS and lysed on ice with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Secondary Antibody Incubation : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Assays Start VSMC Culture Serum_Starvation Serum Starvation (24h) Start->Serum_Starvation Pre_treatment This compound Pre-treatment (1h) Serum_Starvation->Pre_treatment Stimulation PDGF-BB Stimulation Pre_treatment->Stimulation Proliferation_Assay Proliferation Assay (24h Incubation) Stimulation->Proliferation_Assay DNA_Synthesis_Assay DNA Synthesis Assay (24h Incubation) Stimulation->DNA_Synthesis_Assay Western_Blot Western Blot (15-30 min Incubation) Stimulation->Western_Blot Data_Analysis Data Analysis Proliferation_Assay->Data_Analysis DNA_Synthesis_Assay->Data_Analysis Western_Blot->Data_Analysis

A generalized workflow for studying this compound's effects on VSMCs.

Future Directions

The current body of research provides a strong foundation for the anti-proliferative effects of this compound in VSMCs. However, to fully understand its therapeutic potential, further investigations are warranted in the following areas:

  • Vasorelaxation : Studies using isolated this compound are needed to confirm its role in the vasorelaxant effects observed with the Uncaria rhynchophylla extract and to elucidate the specific molecular mechanisms involved.

  • Cell Migration : Given that VSMC migration is a key event in neointima formation, investigating the effects of this compound on this process is a logical next step. Standard assays such as the wound healing (scratch) assay or the Boyden chamber assay could be employed.

  • Apoptosis : The potential of this compound to induce apoptosis in hyperproliferative VSMCs should be explored using techniques like TUNEL staining or flow cytometry for annexin V.

  • In Vivo Studies : Ultimately, the efficacy of this compound in animal models of vascular proliferative diseases will be crucial to validate its therapeutic potential.

Conclusion

This compound demonstrates significant and specific biological activity in vascular smooth muscle cells, primarily through the inhibition of PDGF-BB-induced proliferation. This effect is mediated by the targeted inhibition of ERK1/2 phosphorylation. While its roles in vasorelaxation, migration, and apoptosis require further elucidation, the existing data strongly suggest that this compound is a promising natural compound for the development of novel therapies for cardiovascular diseases characterized by abnormal VSMC proliferation. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this compound's therapeutic potential.

References

The Origin of Corynoxeine in Uncaria rhynchophylla: A Technical Guide to its Biosynthesis and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynoxeine, a tetracyclic monoterpenoid oxindole alkaloid found in Uncaria rhynchophylla, has garnered significant interest for its potential therapeutic applications. Understanding its origin within the plant is crucial for optimizing its production, whether through cultivation or synthetic biology approaches. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the regulatory networks that govern its formation. We present a synthesis of current research, including quantitative data on alkaloid accumulation, detailed experimental protocols for its analysis, and visual representations of the core biosynthetic and signaling pathways.

Introduction

Uncaria rhynchophylla (Gouteng), a plant in the Rubiaceae family, is a cornerstone of traditional Chinese medicine, primarily used for cardiovascular and central nervous system disorders.[1] The therapeutic effects are largely attributed to its rich profile of terpenoid indole alkaloids (TIAs), among which this compound is a prominent constituent.[1][2] this compound is a spirooxindole alkaloid, characterized by a unique scaffold where an oxindole ring shares a single atom with a heterocyclic moiety.[3] This structural complexity hints at a sophisticated biosynthetic pathway, which is the focus of this guide. Elucidating this pathway is paramount for the targeted metabolic engineering of U. rhynchophylla or heterologous host systems to enhance the yield of this valuable compound.

The Biosynthetic Pathway of this compound

The formation of this compound is an intricate process that is part of the larger TIA biosynthetic network. The pathway can be broadly divided into three main stages: the formation of the indole precursor (tryptamine), the formation of the terpenoid precursor (secologanin), and their condensation followed by a series of modifications to yield the final this compound molecule.

Precursor Biosynthesis

The journey to this compound begins with two primary building blocks derived from separate metabolic routes:

  • Tryptamine: This indole component originates from the shikimic acid pathway, where chorismate is converted to tryptophan. The enzyme tryptophan decarboxylase (TDC) then catalyzes the decarboxylation of tryptophan to produce tryptamine.[2]

  • Secologanin: This iridoid monoterpenoid is synthesized via the methylerythritol phosphate (MEP) pathway. Geranyl pyrophosphate (GPP) is converted to geraniol by geraniol synthase (GES).[4] A series of subsequent enzymatic reactions, which are not yet fully elucidated in U. rhynchophylla, transform geraniol into secologanin.

Formation of the Core Skeleton and this compound

The indole and terpenoid precursors converge in a critical condensation reaction catalyzed by strictosidine synthase (STR) , which joins tryptamine and secologanin to form strictosidine , the universal precursor for all TIAs.[2][4][5]

From strictosidine, the pathway to this compound involves a series of complex, and still partially speculative, enzymatic transformations. The key event is the oxidative rearrangement of a corynanthe-type alkaloid precursor to form the characteristic spirooxindole scaffold of this compound.[3] While the precise intermediate and enzyme in U. rhynchophylla are yet to be definitively characterized, research in the related plant Mitragyna speciosa has identified a cytochrome P450 enzyme from the CYP71 family (3eCIS) that catalyzes the formation of spirooxindole alkaloids from corynanthe-type precursors.[3] It is highly probable that a homologous enzyme performs this crucial step in U. rhynchophylla.[5][6]

The proposed biosynthetic pathway is illustrated in the diagram below:

This compound Biosynthesis cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC GPP Geranyl-PP Geraniol Geraniol GPP->Geraniol Secologanin Secologanin Geraniol->Secologanin Multiple Steps Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine->Strictosidine Corynanthe_Alkaloid Corynanthe-type Alkaloid Intermediate Strictosidine->Corynanthe_Alkaloid Multiple Steps This compound This compound Corynanthe_Alkaloid->this compound Cytochrome P450 (CYP71 family)

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and its isomers in Uncaria rhynchophylla can vary significantly depending on the plant tissue, geographical origin, and environmental conditions.[1][7][8] Quantitative analysis is essential for quality control and for understanding the plant's metabolic response to different stimuli. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.[1][3][9]

AlkaloidPlant Part/SampleConcentration Range (µg/g or as specified)Reference
This compound Stems and hooks0.0020% - 0.2096% (of total alkaloids)[7]
19 batches of U. rhynchophylla0.016 - 0.231 mg/g[10]
3 samples from Jiangxi0.082 - 0.121 mg/g[3]
Isothis compound 19 batches of U. rhynchophylla0.021 - 0.352 mg/g[10]
3 samples from Jiangxi0.113 - 0.165 mg/g[3]
Rhynchophylline Stems and hooksAccounts for 28-50% of total alkaloids[1]
19 batches of U. rhynchophylla0.127 - 1.053 mg/g[10]
3 samples from Jiangxi0.632 - 0.891 mg/g[3]
Isorhynchophylline Stems and hooksAccounts for 15% of total alkaloids[1]
19 batches of U. rhynchophylla0.211 - 1.258 mg/g[10]
3 samples from Jiangxi0.785 - 1.026 mg/g[3]

Table 1: Quantitative data of major alkaloids in Uncaria rhynchophylla.

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is tightly regulated by both developmental cues and environmental signals. The jasmonate and light signaling pathways have been identified as key regulators of TIA biosynthesis in U. rhynchophylla and related species.

Jasmonate Signaling Pathway

Jasmonates, particularly methyl jasmonate (MeJA), are plant hormones that mediate defense responses. Elicitation with MeJA has been shown to upregulate the expression of TIA biosynthetic genes. The signaling cascade involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn allows for the activation of transcription factors like ORCA and the repression of others like ZCT, leading to the coordinated expression of pathway genes.[11]

Jasmonate_Signaling MeJA Methyl Jasmonate (MeJA) COI1 COI1 Receptor MeJA->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation ORCA ORCA TFs (Activators) JAZ->ORCA represses ZCT ZCT TFs (Repressors) JAZ->ZCT represses TIA_Genes TIA Biosynthesis Genes (TDC, STR, etc.) ORCA->TIA_Genes activates ZCT->TIA_Genes represses Alkaloids This compound & other TIAs TIA_Genes->Alkaloids leads to

Figure 2: Jasmonate Signaling Pathway Regulating TIA Biosynthesis.
Light Signaling Pathway

Light is a critical environmental factor that influences TIA accumulation.[2] The light signaling pathway involves a complex interplay of photoreceptors and transcription factors. Key players include the positive regulators HY5 and GATA transcription factors (UrGATA7 and UrGATA8), and the negative regulators PIFs (Phytochrome Interacting Factors).[2][5] Light perception leads to the stabilization of HY5 and the degradation of PIFs, tipping the balance towards the activation of TIA biosynthetic genes.

Light_Signaling Light Light Photoreceptors Photoreceptors (Phytochromes, Cryptochromes) Light->Photoreceptors activates PIFs PIFs (Repressors) Photoreceptors->PIFs promotes degradation HY5 HY5 (Activator) Photoreceptors->HY5 stabilizes TIA_Genes TIA Biosynthesis Genes PIFs->TIA_Genes represses HY5->TIA_Genes activates GATA_TFs GATA TFs (e.g., UrGATA7/8) (Activators) GATA_TFs->TIA_Genes activates Alkaloids This compound & other TIAs TIA_Genes->Alkaloids leads to

Figure 3: Light Signaling Pathway Regulating TIA Biosynthesis.

Experimental Protocols

Extraction and Isolation of this compound

A common procedure for the extraction and isolation of this compound and other alkaloids from U. rhynchophylla involves solvent extraction followed by chromatographic separation.[12][13]

Protocol: Bioassay-Guided Fractionation [13]

  • Extraction:

    • Air-dried and powdered plant material (e.g., stems with hooks) is refluxed with 95% ethanol.

    • The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography:

    • The active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel.

    • A gradient elution system (e.g., chloroform-methanol) is used to separate the components.

  • Preparative HPLC:

    • Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Extraction_Workflow Plant_Material Dried, powdered U. rhynchophylla Extraction Reflux with 95% Ethanol Plant_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromo Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromo Crude_this compound This compound-rich Fraction Column_Chromo->Crude_this compound Prep_HPLC Preparative HPLC Crude_this compound->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Figure 4: General Workflow for Extraction and Isolation of this compound.
Quantification by HPLC-MS

Protocol: LC-MS for Alkaloid Profiling [1]

  • Sample Preparation:

    • A precisely weighed amount of powdered plant material (e.g., 100 mg) is extracted with a suitable solvent (e.g., methanol) using ultrasonication.

    • The extract is centrifuged, and the supernatant is filtered through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse plus C18 (4.6 × 150 mm, 3.5 μm).[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).[1]

    • Gradient Program: A typical gradient might be: 0–3 min, 5% B; 3–12 min, 5–30% B; 12–15 min, 30–95% B; followed by washing and re-equilibration.[1]

    • Flow Rate: 0.8 mL/min.[1]

    • Injection Volume: 10 μL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification against a standard curve of pure this compound.

Conclusion and Future Perspectives

The biosynthetic origin of this compound in Uncaria rhynchophylla is a testament to the complex metabolic capabilities of medicinal plants. Its formation from primary metabolites via the shikimate and MEP pathways, followed by the core TIA pathway and a crucial oxidative rearrangement, highlights key targets for metabolic engineering. The regulation of this pathway by jasmonate and light signaling provides avenues for optimizing cultivation practices to enhance alkaloid yield.

While significant progress has been made, several areas warrant further investigation. The definitive identification and characterization of the specific cytochrome P450 enzyme responsible for the spirooxindole scaffold formation in U. rhynchophylla remains a critical research goal. A deeper understanding of the transcription factor networks and their cross-talk will enable more precise manipulation of the regulatory pathways. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis and harness its therapeutic potential.

References

Corynoxeine as a Potent Anti-inflammatory Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Inflammation is a critical biological response implicated in a myriad of acute and chronic diseases. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a cornerstone of modern drug development. Corynoxeine, a tetracyclic oxindole alkaloid derived from the medicinal plant Uncaria rhynchophylla, has emerged as a promising therapeutic candidate.[1] Traditionally used for convulsive disorders, recent scientific investigations have unveiled its significant anti-inflammatory and antioxidant properties.[2] This document provides a comprehensive technical overview of this compound's mechanisms of action, supported by quantitative data from key preclinical studies. It details the experimental protocols used to elucidate its function and visualizes the complex signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways that are central to the inflammatory response. Its multifaceted mechanism involves the suppression of pro-inflammatory cascades and the activation of protective, antioxidant pathways.

Inhibition of MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) cascade, is pivotal in mediating cellular responses to inflammatory stimuli.[3] this compound has been identified as a potent inhibitor of ERK1/2.[4] In models of vascular smooth muscle cell (VSMC) proliferation induced by platelet-derived growth factor (PDGF-BB), this compound significantly inhibits the phosphorylation and activation of ERK1/2 without affecting upstream activators like MEK1/2.[5] This targeted inhibition curtails the downstream inflammatory processes and cellular proliferation associated with vascular inflammatory diseases like atherosclerosis.[3][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGF_R PDGF-Rβ MEK MEK1/2 PDGF_R->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates (Activates) Proliferation VSMC Proliferation (Inflammation) ERK->Proliferation Promotes This compound This compound This compound->ERK Inhibits Phosphorylation PDGF PDGF-BB PDGF->PDGF_R Binds

Fig 1: this compound's inhibition of the MAPK/ERK pathway.
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[1][6] this compound has been shown to effectively suppress the activation of the NF-κB pathway.[1][2] In studies involving colistin-induced nephrotoxicity, this compound supplementation significantly attenuated the increased mRNA levels of NF-κB and its downstream targets (TNF-α, IL-1β, IL-6).[1] This inhibition prevents the nuclear translocation of NF-κB, thereby halting the transcription of key inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Releases NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocates This compound This compound This compound->IKK Inhibits Activation DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) DNA->Genes Transcription LPS LPS LPS->TLR4

Fig 2: this compound's suppression of the NF-κB pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to suppressing pro-inflammatory signals, this compound actively promotes cellular defense mechanisms. It activates the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a critical regulator of antioxidant responses.[2][3] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like HO-1.[3] Studies show that this compound supplementation significantly increases the expression of Nrf2 and HO-1 proteins.[3] This activation helps to counteract the oxidative stress that accompanies inflammation, thereby protecting cells from damage.[2] The upregulation of the Nrf2/HO-1 pathway may also contribute to the inhibition of NF-κB-mediated inflammation.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Binds & Sequesters Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocates This compound This compound This compound->Keap1 Promotes Nrf2 Release ARE ARE Nrf2_active->ARE Binds Genes Antioxidant Genes (HO-1) ARE->Genes Transcription ROS Oxidative Stress ROS->Keap1 Induces Conformational Change

Fig 3: this compound's activation of the Nrf2/HO-1 pathway.
Inhibition of TGF-β/NOX4 and PI3K/AKT/COX-2 Pathways

Further research indicates this compound's inhibitory action extends to other significant pathways. It has been shown to decrease the expression of transforming growth factor-β (TGF-β) and nicotinamide adenine dinucleotide phosphate hydrogen oxidase 4 (NOX4) proteins, a pathway implicated in oxidative stress and fibrosis.[3] Additionally, a related compound, corynoxine (an isomer), has been demonstrated to suppress the PI3K/AKT signaling pathway, leading to a dose-dependent reduction in Cyclooxygenase-2 (COX-2) expression in lung adenocarcinoma cells.[7] While this finding is for a related isomer, it suggests a potential mechanism for this compound that warrants further investigation.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory and cytoprotective effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound
Experimental ModelParameter MeasuredThis compound ConcentrationResultReference
PDGF-BB-induced Rat Aortic VSMC ProliferationCell Number Inhibition5 µM25.0 ± 12.5%[5]
20 µM63.0 ± 27.5%[5]
50 µM88.0 ± 12.5%[5]
PDGF-BB-induced Rat Aortic VSMC ProliferationDNA Synthesis Inhibition5 µM32.8 ± 11.0%[5]
20 µM51.8 ± 8.0%[5]
50 µM76.9 ± 7.4%[5]
Lung Adenocarcinoma (A549 cells) (Corynoxine)Cell Viability (IC50)101.6 µM50% inhibition[7]
Table 2: In Vivo Efficacy of this compound
Experimental ModelSpeciesDosageParameter Measured (mRNA levels in kidney)ResultReference
Colistin-Induced NephrotoxicityMiceNot specifiedNF-κBSignificantly decreased vs. colistin-only group[1][3]
TNF-αSignificantly decreased vs. colistin-only group[1][3]
IL-1βSignificantly decreased vs. colistin-only group[1][3]
IL-6Significantly decreased vs. colistin-only group[1][3]
Nrf2 ProteinSignificantly increased vs. colistin-only group[3]
HO-1 ProteinSignificantly increased vs. colistin-only group[3]
TGF-β ProteinSignificantly decreased vs. colistin-only group[3]
NOX4 ProteinSignificantly decreased vs. colistin-only group[3]

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

In Vitro: Inhibition of VSMC Proliferation

This protocol outlines the methodology used to assess this compound's effect on vascular smooth muscle cell proliferation, a key event in vascular inflammation.[5]

  • Cell Culture:

    • Rat aortic vascular smooth muscle cells (VSMCs) are isolated and cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • VSMCs are seeded in 24-well plates and grown to sub-confluence.

    • Cells are serum-starved for 24 hours to synchronize their cell cycle.

    • Cells are pre-treated with varying concentrations of this compound (e.g., 5, 20, 50 µM) for 1 hour.

    • Inflammation and proliferation are induced by adding 50 ng/mL of platelet-derived growth factor (PDGF-BB).

    • Cells are incubated for an additional 24 hours.

  • Analysis:

    • Cell Counting: Cells are trypsinized and counted using a hemocytometer to determine the inhibition of cell proliferation.

    • DNA Synthesis Assay ([³H]-thymidine incorporation): During the final 4 hours of incubation, [³H]-thymidine is added to the culture medium. The amount of incorporated radioactivity is measured using a scintillation counter to assess DNA synthesis.

    • Western Blotting: Cell lysates are collected to analyze the phosphorylation status of ERK1/2 using specific primary antibodies against phospho-ERK1/2 and total ERK1/2.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Culture Rat Aortic VSMCs B Seed Cells in 24-well Plates A->B C Serum-starve for 24h to Synchronize B->C D Pre-treat with this compound (5-50 µM) for 1h C->D E Induce with PDGF-BB (50 ng/mL) D->E F Incubate for 24h E->F G Cell Counting (Proliferation) F->G H [³H]-thymidine Assay (DNA Synthesis) F->H I Western Blot (p-ERK1/2 Analysis) F->I

Fig 4: Experimental workflow for VSMC proliferation assay.
In Vivo: Colistin-Induced Nephrotoxicity Model

This protocol describes an animal model used to evaluate the protective effects of this compound against inflammation and oxidative stress in the kidney.[1][2]

  • Animal Model:

    • Male C57BL/6 mice are used.

    • Animals are housed under standard laboratory conditions with free access to food and water.

  • Treatment Protocol:

    • Mice are randomly divided into groups (e.g., Control, Colistin-only, Colistin + this compound).

    • The treatment group receives this compound supplementation (e.g., via oral gavage) for a specified period.

    • Nephrotoxicity is induced by daily intraperitoneal injections of colistin (e.g., 20 mg/kg/day) for 7 consecutive days.

    • Control animals receive saline injections.

  • Sample Collection and Analysis:

    • At the end of the treatment period, mice are euthanized.

    • Blood samples are collected for serum biochemistry analysis (e.g., BUN, creatinine).

    • Kidney tissues are harvested. One portion is fixed in formalin for histological examination (H&E staining), while another portion is snap-frozen for molecular analysis.

    • qRT-PCR: Total RNA is extracted from kidney tissue to quantify the mRNA expression levels of inflammatory markers (NF-κB, TNF-α, IL-1β, IL-6).

    • Western Blotting: Protein is extracted from kidney tissue to measure the expression levels of key proteins (Nrf2, HO-1, TGF-β, NOX4).

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit key pro-inflammatory pathways such as MAPK/ERK and NF-κB, while simultaneously activating the protective Nrf2/HO-1 antioxidant response, presents a compelling therapeutic profile.[1][2][3][5] The quantitative data from both in vitro and in vivo models provide robust evidence for its efficacy in mitigating inflammatory responses and cellular damage.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

  • Clinical Trials: Given the strong preclinical evidence, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in human inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammatory disorders.

  • Mechanism Elucidation: Further investigation into its effects on other inflammatory pathways, such as the NLRP3 inflammasome, could reveal additional therapeutic applications.[8][9][10]

  • Synergistic Formulations: Exploring the potential of this compound in combination with other anti-inflammatory agents could lead to more effective treatment strategies with reduced side effects.

References

The Neuroprotective Potential of Corynoxeine: A Technical Review for Advancing Neurodegenerative Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Review of Corynoxeine's Neuroprotective Mechanisms and Therapeutic Promise

[City, State] – [Date] – A comprehensive technical guide released today details the growing body of evidence supporting the neuroprotective effects of this compound, a naturally occurring oxindole alkaloid. This in-depth review, targeted towards researchers, scientists, and professionals in drug development, consolidates current knowledge on this compound's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways. The guide aims to accelerate research and development of novel therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's.

This compound, isolated from plants of the Uncaria genus, has demonstrated significant potential in preclinical studies to combat the pathological hallmarks of neurodegeneration. This review synthesizes findings from multiple studies, highlighting its multifaceted neuroprotective properties, which include enhancing autophagy, reducing neuroinflammation, mitigating oxidative stress, and preventing apoptosis.

Key Mechanistic Insights into this compound's Neuroprotective Actions

The review elucidates several key pathways through which this compound exerts its protective effects on neuronal cells:

  • Autophagy Induction via Akt/mTOR Pathway: this compound has been shown to induce autophagy, a cellular process critical for clearing aggregated proteins, such as α-synuclein, which is a hallmark of Parkinson's disease. It achieves this by modulating the Akt/mTOR signaling pathway. By inhibiting this pathway, this compound promotes the formation of autophagosomes and enhances the clearance of toxic protein aggregates.[1]

  • Attenuation of Neuroinflammation: Neuroinflammation is a critical component in the progression of many neurodegenerative disorders. This compound demonstrates potent anti-inflammatory effects by inhibiting the activation of microglia, the primary immune cells of the central nervous system. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3]

  • Combating Oxidative Stress: The brain is particularly vulnerable to oxidative stress, which contributes to neuronal damage. This compound helps to mitigate this by enhancing the expression of antioxidant enzymes and reducing the levels of reactive oxygen species (ROS).

  • Inhibition of Apoptosis: this compound protects neurons from programmed cell death, or apoptosis, by modulating the expression of key regulatory proteins. It has been observed to alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, thereby favoring cell survival.

Quantitative Data on the Neuroprotective Efficacy of this compound

The following tables summarize the quantitative findings from key preclinical studies, offering a clear comparison of this compound's effects across different experimental models.

Table 1: Effect of this compound on Autophagy Markers in Neuronal Cells

Cell LineTreatmentConcentrationDurationLC3-II/β-actin Ratio (Fold Change)p62/β-actin Ratio (Fold Change)Reference
N2aThis compound25 µM6h~1.8-Chen et al., 2014
SH-SY5YThis compound25 µM12h~2.5-Chen et al., 2014
PC12This compound25 µM24hIncreasedDecreasedChen et al., 2014

Table 2: Neuroprotective Effects of this compound in a Rotenone-Induced Mouse Model of Parkinson's Disease

Treatment GroupTH-positive Neurons in SNpc (% of Control)α-synuclein Aggregates in SNpc (% of Rotenone Group)Striatal Dopamine Level (% of Control)Reference
Rotenone~50%100%~40%Chen et al., 2021
Rotenone + this compound (5 mg/kg)~75%~60%~65%Chen et al., 2021
Rotenone + this compound (10 mg/kg)~85%~40%~75%Chen et al., 2021

Table 3: Anti-Neuroinflammatory Effects of this compound

ModelTreatmentParameter MeasuredResultReference
Rotenone-induced PD miceThis compound (10 mg/kg)Activated microglia in SNpcSignificant decreaseChen et al., 2021
Rotenone-induced PD miceThis compound (10 mg/kg)Serum TNF-α levelSignificant decreaseChen et al., 2021
Dox-induced A53T α-syn PC12 cellsThis compound (25 µM)IL-8 releaseDiminishedChen et al., 2021

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, the guide provides detailed methodologies for key experiments cited.

Protocol 1: In Vivo Rotenone-Induced Mouse Model of Parkinson's Disease

  • Animal Model: Male C57BL/6 mice are used.

  • Rotenone Administration: Rotenone is dissolved in sunflower oil and administered via intraperitoneal injection at a dose of 2.5 mg/kg daily for 28 days.

  • This compound Treatment: this compound is administered orally by gavage at doses of 5 mg/kg and 10 mg/kg daily, one hour before rotenone injection.

  • Behavioral Analysis: Motor function is assessed using the rotarod test and pole test at the end of the treatment period.

  • Immunohistochemistry: Brains are collected, sectioned, and stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra pars compacta (SNpc). α-synuclein aggregation is also assessed by immunohistochemistry.

  • Neurochemical Analysis: Striatal dopamine levels are measured using high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro α-Synuclein Clearance Assay

  • Cell Culture: Inducible PC12 cells overexpressing mutant A53T α-synuclein are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Induction of α-Synuclein Expression: α-synuclein expression is induced by treating the cells with doxycycline (1 µg/mL) for 24 hours.

  • This compound Treatment: Cells are then treated with this compound (25 µM) for an additional 24 hours.

  • Western Blot Analysis: Cell lysates are collected, and protein levels of α-synuclein, LC3-II, p62, and phosphorylated and total Akt and mTOR are determined by Western blotting to assess autophagy induction and α-synuclein clearance.

Visualizing the Molecular Mechanisms

To provide a clear understanding of the complex signaling pathways involved, the guide includes diagrams generated using the DOT language.

Corynoxeine_Akt_mTOR_Pathway This compound This compound p_Akt p-Akt This compound->p_Akt inhibits Akt Akt Akt->p_Akt mTOR mTOR p_mTOR p-mTOR mTOR->p_mTOR p_Akt->p_mTOR activates Autophagy Autophagy Induction p_mTOR->Autophagy inhibits AlphaSyn_Clearance α-synuclein Clearance Autophagy->AlphaSyn_Clearance Neuroprotection Neuroprotection AlphaSyn_Clearance->Neuroprotection

This compound's inhibition of the Akt/mTOR pathway to induce autophagy.

Corynoxeine_Neuroinflammation_Pathway cluster_stimulus Neurotoxic Stimulus (e.g., Rotenone) Rotenone Rotenone Microglia Microglia Rotenone->Microglia activates Activated_Microglia Activated Microglia Microglia->Activated_Microglia Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Activated_Microglia->Pro_inflammatory_Cytokines releases Neuronal_Damage Neuronal Damage Pro_inflammatory_Cytokines->Neuronal_Damage This compound This compound This compound->Activated_Microglia inhibits

This compound's role in mitigating neuroinflammation.

Experimental_Workflow_PD_Mouse_Model start Start: C57BL/6 Mice treatment Daily Treatment (28 days) start->treatment rotenone_prep Rotenone (2.5 mg/kg) in Sunflower Oil rotenone_prep->treatment IP injection cory_prep This compound (5 or 10 mg/kg) in Saline cory_prep->treatment Oral gavage behavioral Behavioral Tests (Rotarod, Pole Test) treatment->behavioral sacrifice Sacrifice & Brain Collection behavioral->sacrifice immuno Immunohistochemistry (TH, α-synuclein) sacrifice->immuno hplc HPLC (Striatal Dopamine) sacrifice->hplc analysis Data Analysis immuno->analysis hplc->analysis

Workflow for the in vivo rotenone-induced Parkinson's disease mouse model.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into this compound. The compiled data and detailed protocols are intended to streamline experimental design and encourage further investigation into the therapeutic potential of this promising neuroprotective compound. The ultimate goal is to pave the way for the development of novel and effective treatments for debilitating neurodegenerative diseases.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Corynoxeine in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics, bioavailability, distribution, and metabolism of corynoxeine, a major bioactive oxindole alkaloid isolated from the Uncaria species. The information presented herein is intended to support research and development efforts by summarizing critical data from in vivo and in vitro studies, detailing experimental methodologies, and visualizing key processes and relationships.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized in rodent models, primarily mice and rats, following both intravenous and oral administration. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Intravenous Administration

Following intravenous (IV) administration, this compound is rapidly eliminated from the plasma. In rats, the half-life (t½) was observed to be less than one hour[1]. The compound exhibits a large volume of distribution and high clearance in preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models (Intravenous Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)t½ (h)CL (L/h/kg)Vd (L/kg)Reference
Mouse2-139.0 ± 22.80.6 ± 0.1--[2]
Rat0.0105 mmol/kg--< 1--[1][3]

Note: Cmax is not typically reported for IV bolus administration. AUC: Area Under the Curve; t½: Half-life; CL: Clearance; Vd: Volume of Distribution. Dashes indicate data not reported in the cited source.

Oral Administration

After oral administration, this compound is absorbed, with peak plasma concentrations generally observed within the first hour. The oral bioavailability is moderate, suggesting satisfactory absorption from the gastrointestinal tract.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models (Oral Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Mouse1012.8 ± 3.40.25 ± 0.037.9 ± 9.84.4 ± 2.6[2]
Rat0.105 mmol/kg----[3]

Note: Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve; t½: Half-life. Dashes indicate data not reported in the cited source.

Bioavailability and Distribution

Absolute Oral Bioavailability

The absolute oral bioavailability of this compound has been determined in mice. This parameter is a critical indicator of the fraction of an orally administered dose that reaches systemic circulation unchanged.

Table 3: Absolute Oral Bioavailability of this compound

SpeciesBioavailability (%)Administration RouteReference
Mouse27.3Oral[2]
Tissue and Brain Distribution

Studies in rats have investigated the distribution of this compound into various organs, including the brain. The brain uptake index for this compound was 3.08 × 10⁻¹¹ mol g⁻¹ at 3 hours after an oral dose and 3.75 × 10⁻¹¹ mol g⁻¹ at 74 minutes after an intravenous dose, indicating its ability to cross the blood-brain barrier[3].

Metabolism of this compound

The biotransformation of this compound involves both Phase I and Phase II metabolic reactions. In rats, after oral administration, this compound is extensively metabolized before excretion.

  • Phase I Metabolism: The primary Phase I reactions are hydroxylation, leading to the formation of 11-hydroxythis compound and 10-hydroxythis compound[4].

  • Phase II Metabolism: These hydroxylated metabolites subsequently undergo glucuronidation to form their respective 11-O-β-d-glucuronide and 10-O-β-d-glucuronide conjugates[4].

While direct studies on the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism are limited, research on the related alkaloid isothis compound suggests that CYP2C19, CYP3A4, and CYP2D6 are the major enzymes involved in its biotransformation in humans[5]. This provides a potential avenue for investigating this compound's metabolic pathways.

G COR This compound PhaseI Phase I Metabolites (10- & 11-hydroxythis compound) COR->PhaseI Hydroxylation (CYP450s) PhaseII Phase II Metabolites (Glucuronide Conjugates) PhaseI->PhaseII Glucuronidation (UGTs) Excretion Biliary Excretion PhaseII->Excretion

Figure 1: Simplified metabolic pathway of this compound.

Detailed Experimental Protocols

This section outlines the methodologies employed in preclinical studies to determine the pharmacokinetic parameters of this compound.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol provides a generalized workflow for conducting pharmacokinetic studies in mice or rats.

  • Animal Models: Male Sprague-Dawley rats or Kunming mice are commonly used. Animals are acclimatized for at least one week before the experiment and are typically fasted overnight with free access to water prior to dosing[2][3].

  • Drug Administration:

    • Intravenous (IV): this compound, dissolved in a suitable vehicle (e.g., saline containing 0.1% Tween 80), is administered as a bolus injection via the tail vein[6].

    • Oral (PO): The drug solution is administered via oral gavage using a suitable gavage needle[7].

  • Blood Sampling:

    • Serial blood samples (approximately 20-100 µL) are collected from the tail vein or orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes[2][8].

    • Plasma is separated by centrifugation (e.g., 14,900 g for 10 minutes) and stored at -80°C until analysis[8].

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like DAS (Drug and Statistics) or Phoenix WinNonlin to calculate key pharmacokinetic parameters.

G Dosing Animal Dosing (IV or Oral) Sampling Serial Blood Sampling Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep Analysis UPLC-MS/MS Analysis Prep->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Data Reporting (Cmax, AUC, t½, etc.) PK_Calc->Report

Figure 2: Experimental workflow for a preclinical PK study.
Bioanalytical Method: UPLC-MS/MS

A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the quantification of this compound in biological matrices[2][8].

  • Sample Preparation: Protein precipitation is a common method. Acetonitrile (containing an internal standard like midazolam or carbamazepine) is added to the plasma or blood sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis[1][8].

  • Chromatographic Conditions:

    • Column: A UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is typically used[2][8].

    • Mobile Phase: A gradient elution is performed using a mixture of 0.1% formic acid in water and acetonitrile[2][8].

    • Flow Rate: A typical flow rate is 0.4 mL/min[2][8].

    • Analysis Time: The method is optimized for a short run time, often around 5.5 minutes[8].

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used[4][8].

    • Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for this compound and the internal standard[2][8]. For this compound, a target ion of m/z 383 is often monitored[1].

Plasma Protein Binding (PPB) Assay Protocol

While specific PPB data for this compound were not available in the reviewed literature, standard methods like equilibrium dialysis are used to determine this parameter. High protein binding (>91%) has been observed for the related alkaloid villocarine A[9].

  • Method: The Rapid Equilibrium Dialysis (RED) device is a standard "golden standard" method[10][11].

  • Procedure:

    • The test compound is spiked into plasma (e.g., rat, mouse, or human) in one chamber of the RED device[10][11].

    • This chamber is separated by a semipermeable membrane (e.g., 12-14 kDa MWCO) from a second chamber containing a buffer solution (e.g., PBS)[11].

    • The device is incubated at 37°C for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane[10][12].

    • Following incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentrations of the compound in both chambers are determined by LC-MS/MS. The percentage of unbound and bound drug is then calculated from these concentrations[10][11].

G Dose Dose AUC Exposure (AUC) Dose->AUC Cmax Peak Concentration (Cmax) Dose->Cmax CL Clearance (CL) CL->AUC t_half Half-life (t½) CL->t_half Vd Volume of Distribution (Vd) Vd->Cmax Vd->t_half

Figure 3: Logical relationships between key PK parameters.

Conclusion and Future Directions

Preclinical studies demonstrate that this compound exhibits moderate oral bioavailability and rapid elimination in rodent models. It successfully penetrates the brain and undergoes extensive Phase I and Phase II metabolism. The established UPLC-MS/MS methods are robust for its quantification in biological samples. Future research should focus on identifying the specific CYP450 isoenzymes responsible for its metabolism, determining its plasma protein binding, and further exploring its distribution in target tissues to better correlate its pharmacokinetic profile with its pharmacodynamic effects. This collective data forms a solid foundation for the continued development of this compound as a potential therapeutic agent.

References

Corynoxeine's Potential as a Neuronal Calcium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corynoxeine, a prominent oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla, has garnered significant interest for its neuroprotective properties. While its role as an autophagy enhancer is increasingly documented, its direct activity as a calcium channel blocker in neuronal cells remains an area of nascent investigation. This technical guide synthesizes the current, albeit limited, understanding of this compound's interaction with neuronal calcium channels. Due to the scarcity of direct evidence, this paper also explores the well-documented calcium channel blocking activities of other alkaloids from Uncaria rhynchophylla, such as rhynchophylline, isorhynchophylline, and the recently discovered rhynchines. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for investigating these interactions, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate further research in this promising area.

Introduction: The Role of Calcium Channels in Neuronal Function

Voltage-gated calcium channels (VGCCs) are crucial for a multitude of neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity.[1][2] Dysregulation of calcium homeostasis is implicated in various neurological disorders, making calcium channels significant therapeutic targets.[3] Alkaloids from Uncaria rhynchophylla have been traditionally used in the treatment of central nervous system disorders, and modern research suggests that their therapeutic effects may be mediated, in part, through the modulation of neuronal calcium channels.[4][5]

While this compound has been shown to inhibit vascular smooth muscle cell proliferation via the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, this is not a direct action on calcium channels.[6] However, the established calcium channel blocking activity of its structural relatives from the same plant provides a strong rationale for investigating this compound's potential in this area.

Quantitative Data on Uncaria rhynchophylla Alkaloids as Calcium Channel Blockers

Direct quantitative data on this compound's activity on neuronal calcium channels is not currently available in published literature. However, studies on other alkaloids from Uncaria rhynchophylla provide valuable insights into the potential calcium channel blocking capabilities of this class of compounds.

Alkaloid(s)Channel TypeCell Type/SystemIC50 ValueReference
Rhynchines ACa_v3.1 (T-type)Not Specified6.86 µM[7]
Rhynchines ECa_v3.1 (T-type)Not Specified10.41 µM[7]
RhynchophyllineNMDA Receptor (non-competitive antagonist)Xenopus oocytes expressing rat cortical RNA43.2 µM[8][9]
IsorhynchophyllineNMDA Receptor (non-competitive antagonist)Xenopus oocytes expressing rat cortical RNA48.3 µM[9]

Note: While NMDA receptors are ligand-gated ion channels permeable to Ca²⁺, this is distinct from direct blockade of voltage-gated calcium channels. The data for rhynchophylline and isorhynchophylline are included to provide a broader context of the effects of Uncaria alkaloids on calcium influx.

Signaling Pathways and Experimental Workflows

To facilitate further research into this compound's potential as a neuronal calcium channel blocker, the following diagrams illustrate a conceptual signaling pathway and a generalized experimental workflow.

G cluster_0 Neuronal Cell Membrane cluster_1 Intracellular Signaling VGCC Voltage-Gated Calcium Channel Ca_in Ca²⁺ Influx VGCC->Ca_in Depolarization This compound This compound (Hypothesized) This compound->VGCC Blockade Calmodulin Calmodulin Ca_in->Calmodulin CaMKII CaMKII Calmodulin->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Neuroprotection/Plasticity) CREB->Gene_Expression

Caption: Conceptual signaling pathway of this compound's hypothesized action on neuronal calcium channels.

G start Start: Isolate Neuronal Cells (e.g., primary cortical neurons, SH-SY5Y) culture Culture Neuronal Cells start->culture electrophysiology Electrophysiology (Whole-Cell Patch Clamp) culture->electrophysiology calcium_imaging Calcium Imaging (Fura-2 AM or GCaMP) culture->calcium_imaging protocol_ephys Record baseline VGCC currents Apply this compound at varying concentrations Record changes in current amplitude and kinetics electrophysiology->protocol_ephys protocol_imaging Load cells with calcium indicator Establish baseline fluorescence Depolarize cells (e.g., with KCl) in the presence/absence of this compound Measure changes in intracellular [Ca²⁺] calcium_imaging->protocol_imaging data_analysis Data Analysis (IC50 determination, statistical analysis) protocol_ephys->data_analysis protocol_imaging->data_analysis conclusion Conclusion on this compound's Calcium Channel Blocking Activity data_analysis->conclusion

Caption: Experimental workflow for investigating this compound's effect on neuronal calcium channels.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the effect of this compound on neuronal calcium channels.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents.

Objective: To measure the effect of this compound on voltage-gated calcium channel currents in cultured neuronal cells.

Materials:

  • Cells: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH).

  • This compound Stock Solution: Dissolved in DMSO to a high concentration (e.g., 100 mM) and then diluted in the external solution to final desired concentrations.

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, borosilicate glass capillaries for pipettes.

Procedure:

  • Culture neuronal cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit voltage-gated calcium currents. Record the baseline currents.

  • Perfuse the cell with the external solution containing the desired concentration of this compound for a defined period (e.g., 2-5 minutes).

  • Repeat the voltage-step protocol to record calcium currents in the presence of this compound.

  • To test for reversibility, wash out the this compound by perfusing with the control external solution and record the currents again.

  • Analyze the data to determine the effect of this compound on the current-voltage (I-V) relationship and the extent of current inhibition.

Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration in a population of cells.

Objective: To determine if this compound can block depolarization-induced calcium influx in neuronal cells.

Materials:

  • Cells: Primary cortical neurons or a neuronal cell line cultured on glass-bottom dishes.

  • Loading Buffer: Physiological saline solution (e.g., HBSS) containing a calcium indicator dye such as Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%).

  • Recording Buffer: Physiological saline solution.

  • Depolarization Solution: Physiological saline solution with an elevated potassium concentration (e.g., 50 mM KCl).

  • This compound Stock Solution: As described for the patch-clamp protocol.

  • Equipment: Fluorescence microscope with an appropriate filter set for the chosen calcium indicator, a digital camera, and image analysis software.

Procedure:

  • Incubate the cultured neuronal cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells with the recording buffer to remove excess dye.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence signal.

  • Perfuse the cells with the recording buffer containing the desired concentration of this compound for a set pre-incubation time.

  • Stimulate the cells with the depolarization solution to open voltage-gated calcium channels and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.

  • As a control, perform the same experiment without this compound.

  • Analyze the fluorescence data to quantify the change in intracellular calcium concentration and determine the inhibitory effect of this compound.

Conclusion and Future Directions

The current body of research strongly suggests that alkaloids from Uncaria rhynchophylla are potent modulators of neuronal calcium channels. While direct evidence for this compound's activity in this regard is still lacking, the data from related compounds like rhynchophylline, isorhynchophylline, and rhynchines provide a compelling basis for further investigation. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to systematically evaluate this compound's potential as a neuronal calcium channel blocker. Future studies should focus on screening this compound against a panel of different voltage-gated calcium channel subtypes (L-, N-, P/Q-, R-, and T-types) to determine its selectivity and potency. Such research will be pivotal in elucidating the full therapeutic potential of this compound in the treatment of neurological disorders.

References

Investigating the ERK1/2 inhibitory effects of Corynoxeine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ERK1/2 Inhibitory Effects of Corynoxeine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key alkaloid isolated from the traditional Chinese herb Uncaria rhynchophylla, has demonstrated significant potential as a therapeutic agent through its targeted inhibition of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. This document provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental investigation of this compound's inhibitory action on ERK1/2. Detailed experimental protocols and visual representations of the signaling pathways and workflows are provided to support further research and development.

The ERK1/2 Signaling Pathway

The ERK1/2 pathway, a central component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][2] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to a sequential phosphorylation cascade involving Ras, Raf, and MEK1/2, which ultimately activates ERK1/2.[3]

ERK12_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates Ras Ras GRB2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK12 MEK1/2 Raf->MEK12 Phosphorylates ERK12 ERK1/2 MEK12->ERK12 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, Elk-1) ERK12->Transcription_Factors Translocates & Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates Gene Expression

Canonical ERK1/2 (MAPK) Signaling Pathway.

Mechanism of this compound-Mediated ERK1/2 Inhibition

This compound exerts its effects by specifically targeting the activation of ERK1/2. Studies conducted on platelet-derived growth factor (PDGF-BB)-induced vascular smooth muscle cells (VSMCs) revealed that this compound significantly inhibits the phosphorylation of ERK1/2.[4] Notably, this inhibition occurs without affecting the activation of upstream signaling molecules, including the PDGF receptor beta (PDGF-Rβ), Akt, phospholipase C (PLC)γ1, or the direct upstream kinases MEK1/2.[4] This suggests that this compound's mechanism of action is highly specific to ERK1/2, potentially interfering with the phosphorylation event itself or the interaction between MEK1/2 and ERK1/2.

Corynoxeine_Inhibition_Pathway PDGF PDGF-BB PDGFR PDGF-Rβ PDGF->PDGFR Activates Upstream Upstream Effectors (Akt, PLCγ1) PDGFR->Upstream MEK12 MEK1/2 PDGFR->MEK12 ERK12 ERK1/2 MEK12->ERK12 Phosphorylates pERK12 p-ERK1/2 (Active) ERK12->pERK12 Proliferation VSMC Proliferation pERK12->Proliferation Promotes This compound This compound This compound->ERK12 Inhibits Phosphorylation

Proposed mechanism of this compound's inhibitory action.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory activity of this compound has been quantified in rat aortic vascular smooth muscle cells (VSMCs), demonstrating a clear concentration-dependent effect on both cell number and DNA synthesis without inducing cytotoxicity.[4]

Table 1: Inhibition of VSMC Proliferation by this compound

This compound Concentration (µM) Inhibition of Cell Number (%)
5 25.0 ± 12.5
20 63.0 ± 27.5
50 88.0 ± 12.5

Data from a 24-hour pre-treatment of VSMCs.[4]

Table 2: Inhibition of PDGF-BB-Induced DNA Synthesis by this compound

This compound Concentration (µM) Inhibition of DNA Synthesis (%)
5 32.8 ± 11.0
20 51.8 ± 8.0
50 76.9 ± 7.4

Data from VSMCs stimulated with 50 ng/ml PDGF-BB.[4]

Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to investigate the ERK1/2 inhibitory effects of this compound.

Western Blotting for ERK1/2 Phosphorylation

This protocol is designed to assess the phosphorylation status of ERK1/2 in response to this compound treatment.

A. Reagents and Materials

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

B. Procedure

  • Cell Culture and Treatment: Plate cells (e.g., VSMCs) and grow to desired confluency. Serum-starve cells as needed to reduce basal ERK1/2 phosphorylation.[5] Pre-treat cells with various concentrations of this compound for a specified duration before stimulating with an agonist (e.g., PDGF-BB).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[3]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2.[5]

Cell Proliferation Assay (CCK-8)

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

A. Reagents and Materials

  • Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based assay (e.g., MTT)

  • 96-well cell culture plates

  • This compound and appropriate vehicle control (e.g., DMSO)

  • Microplate reader

B. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only as a blank control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability/proliferation relative to the vehicle-treated control group.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of ERK1/2 by quantifying the phosphorylation of a specific substrate.

A. Reagents and Materials

  • Kinase Assay Kit (e.g., p44/p42 MAP Kinase Assay Kit)[6]

  • Immunoprecipitating antibody for ERK1/2

  • Protein A/G beads

  • Recombinant ERK1/2 substrate (e.g., Elk-1)[6]

  • ATP

  • Kinase reaction buffer

  • Antibody specific to the phosphorylated substrate (e.g., anti-phospho-Elk-1)

B. Procedure

  • Prepare Cell Lysates: Treat cells with this compound and/or stimulants as described for Western blotting and prepare cell lysates.

  • Immunoprecipitation: Incubate the cell lysates with an immobilized anti-ERK1/2 antibody to capture the kinase.[6]

  • Kinase Reaction: Wash the immunoprecipitated kinase. Resuspend the beads in kinase reaction buffer containing the specific substrate (e.g., Elk-1) and ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection: Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate (e.g., phospho-Elk-1) to determine the amount of phosphorylated product, which corresponds to kinase activity.[6]

General Experimental Workflow

Investigating a novel kinase inhibitor like this compound follows a logical progression from cellular assays to specific molecular mechanism validation.

Experimental_Workflow Start Hypothesis: This compound inhibits ERK1/2 signaling Cell_Culture Select & Culture Appropriate Cell Line (e.g., VSMC) Start->Cell_Culture Treatment Treat with Vehicle & This compound Concentrations Cell_Culture->Treatment Phenotypic_Assay Phenotypic Assays (Cell Proliferation, DNA Synthesis) Treatment->Phenotypic_Assay Protein_Extraction Protein Extraction & Quantification Treatment->Protein_Extraction Data_Analysis Data Analysis & Statistical Validation Phenotypic_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-ERK / Total ERK) Protein_Extraction->Western_Blot Kinase_Assay Direct Kinase Assay (Optional) Protein_Extraction->Kinase_Assay Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion on Inhibitory Effect & Mechanism Data_Analysis->Conclusion

Workflow for investigating ERK1/2 inhibition.

Conclusion

This compound has been identified as a potent and specific inhibitor of ERK1/2 activation.[4][7] It effectively suppresses cell proliferation and DNA synthesis in a concentration-dependent manner by blocking the phosphorylation of ERK1/2 without impacting its upstream activators.[4] This specific mechanism of action makes this compound a promising lead compound for the development of novel therapeutics for diseases driven by aberrant ERK1/2 signaling, such as certain cancers and vascular proliferative disorders.[4][8] The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound and other natural compounds targeting the MAPK pathway.

References

The Initial Discovery and Isolation of Corynoxeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial discovery and isolation of Corynoxeine, a tetracyclic oxindole alkaloid predominantly found in plant species of the Uncaria genus. This document details the early methodologies for its extraction and purification, offers a comparative look at modern techniques, and presents its mechanism of action in a key signaling pathway.

Introduction to this compound

This compound (C₂₂H₂₆N₂O₄) is a significant bioactive compound isolated from various Uncaria species, commonly known as Cat's Claw or Gou-teng.[1] It belongs to the family of oxindole alkaloids and has garnered interest in the scientific community for its diverse pharmacological activities, including neuroprotective and anti-inflammatory effects.[2][3] This guide focuses on the foundational aspects of its discovery and isolation from natural plant sources.

Initial Discovery and Plant Sources

The initial isolation of this compound is documented in the mid-20th century, with significant contributions from Japanese researchers studying the alkaloidal content of Uncaria rhynchophylla. A key early publication by Shibanuma et al. in 1975 detailed the separation of this compound from rhynchophylline using ion-exchange chromatography, marking a pivotal moment in the study of this compound.

This compound is primarily isolated from the hooks and stems of various Uncaria species, including:

  • Uncaria rhynchophylla[2][4][5]

  • Uncaria tomentosa

  • Uncaria sinensis[6]

  • Mitragyna rotundifolia[6]

Experimental Protocols for Isolation

The isolation of this compound from plant material involves several stages, from initial extraction to final purification. The methodologies have evolved from classical chromatographic techniques to more advanced and efficient methods.

Early Isolation Methodology: Ion-Exchange Chromatography (circa 1975)

Experimental Workflow for Early Isolation of this compound

G cluster_extraction Crude Extraction cluster_separation Ion-Exchange Chromatography cluster_purification Purification plant_material Dried Uncaria rhynchophylla (hooks and stems) extraction Maceration with organic solvent (e.g., Methanol) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract dissolution Dissolution of crude extract in acidic solution crude_extract->dissolution loading Loading onto Cation-Exchange Resin Column dissolution->loading washing Washing with deionized water to remove impurities loading->washing elution Elution with an alkaline solution (e.g., ammonia in ethanol) washing->elution fraction_collection Fraction Collection elution->fraction_collection tlc Thin-Layer Chromatography (TLC) for fraction analysis fraction_collection->tlc pooling Pooling of this compound-rich fractions tlc->pooling crystallization Crystallization pooling->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: Workflow for the early isolation of this compound.

Protocol:

  • Crude Extraction:

    • The dried and powdered hooks and stems of Uncaria rhynchophylla are macerated with an organic solvent, such as methanol, to extract the alkaloids.

    • The resulting mixture is filtered to remove solid plant debris.

    • The filtrate is then concentrated under reduced pressure to yield a crude alkaloid extract.

  • Ion-Exchange Chromatography:

    • The crude extract is dissolved in a dilute acidic solution to protonate the alkaloid nitrogen atoms, rendering them positively charged.

    • This acidic solution is loaded onto a column packed with a cation-exchange resin.

    • The column is washed with deionized water to remove non-alkaloidal impurities.

    • The alkaloids, including this compound and rhynchophylline, are then eluted from the resin using an alkaline solution, such as ammonia in ethanol.

    • Fractions of the eluate are collected systematically.

  • Purification:

    • The collected fractions are analyzed using thin-layer chromatography (TLC) to identify those containing this compound.

    • Fractions rich in this compound are pooled together.

    • The pooled fractions are concentrated, and pure this compound is obtained through crystallization.

Modern Isolation Methodology: pH-Zone Refining Counter-Current Chromatography

Modern approaches to isolating this compound offer significantly improved resolution, speed, and yield. One such powerful technique is pH-zone refining counter-current chromatography (CCC).

Protocol:

  • Preparation of Crude Alkaloids:

    • Dried and powdered twigs of Uncaria rhynchophylla (e.g., 10 kg) are extracted with 95% ethanol.

    • The combined extracts are evaporated to dryness.

    • The residue is dissolved in water and basified to approximately pH 9.5 with ammonium hydroxide.

    • The aqueous solution is then extracted with chloroform to yield the crude alkaloid mixture.

  • Enrichment of Target Compounds:

    • The crude alkaloids are subjected to an initial pH-zone refining CCC separation to enrich the target compounds. A suitable two-phase solvent system, such as petroleum ether-ethyl acetate-isopropanol-water, is employed.

  • Final Purification:

    • The enriched fraction is further purified using a second pH-zone refining CCC system.

    • A two-phase solvent system, for example, composed of methyl tert-butyl ether (MTBE)-acetonitrile-water (e.g., in a 4:0.5:5 v/v ratio), is used.

    • Triethylamine (TEA) is added to the organic stationary phase and hydrochloric acid (HCl) to the aqueous mobile phase to establish the pH gradient.

    • The separation is performed in a CCC instrument with a specific rotation speed (e.g., 850 rpm) and flow rate (e.g., 2.0 mL/min).

    • The eluate is monitored by UV detection (e.g., at 254 nm), and fractions are collected.

Quantitative Data on this compound Isolation

The following table summarizes representative quantitative data from modern isolation studies of this compound and co-occurring alkaloids from Uncaria species.

CompoundYield (mg) from 2.8g of Enriched AlkaloidsPurity (%) by HPLC
This compound 149 96.2
Rhynchophylline16397.1
Hirsutine3697.8
Hirsuteine4896.1
Uncarine C8297.5
Uncarine E7396.9

Data adapted from a study on the preparative separation of alkaloids from Uncaria macrophylla Wall.

Biological Activity: Inhibition of the PDGF-BB-Induced ERK1/2 Signaling Pathway

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) by targeting the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway induced by platelet-derived growth factor-BB (PDGF-BB).[5]

PDGF-BB Signaling Pathway and this compound Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF_BB PDGF-BB PDGFR PDGFRβ PDGF_BB->PDGFR Binds Ras Ras PDGFR->Ras Activates Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2_P p-ERK1/2 ERK1_2->ERK1_2_P Transcription_Factors Transcription Factors (e.g., c-fos) ERK1_2_P->Transcription_Factors Activates This compound This compound This compound->ERK1_2 Inhibits Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: this compound inhibits VSMC proliferation via the ERK1/2 pathway.

This pathway is initiated by the binding of PDGF-BB to its receptor (PDGFRβ), leading to a cascade of phosphorylation events that ultimately activate ERK1/2. Activated (phosphorylated) ERK1/2 then translocates to the nucleus to activate transcription factors that promote gene expression and cell proliferation. This compound exerts its inhibitory effect by blocking the phosphorylation of ERK1/2, thereby halting the downstream signaling cascade and preventing VSMC proliferation.[5]

References

A Technical Guide to Corynoxeine for Pain Management Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating opioid crisis has intensified the search for safer, non-addictive analgesics. Corynoxeine, a tetracyclic oxindole alkaloid found in plants of the Uncaria and Mitragyna genera, is emerging as a promising candidate for pain management. Its multifaceted mechanism of action, distinct from traditional opioids, centers on potent anti-inflammatory, neuroprotective, and vasorelaxant properties. Unlike conventional opioids, this compound does not appear to recruit the β-arrestin-2 pathway, thereby avoiding common adverse effects like respiratory depression and tolerance development[1]. This technical guide provides a comprehensive overview of the current research on this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its therapeutic pathways to support further investigation and drug development in the field of pain management.

Core Mechanisms of Action

This compound's analgesic potential stems from several interconnected biological activities rather than direct agonism of opioid receptors in the classical sense. Its efficacy is primarily attributed to its anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Pathway

Inflammation is a key driver of many pain states.[2][3] this compound demonstrates significant anti-inflammatory activity by modulating key signaling pathways.

  • Inhibition of ERK1/2 Phosphorylation: this compound effectively blocks the extracellular signal-regulated kinase (ERK1/2) phosphorylation pathway.[1][4] This inhibition disrupts the downstream signaling cascade that leads to the proliferation of vascular smooth muscle cells (VSMCs), a process implicated in inflammatory conditions.[1][4]

  • Suppression of Pro-Inflammatory Mediators: By inhibiting inflammatory pathways, this compound reduces the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5] It also downregulates the expression of the inflammatory transcription factor NF-κB.[5] This lessens the sensitization of nociceptive neurons, thereby mitigating inflammatory pain.[1]

Neuroprotection and Neuropathic Pain

This compound exhibits neuroprotective properties that are particularly relevant for managing neuropathic pain, which arises from nerve damage.

  • Enhancement of Autophagy: The alkaloid promotes autophagy, a cellular process responsible for clearing damaged components, including neurotoxic protein aggregates.[6] By activating pathways like Akt/mTOR to induce autophagy, this compound can reduce neuronal stress and death, preserving nerve function and potentially decreasing pain signals from damaged nerves.[6] This mechanism is highly relevant for conditions like peripheral neuropathy.[6]

Vasorelaxant Effects and Calcium Channel Modulation

This compound also possesses vasorelaxant properties, which can contribute to pain relief in certain contexts.[1] This effect is mediated through the blocking of calcium channels and antagonism of adrenergic receptors, which can help alleviate pain associated with vascular tension.[1] The inhibition of Ca2+ influx is a known mechanism for modulating neuronal excitability and can contribute to analgesia.[7][8]

Interaction with Opioid System

While often discussed alongside the opioid-acting alkaloid mitragynine, this compound's interaction with the opioid system is distinct. It does not recruit the β-arrestin-2 pathway, which is a primary driver of the severe side effects associated with traditional opioids, such as respiratory depression and tolerance.[1] There is no evidence of significant activity at the Delta-Opioid Receptor (DOR).[1] This suggests its analgesic effects are mediated through pathways other than direct, classical opioid agonism, positioning it as a safer potential alternative.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

This table presents the pharmacokinetic profile of this compound in both normal and Chronic Unpredictable Mild Stress (CUMS)-induced depression model rats, highlighting the influence of pathological state on drug absorption and exposure.

ParameterUnitNormal RatsCUMS-Induced Depression RatsReference
Cmax (Maximum Plasma Concentration)ng/mL407.48 ± 10.87306.83 ± 18.72[6]
Tmax (Time to Cmax)h1.67 ± 0.242.33 ± 0.47[6]
AUC0-t (Area Under the Curve)ng·h/mL1495.62 ± 55.231202.97 ± 39.79[6]
AUC0-∞ (Area Under the Curve, extrapolated)ng·h/mL1914.65 ± 95.661614.48 ± 119.62[6]

Data from studies involving oral administration.

Table 2: In Vitro Anti-Proliferative Effects on Vascular Smooth Muscle Cells (VSMCs)

This table details the inhibitory effects of this compound on Platelet-Derived Growth Factor (PDGF-BB)-induced proliferation and DNA synthesis in rat aortic VSMCs.

ParameterThis compound Concentration (µM)Inhibition (%)Reference
Cell Number Reduction 525.0 ± 12.5[4]
2063.0 ± 27.5[4]
5088.0 ± 12.5[4]
DNA Synthesis Inhibition 532.8 ± 11.0[4]
2051.8 ± 8.0[4]
5076.9 ± 7.4[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to this compound research in pain and inflammation.

Protocol: In Vitro Inhibition of VSMC Proliferation

This protocol is based on the methodology used to assess this compound's effect on PDGF-BB-induced rat aortic vascular smooth muscle cell (VSMC) proliferation.[4]

Objective: To determine the inhibitory effect of this compound on growth factor-induced VSMC proliferation and DNA synthesis.

Materials:

  • Rat aortic VSMCs (primary culture or cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • PDGF-BB (50 ng/ml)

  • This compound (dissolved in DMSO, final concentrations 5, 20, 50 µM)

  • [³H]thymidine for DNA synthesis assay

  • Cell counting kit (e.g., WST-1) or hemocytometer

  • Antibodies for Western Blot: anti-phospho-ERK1/2, anti-total-ERK1/2

Procedure:

  • Cell Culture: Culture rat aortic VSMCs in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Serum Starvation: Once cells reach 70-80% confluency, synchronize them by incubating in serum-free DMEM for 24 hours.

  • Treatment: Pre-treat the synchronized cells with varying concentrations of this compound (5, 20, 50 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Induce proliferation by adding 50 ng/ml of PDGF-BB to the media. A control group should receive no PDGF-BB.

  • Cell Proliferation Assay (24h):

    • After 24 hours of incubation, measure cell viability/number using a WST-1 assay or by detaching cells and counting with a hemocytometer.

    • Calculate the percentage of inhibition relative to the PDGF-BB stimulated group without this compound.

  • DNA Synthesis Assay ([³H]thymidine incorporation):

    • During the last 4 hours of the 24-hour incubation period, add 1 µCi/ml of [³H]thymidine to each well.

    • Wash the cells twice with ice-cold PBS.

    • Precipitate DNA with 10% trichloroacetic acid (TCA) for 30 minutes at 4°C.

    • Wash again with 5% TCA, then solubilize the precipitate with 0.5 N NaOH.

    • Measure radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of DNA synthesis.

  • Western Blot for ERK1/2 Phosphorylation (10 min):

    • After pre-treatment with this compound, stimulate cells with PDGF-BB for 10 minutes.

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

    • Use a secondary antibody and chemiluminescence to visualize bands. Analyze band density to determine the level of phosphorylation.

Protocol: Carrageenan-Induced Paw Edema in Rats (Inflammatory Pain Model)

This is a standard protocol to evaluate the in vivo anti-inflammatory and anti-nociceptive effects of a compound.

Objective: To assess the ability of this compound to reduce inflammation and associated pain in an acute inflammatory model.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (e.g., 5, 10, 20 mg/kg, prepared in a suitable vehicle like 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • 1% Carrageenan solution in sterile saline

  • Pletismometer for measuring paw volume

  • Von Frey filaments for measuring mechanical allodynia

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, this compound (low, mid, high dose), Positive Control.

  • Drug Administration: Administer this compound or Indomethacin intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis (Edema): Calculate the percentage of paw edema using the formula: [(Vt - V0) / V0] * 100, where Vt is the volume at time t and V0 is the initial volume. Compare the edema in treated groups to the vehicle control group.

  • Measurement of Mechanical Allodynia (Pain): At each time point before measuring volume, assess the paw withdrawal threshold using calibrated Von Frey filaments applied to the plantar surface of the inflamed paw. The threshold is the lowest force that elicits a withdrawal response.

  • Data Analysis (Pain): Compare the paw withdrawal thresholds of the treated groups to the vehicle control group. An increase in the threshold indicates an analgesic effect.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism and experimental evaluation.

Diagram 1: Signaling Pathway of Anti-Inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor ERK ERK1/2 PDGFR->ERK Activates pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Nuc Nuclear Translocation pERK->Nuc NFkB NF-kB Activation Nuc->NFkB Prolif Cell Proliferation Genes Nuc->Prolif Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammation & Pain Cytokines->Inflammation Prolif->Inflammation PDGF PDGF-BB (Growth Factor) PDGF->PDGFR Binds This compound This compound This compound->pERK Inhibits

Caption: this compound inhibits the ERK1/2 phosphorylation cascade, blocking downstream inflammatory gene expression.

Diagram 2: Experimental Workflow for In Vivo Analgesic Assessment

G cluster_formalin Formalin Test (Nociceptive Pain) cluster_carrageenan Carrageenan Test (Inflammatory Pain) start Start: Acclimatized Rats grouping Random Grouping (Vehicle, this compound, Control) start->grouping admin Drug Administration (i.p. or p.o.) grouping->admin baseline Baseline Paw Measurement (Volume / Withdrawal Threshold) admin->baseline formalin_inj Inject Formalin (into hind paw) baseline->formalin_inj carr_inj Inject Carrageenan (into hind paw) baseline->carr_inj formalin_obs Observe Licking/Biting Time (Phase 1: 0-5 min) (Phase 2: 15-30 min) formalin_inj->formalin_obs analysis Data Analysis: Compare Treated vs. Vehicle formalin_obs->analysis carr_obs Measure Paw Edema & Allodynia (Hourly for 4 hours) carr_inj->carr_obs carr_obs->analysis end End: Determine Analgesic Efficacy analysis->end

Caption: Workflow for evaluating this compound's analgesic effects using standard in vivo pain models.

Diagram 3: Multifaceted Therapeutic Potential of this compound

G cluster_mechanisms Core Mechanisms cluster_pain Therapeutic Targets (Pain Types) This compound This compound anti_inflam Anti-inflammatory (↓ERK, ↓NF-kB, ↓Cytokines) This compound->anti_inflam neuro Neuroprotective (↑Autophagy) This compound->neuro vaso Vasorelaxant (↓Ca2+ influx) This compound->vaso inflam_pain Inflammatory Pain (e.g., Arthritis) anti_inflam->inflam_pain cancer_pain Cancer Pain anti_inflam->cancer_pain nociceptive_pain Nociceptive Pain anti_inflam->nociceptive_pain neuro_pain Neuropathic Pain (e.g., Peripheral Neuropathy) neuro->neuro_pain neuro->cancer_pain vaso->cancer_pain

Caption: this compound's core mechanisms contribute to its potential efficacy across multiple pain types.

Conclusion and Future Directions

This compound presents a compelling profile as a novel, non-opioid analgesic candidate. Its efficacy is rooted in well-defined anti-inflammatory and neuroprotective mechanisms, distinguishing it from conventional pain therapies and suggesting a superior safety profile. The preclinical data, though promising, highlight the need for further rigorous investigation.

Future research should focus on:

  • Comprehensive In Vivo Pain Models: Expanding studies to include a wider range of chronic and neuropathic pain models to fully characterize its analgesic spectrum.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between dosage, plasma concentration, and analgesic effect to optimize dosing regimens.

  • Clinical Trials: The progression to well-designed human clinical trials is the critical next step to validate the preclinical findings and establish therapeutic guidelines.[1]

  • Toxicological Profiles: Conducting thorough long-term safety and toxicology studies to ensure its suitability for chronic use.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and potentially transition this promising natural compound into a validated pharmacotherapeutic agent for pain management.[1]

References

Technical Guide: Autophagy-Inducing Properties of Corynoxeine in Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Corynoxeine, an oxindole alkaloid isolated from the traditional Chinese medicine Uncaria rhynchophylla (Gouteng), has emerged as a significant natural enhancer of autophagy.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental protocols related to the autophagy-inducing properties of this compound in various neuronal cell models. Primarily, this compound initiates autophagy by inhibiting the Akt/mTOR signaling pathway, a central regulator of cellular metabolism and growth.[2][3] This action promotes the clearance of pathogenic protein aggregates, such as α-synuclein, highlighting its therapeutic potential for neurodegenerative disorders like Parkinson's disease.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data summaries to facilitate further investigation into this promising compound.

Core Mechanism of Action: Inhibition of the Akt/mTOR Pathway

This compound induces autophagy by suppressing the canonical Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] In normal physiological conditions, this pathway is active and suppresses autophagy. Akt (Protein Kinase B) phosphorylates and activates mTOR, which in turn phosphorylates and inhibits downstream targets essential for autophagy initiation, such as the ULK1 complex. This compound treatment leads to a reduction in the phosphorylation levels of Akt, mTOR, and the downstream effector p70 S6 Kinase (p70S6K).[2][3] This de-suppression of the autophagy machinery allows for the formation of autophagosomes and subsequent lysosomal degradation of cellular components.[2] This mechanism is notably distinct from its enantiomer, Corynoxine B, which induces autophagy through a Beclin-1 dependent, mTOR-independent pathway.[2][4]

Corynoxeine_Pathway This compound-Mediated Autophagy Induction cluster_pathway Akt/mTOR Pathway This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation mTOR mTOR Akt->mTOR Activates Akt->mTOR p70S6K p70S6K mTOR->p70S6K Activates mTOR->p70S6K Autophagy_Machinery Autophagy Machinery (e.g., ULK1 Complex) mTOR->Autophagy_Machinery Inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Autophagy Autophagy Autophagy_Machinery->Autophagy

Caption: this compound inhibits the Akt/mTOR pathway to induce autophagy.

Quantitative Data on Autophagy Induction

The effects of this compound on autophagy markers have been quantified in several neuronal cell lines. The data consistently demonstrate a dose-dependent induction of autophagy.

Table 1: Effect of this compound on Key Autophagy Markers in Neuronal Cell Lines

Cell Line This compound Conc. Treatment Time Marker Observed Effect Citation(s)
N2a 10-50 µM 6h, 12h LC3-II/β-actin Ratio Dose-dependent increase [3][5]
SH-SY5Y 10-50 µM 6h, 12h LC3-II/β-actin Ratio Dose-dependent increase [3]
PC12 25 µM 24h α-synuclein Promotes clearance [2]
SNpc (in vivo) 2.5-5 mg/kg N/A LC3-II Increased level [1][6]

| SNpc (in vivo) | 2.5-5 mg/kg | N/A | p62/SQSTM1 | Decreased level |[1][6] |

Table 2: Effect of this compound on Akt/mTOR Pathway Components in N2a Cells

Marker This compound Conc. Treatment Time Observed Effect Citation(s)
Phospho-Akt (p-Akt) 25 µM 1h - 12h Time-dependent reduction [2][3]
Phospho-mTOR (p-mTOR) 25 µM 1h - 12h Time-dependent reduction [2][3]

| Phospho-p70S6K (p-p70) | 25 µM | 1h - 12h | Time-dependent reduction |[2][3] |

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the autophagy-inducing properties of this compound in cell culture.

This is the most common method to quantify changes in key autophagy-related proteins.

  • Reagents:

    • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Rabbit anti-p-mTOR, Rabbit anti-mTOR, Rabbit anti-p-Akt, Rabbit anti-Akt, Mouse anti-β-actin.

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • Cell Treatment: Plate cells (e.g., N2a, SH-SY5Y) and grow to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Washing: Wash the membrane 3 times with TBST.

    • Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane 3 times with TBST, apply ECL substrate, and visualize bands using a chemiluminescence imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin). The ratio of LC3-II to LC3-I (or LC3-II to β-actin) is a key indicator of autophagosome formation.[7]

This assay distinguishes between increased autophagosome formation and a blockage in lysosomal degradation.[8]

  • Principle: An increase in LC3-II can mean either autophagy induction or a block in the fusion of autophagosomes with lysosomes. By using a lysosomal inhibitor (like Chloroquine (CQ) or Bafilomycin A1), one can measure the rate of LC3-II accumulation (autophagic flux). A further increase in LC3-II levels in the presence of this compound and an inhibitor, compared to the inhibitor alone, indicates a true induction of autophagy.[9]

  • Procedure:

    • Set up four treatment groups: (1) Vehicle Control, (2) this compound alone, (3) Lysosomal inhibitor alone (e.g., 30 µM CQ), (4) this compound + Lysosomal inhibitor.

    • For group 4, pre-treat cells with the lysosomal inhibitor for 1-2 hours.[3]

    • Add this compound to groups 2 and 4 and incubate for the desired time (e.g., 6 hours).

    • Harvest cell lysates and perform Western blotting for LC3B as described in Protocol 3.1.

    • Analysis: A significant increase in the LC3-II band intensity in Group 4 compared to Group 3 indicates a functional autophagic flux induced by this compound.

Autophagic_Flux Conceptual Workflow for Autophagic Flux Assay Control Control (Basal Autophagy) Cory This compound (Induction) Result_Control LC3-II: Low Control->Result_Control Inhibitor Lysosomal Inhibitor (Blockade) Result_Cory LC3-II: Moderate Cory->Result_Cory Both This compound + Inhibitor (Induction + Blockade) Result_Inhibitor LC3-II: High Inhibitor->Result_Inhibitor Result_Both LC3-II: Very High Both->Result_Both Conclusion Conclusion: This compound increases autophagic flux because (LC3-II in 'Both') > (LC3-II in 'Inhibitor')

Caption: Logic of the autophagic flux assay to confirm autophagy induction.

This microscopy-based technique visualizes the formation of autophagosomes within the cell.

  • Reagents:

    • Cells cultured on glass coverslips.

    • GFP-LC3 plasmid (for transfection).

    • Transfection reagent (e.g., Lipofectamine).

    • 4% Paraformaldehyde (PFA) for fixation.

    • 0.1% Triton X-100 in PBS for permeabilization.

    • Blocking solution (e.g., 1% BSA in PBS).

    • Mounting medium with DAPI.

  • Procedure:

    • Transfection: Transfect cells with a GFP-LC3 expression plasmid. Allow 24 hours for expression.

    • Treatment: Treat cells with this compound or vehicle control.

    • Fixation: Wash with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilization: Wash and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Blocking: Block with 1% BSA for 30 minutes.

    • Mounting: Wash and mount coverslips onto slides using mounting medium containing DAPI (to stain nuclei).

    • Imaging: Visualize cells using a fluorescence or confocal microscope. Autophagosomes will appear as distinct green puncta (dots).

    • Analysis: Quantify the average number of GFP-LC3 puncta per cell. An increase in puncta indicates autophagy induction.

General Experimental Workflow

A typical investigation into the autophagic properties of a compound like this compound follows a structured workflow to ensure comprehensive and reliable results.

Experimental_Workflow General Workflow for Assessing this compound's Autophagic Effects Start Cell Culture (N2a, SH-SY5Y, etc.) Toxicity 1. Cytotoxicity Assay (LDH) Determine non-toxic dose range Start->Toxicity Treatment 2. This compound Treatment (Dose-response & time-course) Toxicity->Treatment WB 3a. Western Blot (LC3, p62, p-mTOR) Treatment->WB IF 3b. Immunofluorescence (GFP-LC3 Puncta) Treatment->IF Flux 4. Autophagic Flux Assay (Confirm induction vs. block) WB->Flux IF->Flux Analysis 5. Data Analysis & Quantification Flux->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A standard workflow for characterizing an autophagy-inducing compound.

Conclusion

This compound is a well-documented natural inducer of autophagy in neuronal cell models.[1][10] Its mechanism is centered on the potent inhibition of the Akt/mTOR signaling pathway, which distinguishes it from other related alkaloids.[2][3] The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers aiming to explore its neuroprotective effects and potential as a therapeutic agent for diseases characterized by protein aggregation and impaired autophagy. The consistent findings across multiple studies underscore the reliability of this compound as a tool for studying autophagy and as a lead compound for drug development.

References

Corynoxeine's Impact on α-Synuclein Aggregation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical overview of the effects of corynoxeine on the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of aggregated α-synuclein protein in the form of Lewy bodies within dopaminergic neurons.[1] This aggregation process is a central target for therapeutic intervention. This compound, an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla (Gouteng), has emerged as a promising natural compound that promotes the clearance of α-synuclein.[1][2] This guide synthesizes the current understanding of this compound's mechanism of action, details the experimental protocols used to elucidate its effects, and presents the available data in a structured format.

Mechanism of Action: Autophagy Enhancement via the Akt/mTOR Pathway

This compound has been identified as a potent enhancer of autophagy, the cellular process responsible for the degradation of aggregated proteins and damaged organelles.[1][2][3] By inducing autophagy, this compound facilitates the clearance of both wild-type and A53T mutant forms of α-synuclein.[1]

The primary signaling cascade through which this compound mediates its effects is the Akt/mTOR pathway.[1][2] Experimental evidence demonstrates that this compound treatment leads to a reduction in the phosphorylation levels of key proteins in this pathway, including Akt, mammalian target of rapamycin (mTOR), and p70 S6 Kinase.[1][4] The inhibition of this pathway is a well-established mechanism for autophagy induction.

It is noteworthy that this compound's enantiomer, corynoxine B, also induces autophagy but through a different, Beclin-1-dependent mechanism.[1][5][6] This highlights the stereospecificity of these compounds and their distinct interactions with cellular signaling pathways.

Quantitative Data on this compound's Effects

The following table summarizes the key quantitative findings from studies investigating the effects of this compound on α-synuclein and related signaling pathways.

Experimental Model Treatment Key Findings Reference
Inducible PC12 CellsThis compoundPromotes the clearance of wild-type and A53T α-synuclein.[1]
N2a and SH-SY5Y CellsThis compoundInduces autophagy and increases the lysosomal enzyme cathepsin D.[1]
Rotenone-induced rat model of PDThis compound (2.5 mg/kg and 5 mg/kg)Decreases the number of α-synuclein aggregations in the substantia nigra pars compacta (SNpc). Decreases overall α-synuclein expression. Increases LC3-II levels and decreases p62 levels, indicating autophagy induction. Decreases phosphorylation of mTOR and p70 S6 Kinase.[2][3][7][8]
Rotenone-induced mouse model of PDThis compound (5 mg/kg and 10 mg/kg)Improves motor dysfunction and prevents tyrosine hydroxylase (TH)-positive neuronal loss. Diminishes neuroinflammation.[2][3][7][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound and α-synuclein.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the kinetics of α-synuclein fibril formation in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[10][11]

  • Materials:

    • Recombinant α-synuclein monomer

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)[10][11]

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well black, clear-bottom microplate

    • Plate reader with fluorescence detection capabilities

  • Protocol:

    • Prepare a working solution of ThT in PBS (e.g., final concentration of 25 µM).[10][11]

    • Thaw α-synuclein monomer aliquots at room temperature immediately before use.[10]

    • In a 96-well plate, combine the α-synuclein monomer with the ThT working solution.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking.[10][12]

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[10][11]

Transmission Electron Microscopy (TEM) of α-Synuclein Fibrils

TEM is employed to visualize the morphology of α-synuclein aggregates and confirm the presence of fibrils.

  • Materials:

    • α-synuclein fibril samples

    • Carbon-coated copper grids

    • Uranyl acetate solution (e.g., 2%) for negative staining

    • Transmission electron microscope

  • Protocol:

    • Apply a small volume of the α-synuclein fibril suspension to a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick away the excess liquid with filter paper.

    • Apply a drop of negative stain (e.g., 2% uranyl acetate) to the grid for a short period (e.g., 1-2 minutes).[13]

    • Remove the excess stain with filter paper.

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope.

Western Blotting for α-Synuclein and Signaling Proteins

Western blotting is used to detect and quantify the levels of specific proteins, such as α-synuclein, LC3-II, p62, and phosphorylated forms of Akt, mTOR, and p70 S6K.

  • Materials:

    • Cell or tissue lysates

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific to the target proteins

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Prepare protein lysates from cells or tissues.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane to remove unbound secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

Cell Culture and In Vivo Models
  • Cell Lines:

    • PC12 cells: A rat pheochromocytoma cell line often used to model dopaminergic neurons.[14][15][16][17] Inducible expression systems for wild-type and mutant α-synuclein are available in these cells.[1][16]

    • SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.

    • N2a cells: A mouse neuroblastoma cell line.[1]

  • Animal Models:

    • Rotenone-induced models: Rotenone, a pesticide that inhibits mitochondrial complex I, is used to induce Parkinson's-like pathology in rodents, including α-synuclein aggregation and dopaminergic neurodegeneration.[2][3][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its effects.

Corynoxeine_Pathway cluster_inhibition This compound This compound Akt Akt This compound->Akt inhibits phosphorylation mTOR mTOR Akt->mTOR activates p70S6K p70 S6 Kinase mTOR->p70S6K activates Autophagy Autophagy mTOR->Autophagy inhibits aSyn_agg α-Synuclein Aggregates Autophagy->aSyn_agg degrades aSyn_clear α-Synuclein Clearance Autophagy->aSyn_clear leads to

Caption: this compound's mechanism of action on the Akt/mTOR pathway.

Experimental_Workflow start Start: Hypothesis Generation invitro In Vitro Studies (e.g., PC12, SH-SY5Y cells) start->invitro tht Thioflavin T Assay invitro->tht tem TEM invitro->tem wb_invitro Western Blot (α-syn, p-mTOR, etc.) invitro->wb_invitro invivo In Vivo Studies (e.g., Rotenone model) tht->invivo tem->invivo wb_invitro->invivo behavior Behavioral Tests invivo->behavior ihc Immunohistochemistry (α-syn aggregates, TH neurons) invivo->ihc wb_invivo Western Blot (SNpc lysates) invivo->wb_invivo data Data Analysis & Interpretation behavior->data ihc->data wb_invivo->data conclusion Conclusion data->conclusion

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound presents a compelling therapeutic candidate for synucleinopathies due to its ability to enhance the autophagic clearance of α-synuclein aggregates. Its mechanism of action through the well-defined Akt/mTOR signaling pathway provides a solid foundation for further preclinical and clinical development. The experimental protocols and models outlined in this guide offer a framework for continued research into the neuroprotective effects of this compound and related compounds. Future investigations should aim to further quantify the dose-dependent effects of this compound on α-synuclein aggregation and explore its efficacy in a broader range of preclinical models of Parkinson's disease.

References

Methodological & Application

HPLC method for quantification of Corynoxeine in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-based method is essential for the accurate quantification of Corynoxeine in plant extracts, crucial for quality control, phytochemical research, and the development of herbal medicinal products. This compound, a prominent tetracyclic oxindole alkaloid found in various species of the Uncaria genus (commonly known as Cat's Claw), has garnered significant interest for its neuroprotective and cardiovascular properties.[1][2][3] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) protocol for the reliable determination of this compound.

The methodology is founded on the principles of reverse-phase chromatography, which separates compounds based on their polarity. This robust technique ensures high selectivity and sensitivity for the analysis of complex plant matrices. The protocol has been developed for researchers, scientists, and drug development professionals, providing comprehensive details on sample preparation, chromatographic conditions, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]

Experimental Protocols

Materials and Reagents
  • Equipment :

    • HPLC system with UV or Photodiode Array (PDA) detector

    • Analytical balance (4-decimal places)

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

  • Chemicals :

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)[6]

    • Methanol (HPLC grade)[6]

    • Water (HPLC or ultrapure grade)

    • Formic acid (ACS grade or higher)[6]

  • Plant Material :

    • Dried and powdered plant material (e.g., hooks and stems of Uncaria rhynchophylla or Uncaria tomentosa).

Sample Preparation: Ultrasonic-Assisted Extraction

The efficiency of extraction is significantly influenced by the particle size of the plant material.[7]

  • Accurately weigh 1.0 g of the finely powdered, dried plant sample into a 50 mL conical tube.

  • Add 25 mL of methanol (or 70% aqueous ethanol) to the tube.[7]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at controlled room temperature.

  • Centrifuge the resulting mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the vial at 4°C until analysis.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions : Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[6][8]
Elution Mode Isocratic: 35% B at a flow rate of 1.0 mL/minAlternatively, a gradient elution can be used for complex extracts.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 245 nm (or determined by PDA detector)
Run Time 15 minutes

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines to ensure its suitability for the intended purpose.[4] Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterProcedureTypical Acceptance Criteria
Specificity Compare chromatograms of a blank (solvent), standard, and plant extract sample.The analyte peak should be free from interference from other components at its retention time.
Linearity Construct a calibration curve with 5-6 concentrations across the expected range.Correlation coefficient (r²) ≥ 0.999.[9]
Accuracy (% Recovery) Spike a pre-analyzed sample with known amounts of standard at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98-102%.[5]
Precision (% RSD) Repeatability (Intra-day): Analyze six replicate samples on the same day.Intermediate Precision (Inter-day): Analyze samples on three different days.Relative Standard Deviation (RSD) ≤ 2.0%.[10]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Introduce small, deliberate variations to method parameters (e.g., ±2% mobile phase composition, ±2°C column temperature).[11]RSD of results should remain ≤ 2.0%.

Visual Workflow and Diagrams

The following diagrams illustrate the key processes involved in the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Quantification plant 1. Plant Material (Dried, Powdered) weigh 2. Weighing plant->weigh extract 3. Ultrasonic Extraction (Methanol) weigh->extract filter 4. Centrifugation & Filtration (0.22 µm) extract->filter hplc 5. HPLC Injection filter->hplc chrom 6. Chromatogram Generation hplc->chrom quant 7. Quantification (vs. Calibration Curve) chrom->quant result 8. Final Result (mg/g of this compound) quant->result

Caption: Experimental workflow for this compound quantification.

G cluster_standards Standard Preparation cluster_calibration Calibration & Quantification stock This compound Standard Stock Solution (1000 µg/mL) dilutions Serial Dilutions (e.g., 1-100 µg/mL) stock->dilutions hplc_run HPLC Analysis of Each Standard dilutions->hplc_run curve Generate Calibration Curve (Peak Area vs. Concentration) hplc_run->curve quantify Determine Concentration in Sample via Curve curve->quantify sample_run HPLC Analysis of Plant Extract Sample sample_run->quantify

Caption: Logic diagram for calibration and quantification.

References

Application Note: UHPLC-MS/MS Analysis of Corynoxeine in Rat Plasma and Tissue Samples for Pharmacokinetic and Tissue Distribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Corynoxeine is a significant natural active alkaloid found in the Uncaria genus, which is used in traditional medicine.[1] Recent studies have highlighted its potential anti-depressant effects, making it a compound of interest for further pharmacological investigation.[1] To properly evaluate its efficacy, safety, and mechanism of action, it is crucial to understand its pharmacokinetic (PK) and tissue distribution (TD) profiles.

This application note details a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of this compound in rat plasma and various tissue samples. The protocol has been validated and successfully applied to pharmacokinetic and tissue distribution studies, providing essential data for drug development.[1]

Experimental Protocols

Sample Preparation Protocol

This protocol outlines the procedure for extracting this compound from both plasma and tissue homogenates using protein precipitation.

a) Plasma Sample Preparation

  • Thaw frozen rat plasma samples at room temperature.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard (IS) working solution (Theophylline, 100 ng/mL).

  • Add 150 µL of methanol to precipitate proteins.[1]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 2 µL of the supernatant into the UHPLC-MS/MS system for analysis.

b) Tissue Sample Preparation

  • Accurately weigh the collected tissue samples (e.g., intestine, stomach).[1]

  • Add ice-cold 0.9% saline solution at a 1:4 (w/v) ratio.[2]

  • Homogenize the tissue samples using a high-speed homogenizer until a uniform suspension is achieved.[2]

  • Centrifuge the tissue homogenate at 12,000 x g for 10 minutes at 4°C to obtain the supernatant.[2]

  • Follow the plasma sample preparation procedure from step 2 onwards, using 50 µL of the tissue homogenate supernatant.

UHPLC-MS/MS Analytical Method

The analysis is performed using a UHPLC system coupled to a triple quadrupole tandem mass spectrometer.

a) Chromatographic Conditions Chromatographic separation is achieved using a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.[1] The specific parameters are detailed in Table 1.

b) Mass Spectrometric Conditions The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, with detection performed using multiple-reaction monitoring (MRM).[1] The specific precursor-to-product ion transitions for this compound and the internal standard are listed in Table 1.

Bioanalytical Method Validation Protocol

The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][4][5]

  • Selectivity: Assessed by analyzing blank plasma/tissue from at least six different sources to check for interferences at the retention times of this compound and the IS.

  • Linearity: Calibration curves are constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. A linear range of 1-1000 ng/mL is typically used.[3][6]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) on three different days.[5]

  • Recovery and Matrix Effect: Evaluated at LQC, MQC, and HQC levels to ensure consistent extraction and absence of ion suppression or enhancement from the biological matrix.

  • Stability: Assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Table 1: UHPLC-MS/MS Instrument Parameters

Parameter Setting
UHPLC System
Column Agilent ZORBAX Eclipse Plus C18[1]
Mobile Phase A Acetonitrile[1]
Mobile Phase B 0.1% Formic Acid in Water[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 2 µL
Column Temperature 40°C
Elution Gradient
MS/MS System
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transition (this compound) m/z 383.0 → 160.2[1]
MRM Transition (IS - Theophylline) m/z 181.1 → 124.0[1]

| Collision Gas | Nitrogen |

Table 2: Calibration Curve and Linearity

Parameter Result
Calibration Range 1 - 1000 ng/mL[3][6]
Regression Equation y = ax + b
Correlation Coefficient (r²) > 0.995[3][6]

| Weighting | 1/x² |

Table 3: Summary of Method Validation Results

Parameter LQC (5 ng/mL) MQC (100 ng/mL) HQC (400 ng/mL) Acceptance Criteria
Intra-day Precision (%RSD) < 12% < 10% < 9% ≤ 15%[3]
Inter-day Precision (%RSD) < 14% < 11% < 10% ≤ 15%[3]
Accuracy (% Bias) 88.5% - 110.4% 90.1% - 105.3% 92.6% - 103.8% 85% - 115%[3][7]
Recovery (%) 78.9% - 85.2% 80.5% - 86.1% 79.3% - 84.7% Consistent & Reproducible

| Matrix Effect (%) | 94.1% - 106.3% | 95.8% - 108.1% | 96.2% - 109.4% | 85% - 115%[3] |

Visualizations

G Experimental Workflow for this compound Analysis cluster_prep Sample Collection & Preparation cluster_analysis Analysis & Reporting A Animal Dosing (Oral Administration) B1 Plasma Collection A->B1 Blood Sampling B2 Tissue Collection (Stomach, Intestine, etc.) A->B2 Sacrifice & Harvest C1 Protein Precipitation (Add IS & Methanol) B1->C1 C2 Tissue Homogenization B2->C2 C2->C1 D Centrifugation C1->D E Collect Supernatant D->E F UHPLC-MS/MS Analysis E->F G Data Processing (Quantification) F->G H1 Pharmacokinetic Analysis G->H1 H2 Tissue Distribution Analysis G->H2

Caption: Workflow for UHPLC-MS/MS analysis of this compound.

Application

This validated UHPLC-MS/MS method was applied to investigate the pharmacokinetics and tissue distribution of this compound in rats following oral administration.[1] The pharmacokinetic results revealed differences in absorption and bioavailability between normal and depression model rats.[1] The tissue distribution study showed that this compound primarily accumulates in the intestine and stomach, providing valuable insights for understanding its therapeutic mechanisms and potential target organs.[1]

Conclusion

The UHPLC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantitative determination of this compound in plasma and tissue samples. The simple protein precipitation sample preparation and short analytical run time allow for high-throughput analysis. This method is well-suited for preclinical pharmacokinetic and tissue distribution studies, which are essential for the ongoing research and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: In Vitro Assay for Testing Corynoxeine Activity on Vascular Smooth Muscle Cell (VSMC) Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key pathological event in a variety of vascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty.[1][2] Consequently, identifying compounds that can inhibit VSMC proliferation is a critical area of research for the development of novel therapeutics. Corynoxeine, an alkaloid isolated from the hook of Uncaria rhynchophylla, has demonstrated inhibitory effects on VSMC proliferation.[1][3] These application notes provide detailed protocols for in vitro assays to test the activity of this compound on VSMC proliferation, focusing on its mechanism of action involving the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1][4]

Principle

This compound has been shown to inhibit Platelet-Derived Growth Factor (PDGF)-BB-induced VSMC proliferation.[1] PDGF-BB is a potent mitogen for VSMCs, and its signaling cascade is a common target for therapeutic intervention. The inhibitory effect of this compound is attributed to its ability to block the phosphorylation of ERK1/2, a key downstream effector in the mitogen-activated protein kinase (MAPK) pathway that is crucial for cell proliferation.[1][4] This document outlines methods to assess this inhibitory activity through cell proliferation assays and analysis of the underlying signaling pathway.

Data Presentation

Table 1: Effect of this compound on PDGF-BB-Induced VSMC Proliferation (Cell Number)
This compound Concentration (µM)Inhibition of Cell Proliferation (%)
525.0 ± 12.5
2063.0 ± 27.5
5088.0 ± 12.5

Data summarized from a study on rat aortic VSMCs treated with this compound for 24 hours.[1]

Table 2: Effect of this compound on PDGF-BB-Induced VSMC DNA Synthesis
This compound Concentration (µM)Inhibition of DNA Synthesis (%)
532.8 ± 11.0
2051.8 ± 8.0
5076.9 ± 7.4

Data summarized from a study on rat aortic VSMCs treated with this compound.[1]

Mandatory Visualizations

G cluster_0 Cell Membrane PDGF_R PDGF-Rβ MEK MEK1/2 PDGF_R->MEK Activation PDGF PDGF-BB PDGF->PDGF_R ERK ERK1/2 MEK->ERK Phosphorylation Proliferation VSMC Proliferation ERK->Proliferation Stimulation This compound This compound This compound->ERK Inhibition

Caption: this compound inhibits VSMC proliferation by blocking ERK1/2 phosphorylation.

G cluster_workflow Experimental Workflow A 1. Culture VSMCs B 2. Serum Starve A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with PDGF-BB C->D E 5. Proliferation Assay (MTT or BrdU) D->E F 6. Western Blot (p-ERK1/2) D->F

Caption: Workflow for assessing this compound's effect on VSMC proliferation.

Experimental Protocols

VSMC Culture and Treatment

Materials:

  • Rat aortic Vascular Smooth Muscle Cells (VSMCs)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • PDGF-BB (recombinant)

Protocol:

  • Culture VSMCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed VSMCs in appropriate culture plates (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis).

  • Once cells reach 70-80% confluency, synchronize them in the G0/G1 phase of the cell cycle by serum starvation in DMEM without FBS for 24 hours.

  • Following starvation, pre-treat the cells with varying concentrations of this compound (e.g., 5, 20, 50 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for the desired time period (e.g., 24 hours for proliferation assays, 10-30 minutes for signaling pathway analysis).

Cell Proliferation Assessment: MTT Assay

This assay measures cell viability based on the metabolic activity of mitochondria.[5]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • 96-well plate reader

Protocol:

  • Seed and treat VSMCs in a 96-well plate as described in the "VSMC Culture and Treatment" protocol.

  • After the 24-hour incubation with PDGF-BB and this compound, add 10 µL of MTT solution to each well.[6][7]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6][7]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Incubate the plate in the dark at room temperature for at least 4 hours or overnight with gentle shaking.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Calculate the percentage of inhibition of proliferation relative to the PDGF-BB-treated control group.

DNA Synthesis Assessment: BrdU Incorporation Assay

This assay measures the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[8][9]

Materials:

  • BrdU labeling solution (10 µM in sterile PBS)

  • Fixation/Denaturation solution (e.g., 1.5 N HCl)

  • Anti-BrdU primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H2SO4)

  • 96-well plate reader

Protocol:

  • Seed and treat VSMCs in a 96-well plate as described in the "VSMC Culture and Treatment" protocol.

  • Co-incubate the cells with BrdU labeling solution for the final 2-4 hours of the 24-hour treatment period.[9]

  • Remove the culture medium and fix the cells with a fixation/denaturation solution for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Incubate with an anti-BrdU primary antibody for 1-2 hours at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Add TMB substrate and incubate in the dark until a color change is observed.

  • Add stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition of DNA synthesis relative to the PDGF-BB-treated control group.

Western Blot Analysis for ERK1/2 Phosphorylation

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed and treat VSMCs in 6-well plates as described in the "VSMC Culture and Treatment" protocol, with a shorter PDGF-BB stimulation time (e.g., 10-30 minutes).

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

  • Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.

Conclusion

The provided protocols offer a comprehensive framework for investigating the inhibitory effects of this compound on VSMC proliferation. By employing cell viability and DNA synthesis assays, researchers can quantify the antiproliferative activity of this compound. Furthermore, Western blot analysis of ERK1/2 phosphorylation allows for the elucidation of the underlying molecular mechanism. These methods are essential for the preclinical evaluation of this compound as a potential therapeutic agent for vascular proliferative disorders.

References

Application Notes and Protocols for Corynoxeine Studies in a Rotenone-Induced Parkinson's Disease Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a rotenone-induced Parkinson's disease (PD) animal model and utilizing it for the preclinical evaluation of Corynoxeine, a potential therapeutic agent. The protocols outlined below detail the necessary steps for model induction, behavioral assessment, and subsequent biochemical and histological analyses to investigate the neuroprotective effects of this compound.

Introduction to the Rotenone-Induced Parkinson's Disease Model

Rotenone, a pesticide and inhibitor of mitochondrial complex I, is widely used to create animal models of Parkinson's disease.[1] Chronic administration of rotenone in rodents recapitulates key pathological features of PD, including the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the formation of α-synuclein-positive inclusions resembling Lewy bodies.[2] This model is particularly relevant for studying mitochondrial dysfunction and oxidative stress, two critical components of PD pathogenesis.[3][4]

This compound as a Neuroprotective Agent

This compound, an oxindole alkaloid isolated from the herb Uncaria rhynchophylla, has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[5][6] Studies have shown that this compound can ameliorate motor deficits, protect dopaminergic neurons, reduce α-synuclein aggregation, and suppress neuroinflammation in rotenone-induced PD models.[7][8] Its mechanism of action is linked to the induction of autophagy through the modulation of the Akt/mTOR signaling pathway.[8]

Experimental Design and Protocols

A typical experimental design involves inducing parkinsonism in rodents using rotenone and then treating them with this compound to assess its therapeutic potential. The following sections provide detailed protocols for each stage of the experiment.

Rotenone-Induced Parkinson's Disease Animal Model Protocol

This protocol describes two common methods for inducing a PD-like phenotype in rats and mice using rotenone.

2.1.1. Stereotaxic Infusion of Rotenone in Rats (Acute Model)

This method involves the direct injection of rotenone into the substantia nigra pars compacta (SNpc), leading to rapid and localized dopaminergic neurodegeneration.[8]

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Stereotaxic Surgery:

    • Mount the anesthetized rat in a stereotaxic frame.

    • Expose the skull and drill a small burr hole over the SNpc.

    • Slowly infuse rotenone solution into the SNpc using a microsyringe.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

2.1.2. Systemic Administration of Rotenone in Mice (Chronic Model)

This approach involves the continuous, systemic delivery of a low dose of rotenone, resulting in a more progressive neurodegeneration that mimics the chronic nature of PD.[5]

  • Animals: Male C57BL/6J mice.

  • Rotenone Administration:

    • Surgically implant a subcutaneously placed osmotic minipump.

    • The minipump will deliver a continuous low dose of rotenone for a specified period (e.g., 4 weeks).[9]

  • Post-operative Care: Monitor the animals for any signs of distress or infection at the implantation site.

Table 1: Rotenone Dosing Regimens

Animal ModelAdministration RouteRotenone DoseDurationReference
Rat (Acute)Stereotaxic injection into SNpcVaries (e.g., µg amounts)Single infusion[8]
Mouse (Chronic)Subcutaneous osmotic minipump2.5 mg/kg/day4 weeks[9]
Rat (Chronic)Daily subcutaneous injection2 mg/kg5 weeks[10]
Rat (Chronic)Daily intraperitoneal injection2.5 - 3 mg/kg9-11 days[11]
This compound Treatment Protocol

This compound can be administered via intraperitoneal (i.p.) injection. Treatment can commence either before or after the induction of the PD model, depending on the study's objective (prophylactic vs. therapeutic).

Table 2: this compound Dosing for Rotenone-Induced Models

Animal ModelThis compound Dose (Low)This compound Dose (High)Administration RouteReference
Rat2.5 mg/kg5 mg/kgIntraperitoneal (i.p.)[7]
Mouse5 mg/kg10 mg/kgIntraperitoneal (i.p.)[7]

Behavioral Assessments

A battery of behavioral tests should be performed to evaluate motor function and coordination.

Rotarod Test

This test assesses motor coordination and balance.[7]

  • Place the mouse on a rotating rod.

  • Gradually increase the speed of the rod.

  • Record the latency to fall from the rod.

Pole Test

This test measures bradykinesia.

  • Place the mouse head-upward on top of a vertical pole.

  • Record the time it takes for the mouse to turn and descend the pole.

Apomorphine-Induced Rotation Test (for unilateral lesion models)

This test is used to quantify the extent of dopamine depletion in the unilateral 6-OHDA or rotenone lesion model.[7]

  • Administer apomorphine (a dopamine agonist) to the animal.

  • Count the number of full body rotations away from the lesioned side over a set period.

Biochemical and Histological Analyses

Following the completion of behavioral testing, animals are euthanized, and brain tissue is collected for further analysis.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This technique is used to visualize and quantify the loss of dopaminergic neurons in the SNpc.[12][13]

  • Perfuse the animal with 4% paraformaldehyde (PFA).

  • Collect the brain and post-fix in PFA.

  • Cryoprotect the brain in sucrose solution.

  • Section the brain on a cryostat.

  • Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH).[12]

  • Incubate with a fluorescently-labeled secondary antibody.[14]

  • Mount the sections and visualize using a fluorescence microscope.[14]

  • Quantify the number of TH-positive neurons in the SNpc.

Western Blot Analysis

Western blotting is used to quantify the protein levels of key markers related to PD pathology and the mechanism of action of this compound.

4.2.1. α-Synuclein, PINK1, and Parkin

  • Homogenize brain tissue (SNpc or striatum) in RIPA buffer with protease and phosphatase inhibitors.[15]

  • Determine protein concentration using a BCA assay.[11]

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]

  • Block the membrane and incubate with primary antibodies against α-synuclein, PINK1, and Parkin.[11]

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an ECL detection system.

4.2.2. mTOR Signaling Pathway

  • Follow the same general Western blot protocol as above.

  • Use primary antibodies against total and phosphorylated forms of mTOR, Akt, and p70S6K.[8]

High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolites

HPLC with electrochemical detection is used to measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.

  • Dissect the striatum from the brain.

  • Homogenize the tissue in a suitable buffer (e.g., perchloric acid).

  • Centrifuge the homogenate and filter the supernatant.

  • Inject the sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

  • Quantify the concentrations of dopamine, DOPAC, and HVA by comparing peak areas to those of known standards.

Table 3: Summary of Key Experimental Assays

AssayTargetPurpose
Behavioral TestsMotor function, coordination, bradykinesiaTo assess the functional effects of rotenone and this compound
ImmunohistochemistryTyrosine Hydroxylase (TH)To quantify dopaminergic neuron loss in the SNpc
Western Blotα-synuclein, PINK1, ParkinTo measure levels of proteins involved in PD pathology and mitochondrial quality control
Western Blotp-mTOR, p-Akt, p-p70S6KTo investigate the modulation of the mTOR signaling pathway by this compound
HPLCDopamine, DOPAC, HVATo quantify neurotransmitter levels in the striatum

Visualizations of Pathways and Workflows

Signaling Pathways and Experimental Workflow Diagrams

G cluster_0 Rotenone-Induced Neurotoxicity cluster_1 This compound's Neuroprotective Mechanism Rotenone Rotenone Mitochondrial_Complex_I_Inhibition Mitochondrial_Complex_I_Inhibition Rotenone->Mitochondrial_Complex_I_Inhibition Inhibits Oxidative_Stress Oxidative_Stress Mitochondrial_Complex_I_Inhibition->Oxidative_Stress Leads to Dopaminergic_Neuron_Death Dopaminergic_Neuron_Death Mitochondrial_Complex_I_Inhibition->Dopaminergic_Neuron_Death Induces Alpha_Synuclein_Aggregation Alpha_Synuclein_Aggregation Oxidative_Stress->Alpha_Synuclein_Aggregation Promotes Alpha_Synuclein_Aggregation->Dopaminergic_Neuron_Death Contributes to This compound This compound Akt_mTOR_Pathway Akt_mTOR_Pathway This compound->Akt_mTOR_Pathway Inhibits Autophagy Autophagy This compound->Autophagy Induces Neuroinflammation Neuroinflammation This compound->Neuroinflammation Reduces Akt_mTOR_Pathway->Autophagy Negatively regulates Alpha_Synuclein_Clearance Alpha_Synuclein_Clearance Autophagy->Alpha_Synuclein_Clearance Promotes Neuroprotection Neuroprotection Alpha_Synuclein_Clearance->Neuroprotection Leads to Neuroinflammation->Neuroprotection Contributes to

Caption: Rotenone and this compound Signaling Pathways.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Assessment cluster_3 Phase 4: Data Analysis Animal_Acclimatization Animal_Acclimatization Rotenone_Administration Rotenone_Administration Animal_Acclimatization->Rotenone_Administration Development_of_PD_Phenotype Development_of_PD_Phenotype Rotenone_Administration->Development_of_PD_Phenotype Corynoxeine_Treatment_Groups Corynoxeine_Treatment_Groups Development_of_PD_Phenotype->Corynoxeine_Treatment_Groups Vehicle_Control_Group Vehicle_Control_Group Corynoxeine_Treatment_Groups->Vehicle_Control_Group Behavioral_Tests Behavioral_Tests Corynoxeine_Treatment_Groups->Behavioral_Tests Vehicle_Control_Group->Behavioral_Tests Euthanasia_and_Tissue_Collection Euthanasia_and_Tissue_Collection Behavioral_Tests->Euthanasia_and_Tissue_Collection Histological_Analysis Histological_Analysis Euthanasia_and_Tissue_Collection->Histological_Analysis Immunohistochemistry Biochemical_Analysis Biochemical_Analysis Euthanasia_and_Tissue_Collection->Biochemical_Analysis Western Blot, HPLC Data_Interpretation Data_Interpretation Histological_Analysis->Data_Interpretation Biochemical_Analysis->Data_Interpretation Conclusion Conclusion Data_Interpretation->Conclusion

Caption: Experimental Workflow for this compound Studies.

G cluster_0 Rotenone's Impact on α-Synuclein cluster_1 Autophagy-Mediated Clearance Rotenone Rotenone Increased_Intracellular_Calcium Increased_Intracellular_Calcium Rotenone->Increased_Intracellular_Calcium Causes PP2A_Inhibition PP2A_Inhibition Rotenone->PP2A_Inhibition Causes Autophagy_Impairment Autophagy_Impairment Rotenone->Autophagy_Impairment Induces GSK3beta_Activation GSK3beta_Activation Increased_Intracellular_Calcium->GSK3beta_Activation Leads to Alpha_Synuclein_Phosphorylation Alpha_Synuclein_Phosphorylation GSK3beta_Activation->Alpha_Synuclein_Phosphorylation Promotes Alpha_Synuclein_Aggregation Alpha_Synuclein_Aggregation Alpha_Synuclein_Phosphorylation->Alpha_Synuclein_Aggregation Promotes PP2A_Inhibition->Alpha_Synuclein_Phosphorylation Increases Aggregated_Alpha_Synuclein_Accumulation Aggregated_Alpha_Synuclein_Accumulation Autophagy_Impairment->Aggregated_Alpha_Synuclein_Accumulation Leads to

Caption: Rotenone-Induced α-Synuclein Aggregation Pathway.

References

Preparation of Corynoxeine Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation, storage, and application of Corynoxeine stock solutions for in vitro cell culture experiments. This compound is a tetracyclic oxindole alkaloid found in plants of the Uncaria genus, which has demonstrated various biological activities, including neuroprotective and anti-inflammatory effects.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and quality control measures to ensure the integrity of this compound solutions for cell-based assays.

Introduction

This compound has garnered significant interest in pharmacological research due to its potential therapeutic applications. It has been identified as a potent inhibitor of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is crucial in cell proliferation and differentiation.[1][3][4] Additionally, studies have shown its involvement in the modulation of the PI3K/Akt signaling pathway.[2][5] To facilitate research in these areas, standardized methods for the preparation of this compound stock solutions are essential. This protocol addresses the challenges of solubility and stability to provide a reliable method for researchers.

Materials and Reagents

  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Personal protective equipment (gloves, lab coat, safety glasses)

Quantitative Data Summary

The following tables summarize key quantitative information for the preparation and use of this compound stock solutions.

Table 1: Properties of this compound

PropertyValue
Molecular Weight 382.45 g/mol [3]
Appearance Solid powder
Purity ≥98%[6]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO 3.8 mg/mL to 76 mg/mL[3][6]Use fresh, high-quality DMSO as moisture can reduce solubility.[3]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 years[3]Store in a desiccator to prevent moisture absorption.
Stock Solution (in DMSO) -80°CUp to 1 year[3]Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO) -20°CUp to 1 month[7][8]For shorter-term storage.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.

1. Calculation:

  • To prepare a 10 mM solution, you will need to dissolve 3.8245 mg of this compound in 1 mL of DMSO.

  • Calculation: Molecular Weight (382.45 g/mol ) x 0.010 mol/L = 3.8245 g/L = 3.8245 mg/mL.

2. Weighing:

  • Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock, weigh 3.82 mg.

3. Dissolution:

  • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of cell culture grade DMSO.

  • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.[9]

4. Sterilization (Optional but Recommended):

  • If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

5. Aliquoting and Storage:

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3][8]

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3][7][8]

Preparation of Working Solutions for Cell Culture

1. Thawing the Stock Solution:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

2. Dilution:

  • Prepare working solutions by diluting the stock solution in your desired cell culture medium. It is recommended to perform serial dilutions to achieve the final desired concentration.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

3. Example Dilution for a 10 µM Working Solution:

  • To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

4. Application to Cells:

  • Gently mix the working solution and add it to your cell culture plates. Typical working concentrations of this compound in cell culture range from 5 µM to 50 µM.[4][6][7]

Visualizations

Corynoxeine_Workflow Experimental Workflow for this compound Stock Solution Preparation cluster_prep Stock Solution Preparation cluster_storage Storage cluster_application Cell Culture Application weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex filter Filter Sterilize (Optional) vortex->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium (DMSO < 0.5%) thaw->dilute treat Treat Cells dilute->treat control Vehicle Control (DMSO) dilute->control

Caption: Workflow for preparing and using this compound solutions.

Corynoxeine_Signaling_Pathway Simplified Signaling Pathways Modulated by this compound cluster_erk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway PDGF_R PDGF-Rβ MEK1_2 MEK1/2 PDGF_R->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy This compound This compound This compound->ERK1_2 Inhibition This compound->Akt Inhibition

Caption: this compound's inhibitory effects on signaling pathways.

References

Application Notes and Protocols for Corynoxeine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Corynoxeine in rodent models for studying its neuroprotective and anti-inflammatory effects. The information is compiled from various preclinical studies and aims to offer detailed protocols and quantitative data to guide future research.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various rodent models.

Table 1: this compound Dosage for Neuroprotective Effects

Rodent ModelAdministration RouteDosage RangeStudy FocusReference
Rotenone-induced Parkinson's Disease Rat ModelNot specified, likely oral or IP2.5 - 5 mg/kgNeuroprotection, Autophagy, Anti-neuroinflammation[1][2]
Rotenone-induced Parkinson's Disease Mouse ModelNot specified, likely oral or IP5 - 10 mg/kgNeuroprotection, Autophagy, Anti-neuroinflammation[1][2]
Rat Pharmacokinetic StudyOral0.105 mmol/kgPharmacokinetics, Tissue Distribution[3]
Rat Pharmacokinetic StudyIntravenous0.0105 mmol/kgPharmacokinetics, Tissue Distribution[3]

Table 2: this compound Dosage for Anti-inflammatory Effects

Rodent ModelAdministration RouteDosage RangeStudy FocusReference
Colistin-induced Nephrotoxicity Mouse ModelIntraperitoneal5 - 20 mg/kg/dayAmelioration of kidney oxidative stress and inflammation[4]
Colistin-induced Nephrotoxicity Mouse ModelIntraperitoneal20 mg/kg/day (this compound only group)Evaluation of potential adverse effects[4]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in rodent models.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: A common vehicle for administering hydrophobic compounds like this compound in vivo is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. Note: The optimal vehicle composition may vary and should be determined empirically for solubility and animal tolerance.

  • This compound Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to dissolve the powder completely. Vortex until the solution is clear. Gentle warming or sonication can be used to aid dissolution.

  • Final Formulation:

    • Add PEG300 to the this compound stock solution and vortex thoroughly.

    • Add Tween 80 and vortex until the mixture is homogeneous.

    • Finally, add sterile saline to reach the final desired concentration and volume. Vortex the solution thoroughly before administration.

  • Control Group: The vehicle alone (without this compound) should be administered to the control group of animals.

Protocol 2: Oral Gavage Administration in Mice and Rats

Materials:

  • Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[5]

  • Syringe (1 ml or 3 ml)

  • Prepared this compound solution

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the animal to calculate the correct dosage volume. The maximum recommended volume for oral gavage is 10 ml/kg for mice and 10-20 ml/kg for rats.[5]

    • Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a similar but larger grip is used.[2]

  • Gavage Needle Measurement:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle.[4]

  • Administration:

    • Hold the animal in a vertical position to straighten the esophagus.[1]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5]

    • The needle should pass smoothly without resistance. If the animal struggles or gasps, the needle may be in the trachea; withdraw it immediately and restart.[4]

    • Once the needle is at the predetermined depth, administer the this compound solution slowly and steadily.[1]

    • After administration, gently remove the needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[5]

Protocol 3: Intraperitoneal (IP) Injection in Mice and Rats

Materials:

  • Appropriately sized sterile needle (25-27 gauge for mice, 23-25 gauge for rats)[6]

  • Sterile syringe (1 ml or 3 ml)

  • Prepared this compound solution

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the animal to calculate the correct dosage volume. The maximum recommended volume for IP injection is 10 ml/kg.[6]

    • Restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[6]

  • Injection Site Identification:

    • The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[3]

  • Administration:

    • Disinfect the injection site with 70% ethanol.

    • Tilt the animal's head downwards to allow the abdominal organs to shift forward.[3]

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[6]

    • Gently aspirate to ensure that no fluid (urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.[7]

    • If no fluid is aspirated, inject the this compound solution slowly.

    • Withdraw the needle and return the animal to its cage.

  • Post-Procedure Monitoring:

    • Monitor the animal for any signs of discomfort or adverse reactions at the injection site.

Visualizations

Signaling Pathway Diagram

Corynoxeine_Neuroprotection_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Inhibits mTOR mTOR This compound->mTOR Inhibits Neuroinflammation Neuroinflammation This compound->Neuroinflammation Reduces Cell_Proliferation Cell Proliferation (e.g., in VSMC) ERK1_2->Cell_Proliferation Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Alpha_Synuclein_Degradation α-synuclein Degradation Autophagy->Alpha_Synuclein_Degradation Neuroprotection Neuroprotection Alpha_Synuclein_Degradation->Neuroprotection

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Experimental Workflow Diagram

Corynoxeine_Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Control, Vehicle, this compound) Animal_Acclimatization->Group_Allocation Disease_Induction Disease Model Induction (e.g., Rotenone, Colistin) Group_Allocation->Disease_Induction Corynoxeine_Admin This compound Administration (Oral Gavage or IP Injection) Disease_Induction->Corynoxeine_Admin Behavioral_Tests Behavioral Assessments (e.g., Pole Test, Open Field) Corynoxeine_Admin->Behavioral_Tests Sample_Collection Sample Collection (Blood, Brain Tissue, Kidneys) Behavioral_Tests->Sample_Collection Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot) Sample_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (IHC, H&E Staining) Sample_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols for the Separation of Corynoxeine Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of Corynoxeine diastereomers, primarily focusing on chromatographic techniques. This compound, a tetracyclic oxindole alkaloid, and its diastereomer, isothis compound, are important bioactive compounds found in plants of the Uncaria genus. Their similar structures present a significant challenge for separation and purification, which is crucial for pharmacological studies and drug development. The following protocols and data offer guidance on achieving efficient separation of these compounds.

Data Summary

The following tables summarize the quantitative data from various chromatographic methods for the separation of this compound and its related diastereomers.

Table 1: Supercritical Fluid Chromatography (SFC) Parameters for this compound and Isothis compound Separation

ParameterMethod 1Method 2
Stationary Phase C8SAX (Mixed-mode)C8SCX (Mixed-mode)
Mobile Phase EtOH + 10 mM acidic ammonium formate in CO2EtOH + 0.1% diethylamine in CO2
Separation Time < 5 minutes< 5 minutes
Resolution Baseline separation achievedBaseline separation achieved
Reference [1][1]

Table 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

ParameterValue
Technique Two-dimensional HPLC (2D-HPLC)
Columns 1st: Aston SC2 (3.5 mm×25 mm, 5 μm), Intermediate: Aston SH C18 (3.5 mm×10 mm, 5 μm), Analytical: Aston SCB (4.6 mm×125 mm, 5 μm)
Mobile Phase 1st LC: CAA-1; 2nd LC: Mixed (VBPI-1:VMPI-1:VOPI-1 = 45:14:41)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 500 μL
Detection Time 9.5 min
Linear Range Method dependent, specific ranges available in source
Reference [2]

Table 3: Preparative pH-Zone Refining Counter-Current Chromatography (CCC) for this compound Isolation

ParameterValue
Sample 2.8 g enriched total alkaloids from Uncaria rhynchophylla
Solvent System Methyl tert-butyl ether (MTBE)–acetonitrile–water (4:0.5:5, v/v)
Additives 10 mM Triethylamine (TEA) in organic phase; 5 mM HCl in aqueous phase
Stationary Phase Retention 51.4%
Separation Time ~7.5 hours
Yield of this compound 149 mg
Purity (by HPLC) 96.2%
Reference [3]

Table 4: Capillary Electrophoresis (CE) for Corynoxine and Corynoxine B Separation

ParameterValue
Technique Field-amplified sample stacking (FASS) in Capillary Electrophoresis
Running Buffer 40 mM sodium dihydrogen phosphate (pH 6.1), 130 mM HP-β-CD, 10 mM TBA-L-Glu
Separation Voltage 20 kV
Separation Time < 12 minutes
Limit of Detection (LOD) Corynoxine: 14.9 ng/mL; Corynoxine B: 11.2 ng/mL
Limit of Quantitation (LOQ) Corynoxine: 45.2 ng/mL; Corynoxine B: 34.5 ng/mL
Linear Range 62.5 - 5.00 x 10³ ng/mL for both
Reference [4]

Experimental Protocols

Protocol 1: Fast Separation of this compound and Isothis compound using Supercritical Fluid Chromatography (SFC)

This protocol describes a rapid method for the baseline separation of this compound and its diastereomer, Isothis compound, using a mixed-mode stationary phase in SFC.

Materials:

  • SFC instrument

  • C8SAX or C8SCX column

  • Ethanol (EtOH), HPLC grade

  • Carbon Dioxide (CO2), SFC grade

  • Acidic ammonium formate

  • Diethylamine (DEA)

  • This compound and Isothis compound standards

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound and Isothis compound in an appropriate solvent (e.g., Ethanol) to a suitable concentration.

  • Method A (C8SAX column):

    • Equilibrate the C8SAX column with the mobile phase.

    • Mobile Phase: Ethanol with 10 mM acidic ammonium formate as a modifier in CO2.

    • Set the instrument parameters (flow rate, back pressure, temperature) as per the manufacturer's recommendations for the column.

    • Inject the sample.

    • Monitor the elution of the diastereomers. Baseline separation should be achieved in under 5 minutes.[1]

  • Method B (C8SCX column):

    • Equilibrate the C8SCX column with the mobile phase.

    • Mobile Phase: Ethanol with 0.1% diethylamine as a modifier in CO2.

    • Set the instrument parameters as in Method A.

    • Inject the sample.

    • Monitor the elution. Baseline separation is expected within 5 minutes.[1]

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_results Results Sample This compound/ Isothis compound Sample Dissolve Dissolve in Ethanol Sample->Dissolve Inject Inject Sample Dissolve->Inject SFC SFC System (C8SAX or C8SCX column) Inject->SFC Separate Diastereomer Separation SFC->Separate Detect Detection Separate->Detect Baseline Baseline Separated Peaks (<5 min) Detect->Baseline

Caption: Workflow for the SFC separation of this compound diastereomers.

Protocol 2: Preparative Isolation of this compound using pH-Zone Refining Counter-Current Chromatography (CCC)

This protocol is suitable for the large-scale separation and purification of this compound from a complex mixture, such as a plant extract.

Materials:

  • pH-Zone Refining Counter-Current Chromatograph

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • Enriched total alkaloid extract from Uncaria species

Procedure:

  • Solvent System Preparation:

    • Prepare the two-phase solvent system by mixing MTBE, acetonitrile, and water in a ratio of 4:0.5:5 (v/v/v).

    • Add TEA to the organic (upper) phase to a final concentration of 10 mM. This will be the stationary phase.

    • Add HCl to the aqueous (lower) phase to a final concentration of 5 mM. This will be the mobile phase.

  • Column Preparation:

    • Fill the CCC column with the stationary phase (organic phase).

    • Rotate the column at an appropriate speed (e.g., 800-1000 rpm).

  • Sample Loading:

    • Dissolve the enriched alkaloid sample (2.8 g) in a suitable volume of the stationary phase.

    • Inject the sample into the column.

  • Elution and Fraction Collection:

    • Pump the mobile phase (aqueous phase) through the column at a specific flow rate.

    • Monitor the effluent using a UV detector.

    • Collect fractions based on the chromatogram.

  • Isolation and Purification:

    • Combine the fractions containing this compound.

    • Lyophilize the pooled fractions to obtain pure this compound. The purity can be verified by HPLC.[3]

CCC_Workflow start Start prep_solvent Prepare Two-Phase Solvent System (MTBE/ACN/H2O) start->prep_solvent prep_column Fill CCC Column with Stationary Phase prep_solvent->prep_column load_sample Dissolve & Load Alkaloid Sample prep_column->load_sample run_ccc Pump Mobile Phase & Run CCC load_sample->run_ccc collect_fractions Collect Fractions based on UV Detection run_ccc->collect_fractions pool_fractions Pool this compound Fractions collect_fractions->pool_fractions lyophilize Lyophilize to Obtain Pure this compound pool_fractions->lyophilize end End lyophilize->end

Caption: Workflow for preparative isolation of this compound via CCC.

Protocol 3: Chiral Separation of Corynoxine and Corynoxine B using Capillary Electrophoresis (CE)

This protocol details a sensitive method for the separation of the diastereomers Corynoxine and Corynoxine B using field-amplified sample stacking in CE.

Materials:

  • Capillary Electrophoresis instrument

  • Fused-silica capillary

  • Sodium dihydrogen phosphate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tetrabutylammonium-L-glutamic acid (TBA-L-Glu)

  • Deionized water

  • Corynoxine and Corynoxine B standards

Procedure:

  • Buffer Preparation: Prepare the running buffer consisting of 40 mM sodium dihydrogen phosphate, 130 mM HP-β-CD, and 10 mM TBA-L-Glu. Adjust the pH to 6.1.

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the running buffer.

  • Sample Injection:

    • Inject a water plug at 0.5 psi for 4 seconds.

    • Perform electrokinetic injection of the sample at 10 kV for 50 seconds.

  • Separation and Detection:

    • Apply a separation voltage of 20 kV.

    • Monitor the separation using a UV detector. The diastereomers should be separated within 12 minutes.[4]

CE_Workflow cluster_setup Instrument Setup cluster_analysis CE Analysis cluster_output Output Buffer Prepare Running Buffer (pH 6.1) Capillary Condition Capillary Buffer->Capillary Inject_Water Inject Water Plug Capillary->Inject_Water Inject_Sample Electrokinetic Sample Injection Inject_Water->Inject_Sample Separate Apply Separation Voltage (20 kV) Inject_Sample->Separate Detect UV Detection Separate->Detect Separated_Peaks Separated Diastereomer Peaks (<12 min) Detect->Separated_Peaks

Caption: Workflow for the CE separation of Corynoxine diastereomers.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynoxeine, an oxindole alkaloid, and its related compounds, such as isothis compound, rhynchophylline, and isorhynchophylline, are the main active components found in plants of the Uncaria genus. These alkaloids are known to exhibit a range of pharmacological activities, including neuroprotective and cardiovascular effects. The structural similarity of these isomeric alkaloids presents a significant analytical challenge for their simultaneous determination using conventional one-dimensional high-performance liquid chromatography (1D-HPLC). Two-dimensional high-performance liquid chromatography (2D-HPLC) offers enhanced separation capabilities and is a powerful tool for the accurate quantification of these structurally related alkaloids in complex matrices such as traditional Chinese medicine preparations. This document provides a detailed protocol for the simultaneous determination of this compound and its related alkaloids using 2D-HPLC.

Quantitative Data Summary

The following tables summarize the quantitative performance of the 2D-HPLC method for the simultaneous determination of four Uncaria alkaloids.[1][2]

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r)
Rhynchophylline9.77 - 10000.000.9996
Isorhynchophylline10.74 - 11000.000.9997
This compound10.74 - 11000.000.9997
Isothis compound10.74 - 11000.000.9996

Table 2: Precision, Stability, and Repeatability

ParameterRelative Standard Deviation (RSD)
Precision< 5.00%
Stability< 5.00%
Repeatability< 5.00%

Table 3: Accuracy and Recovery

ParameterValue
Accuracy95.20% - 104.01%
Recovery Rate93.63% - 101.38%

Experimental Protocols

This section details the methodology for the 2D-HPLC analysis of this compound and related alkaloids.

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results.

  • Extraction:

    • Weigh 1.0 g of powdered Uncaria sample and place it in a conical flask.

    • Add 50 mL of methanol-ammonia solution (100:1, v/v).

    • Perform ultrasonic extraction for 30 minutes.

    • Cool the extract to room temperature and replenish the lost weight with the extraction solvent.

    • Filter the extract through a 0.45 µm membrane filter.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Activate a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load 2 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

    • Elute the target alkaloids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for the first dimension and vortex for 1 minute.

    • Filter the reconstituted sample through a 0.22 µm membrane filter before injection.

2D-HPLC System and Conditions

The 2D-HPLC system is configured to achieve optimal separation of the target alkaloids.[1][2]

First Dimension (1D) Chromatography:

  • Column: Aston SC2 (3.5 mm × 25 mm, 5 µm)

  • Mobile Phase: CAA-1

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 500 µL

Intermediate Column:

  • Column: Aston SH C18 (3.5 mm × 10 mm, 5 µm)

Second Dimension (2D) Chromatography:

  • Column: Aston SCB (4.6 mm × 125 mm, 5 µm)

  • Mobile Phase: A mixture of V BPI-1 basic mobile phase, V MPI-1 mobile phase, and V OPI-1 organic mobile phase in a ratio of 45:14:41.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

  • Total Analysis Time: 9.5 min

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the 2D-HPLC analysis of this compound and related alkaloids.

G cluster_sample_prep Sample Preparation cluster_2d_hplc 2D-HPLC Analysis cluster_data_analysis Data Analysis sample Uncaria Sample extraction Ultrasonic Extraction (Methanol-Ammonia) sample->extraction filtration1 Filtration (0.45 µm) extraction->filtration1 spe Solid-Phase Extraction (SPE) Cleanup filtration1->spe reconstitution Reconstitution spe->reconstitution injection Injection (500 µL) reconstitution->injection dim1 First Dimension (Aston SC2 Column) injection->dim1 intermediate Intermediate Column (Aston SH C18) dim1->intermediate dim2 Second Dimension (Aston SCB Column) intermediate->dim2 detection UV Detection (254 nm) dim2->detection quantification Quantification of Alkaloids detection->quantification

Caption: Workflow for 2D-HPLC analysis of this compound and related alkaloids.

Logical Relationship of 2D-HPLC Separation

The following diagram illustrates the logical relationship of the two-dimensional separation process.

G cluster_input Input cluster_1d First Dimension Separation cluster_transfer Heart-cutting & Transfer cluster_2d Second Dimension Separation cluster_output Output sample_mixture Sample Mixture (this compound & Related Alkaloids) d1_separation Initial Separation (Based on Property A) sample_mixture->d1_separation transfer Transfer of Co-eluted Fractions d1_separation->transfer d2_separation Further Separation (Based on Property B) transfer->d2_separation resolved_peaks Resolved Peaks of Individual Alkaloids d2_separation->resolved_peaks

Caption: Logical flow of the 2D-HPLC separation process.

Conclusion

The developed 2D-HPLC method is simple, accurate, and reliable for the simultaneous determination of this compound, Isothis compound, Rhynchophylline, and Isorhynchophylline in Uncaria samples.[2] This methodology can be effectively utilized for the quality control of related herbal medicines and pharmaceutical preparations. The enhanced separation power of 2D-HPLC overcomes the limitations of 1D-HPLC in resolving these structurally similar alkaloids, ensuring more accurate quantification and contributing to the overall quality and consistency of products containing these bioactive compounds.

References

Measuring Corynoxeine-Induced Autophagy: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various cell-based assays to quantify and characterize autophagy induced by Corynoxeine, a natural oxindole alkaloid. This compound has been identified as a potent inducer of autophagy, a cellular process critical for the degradation and recycling of cellular components, which is implicated in both health and disease.[1][2][3][4] The primary mechanism of this compound-induced autophagy involves the inhibition of the Akt/mTOR signaling pathway.[1][5][6]

This document outlines the methodologies for the most common and robust assays to measure autophagy, including Western blotting for key protein markers, fluorescence microscopy for visualizing autophagosomes, and flow cytometry for high-throughput analysis of autophagic flux.

Data Presentation: Summary of Quantitative Data

The following table summarizes key quantitative parameters for this compound-induced autophagy from published studies. These values can serve as a starting point for experimental design.

ParameterCell Line(s)ValueReference(s)
Effective Concentration N2a, SH-SY5Y6.25 - 25 µM[2][3]
Optimal Incubation Time N2a, SH-SY5Y6 - 12 hours[2][3]
Long-term Treatment Inducible PC1225 µM for 48 hours[2][3]

Signaling Pathway of this compound-Induced Autophagy

This compound primarily induces autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. Under normal conditions, this pathway suppresses autophagy. This compound's inhibitory action on Akt and mTOR relieves this suppression, leading to the initiation of the autophagic process.

Corynoxeine_Autophagy_Pathway This compound This compound Akt Akt This compound->Akt Inactivation mTOR mTOR Akt->mTOR ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibition Autophagy Autophagy ULK1_complex->Autophagy Initiation

Caption: this compound-induced autophagy signaling pathway.

Experimental Protocols

Western Blotting for LC3-II and p62/SQSTM1

Western blotting is a fundamental technique to monitor autophagy by detecting changes in the levels of key autophagy-related proteins. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. Concurrently, the degradation of p62/SQSTM1, an autophagy substrate, indicates a functional autophagic flux.

Experimental Workflow:

WB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot A Seed cells B Treat with this compound (e.g., 6.25-25 µM) A->B C Incubate (e.g., 6-12h) B->C D Lyse cells in RIPA buffer C->D E Quantify protein (e.g., BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block with 5% non-fat milk G->H I Incubate with primary antibodies (anti-LC3, anti-p62, anti-β-actin) H->I J Incubate with HRP-conjugated secondary antibodies I->J K Detect with ECL substrate J->K

Caption: Western blotting workflow for autophagy markers.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., SH-SY5Y, N2a) in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25 µM) for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

    • Optional: To assess autophagic flux, include a condition where cells are co-treated with an autophagy inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of this compound treatment.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the protein samples on a 12-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Calculate the LC3-II/LC3-I ratio or normalize LC3-II and p62 levels to the loading control.

Fluorescence Microscopy of LC3 Puncta

This method allows for the visualization and quantification of autophagosomes, which appear as punctate structures within the cytoplasm when LC3 is recruited to their membranes.

Experimental Workflow:

FM_Workflow cluster_0 Cell Culture & Transfection cluster_1 Treatment & Fixation cluster_2 Staining & Imaging A Seed cells on coverslips B Transfect with GFP-LC3 plasmid A->B C Treat with this compound B->C D Fix with 4% paraformaldehyde C->D E Permeabilize with Triton X-100 D->E F Counterstain nuclei with DAPI E->F G Mount coverslips F->G H Image with fluorescence microscope G->H I Quantify LC3 puncta per cell H->I

Caption: Fluorescence microscopy workflow for LC3 puncta.

Detailed Protocol:

  • Cell Seeding and Transfection:

    • Seed cells on sterile glass coverslips in 24-well plates.

    • When cells reach 50-60% confluency, transfect them with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or RFP-LC3) using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow cells to express the fluorescent protein for 24-48 hours.

  • Cell Treatment:

    • Treat the transfected cells with this compound at the desired concentrations and for the appropriate duration.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • (Optional for endogenous LC3 staining) Block with 1% BSA in PBS for 30 minutes and incubate with an anti-LC3 primary antibody followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of fluorescent LC3 puncta per cell. A cell with more than 5-10 distinct puncta is often considered positive for autophagy induction.

Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Assay for Autophagic Flux

This advanced fluorescence microscopy or flow cytometry-based assay allows for the monitoring of autophagic flux. The tandem mRFP-GFP-LC3 reporter fluoresces yellow (merged GFP and RFP) in neutral pH environments like the cytoplasm and autophagosomes. Upon fusion of the autophagosome with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red-only puncta. An increase in red puncta relative to yellow puncta indicates enhanced autophagic flux.

Logical Relationship of Tandem Assay:

Tandem_Logic cluster_0 Fluorescent Signal Autophagosome Autophagosome (Neutral pH) Autolysosome Autolysosome (Acidic pH) Autophagosome->Autolysosome Fusion with Lysosome Yellow Yellow (GFP+RFP) Autophagosome->Yellow Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Red Red (RFP only) Autolysosome->Red

Caption: Principle of the tandem fluorescent-tagged LC3 assay.

Detailed Protocol (Flow Cytometry):

  • Cell Transduction and Treatment:

    • Transduce cells with a viral vector expressing mRFP-GFP-LC3 to establish a stable cell line.

    • Seed the stable cells and treat with this compound as described previously.

  • Sample Preparation:

    • Harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with lasers and filters for detecting GFP (e.g., 488 nm excitation, 510/20 nm emission) and mRFP (e.g., 561 nm excitation, 610/20 nm emission).

    • Gate on the live, single-cell population.

    • Measure the intensity of GFP and mRFP fluorescence for each cell.

  • Data Analysis:

    • Quantify the percentage of cells with high RFP and low GFP signal (representing high autophagic flux).

    • Alternatively, calculate the ratio of mRFP to GFP fluorescence intensity for each cell population. An increase in this ratio indicates an increase in autophagic flux.

By employing these detailed protocols, researchers can effectively measure and characterize this compound-induced autophagy, providing valuable insights into its mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for In Vivo Microdialysis in Measuring Brain Corynoxeine Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure the concentration of Corynoxeine in the brain tissue of living organisms. This technique is invaluable for pharmacokinetic (PK) and pharmacodynamic (PD) studies, offering insights into drug delivery across the blood-brain barrier and its persistence at the site of action.

Introduction to this compound and In Vivo Microdialysis

This compound, a key bioactive component of Uncaria rhynchophylla, has demonstrated significant neuroprotective and anti-tumor properties.[1] Its therapeutic potential is linked to its ability to modulate critical signaling pathways within cells, including the PI3K/AKT/mTOR and ERK1/2 pathways.[1][2][3][4] Understanding the concentration and persistence of this compound in the brain is crucial for optimizing dosage and treatment regimens for neurological disorders.

In vivo microdialysis is a minimally invasive sampling technique that allows for the continuous monitoring of endogenous and exogenous substances in the extracellular fluid of specific tissues, including the brain.[5][6][7][8] A small, semi-permeable microdialysis probe is implanted into the target brain region, and a physiological solution (perfusate) is slowly pumped through it.[6][9] Molecules in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected as a "dialysate" for analysis.[6][7] This technique provides time-resolved data on the unbound drug concentration at the target site, which is often more relevant for pharmacological activity than plasma concentrations.[10]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for an in vivo microdialysis study and the key signaling pathways affected by this compound.

G cluster_pre Pre-Experiment cluster_exp Microdialysis Experiment cluster_post Post-Experiment A Animal Acclimatization B Stereotaxic Surgery for Guide Cannula Implantation A->B C Animal Recovery B->C D Microdialysis Probe Insertion C->D E System Equilibration D->E F This compound Administration (e.g., i.p., i.v.) E->F G Dialysate Sample Collection (at timed intervals) F->G H Sample Analysis (e.g., HPLC-MS/MS) G->H J Histological Verification of Probe Placement G->J I Data Analysis (Pharmacokinetic Modeling) H->I

Caption: Experimental workflow for in vivo microdialysis of this compound.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy Induction mTOR->Autophagy Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

ERK_Pathway PDGF_BB PDGF-BB PDGFR PDGF-Rβ PDGF_BB->PDGFR MEK1_2 MEK1/2 PDGFR->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation VSMC Proliferation ERK1_2->Proliferation This compound This compound This compound->ERK1_2

Caption: this compound's inhibition of the ERK1/2 signaling pathway.

Detailed Experimental Protocol

This protocol provides a general framework. Specific parameters should be optimized based on the animal model, target brain region, and analytical instrumentation.

Materials and Reagents
  • Animals: Adult male Sprague-Dawley rats (250-300 g) are commonly used.

  • Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) appropriate for this compound (MW: 382.45 g/mol ), such as a 20 kDa MWCO probe.

  • Guide Cannula: Sized to match the microdialysis probes.

  • Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):

    • 147 mM NaCl

    • 2.7 mM KCl

    • 1.2 mM CaCl₂

    • 1.0 mM MgCl₂

    • Filtered through a 0.22 µm filter and degassed.

  • This compound: Purity >98%.

  • Analytical Standards: this compound and an appropriate internal standard for HPLC-MS/MS.

  • Surgical and Analytical Equipment: Stereotaxic frame, microinfusion pump, fraction collector, HPLC-MS/MS system.

Surgical Procedure
  • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Secure the animal in a stereotaxic frame.

  • Perform a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull over the target brain region (e.g., striatum, hippocampus, or prefrontal cortex).

  • Implant the guide cannula at the desired coordinates and secure it with dental cement.

  • Allow the animal to recover for at least 48-72 hours post-surgery.

Microdialysis Experiment
  • Gently restrain the awake and freely moving animal and insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

  • Administer this compound via the desired route (e.g., intraperitoneal, intravenous).

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials, which may contain a small amount of antioxidant or acid to prevent degradation.

  • Simultaneously, collect blood samples at corresponding time points to determine plasma pharmacokinetics.

  • At the end of the experiment, euthanize the animal and perfuse with saline and paraformaldehyde to allow for histological verification of the probe placement.

Sample Analysis

The low concentrations of analytes in microdialysates necessitate highly sensitive analytical methods.[11][12] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for quantifying this compound.[11]

  • Sample Preparation: Dilute dialysate samples with the mobile phase and add an internal standard.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water (both containing a small percentage of formic acid to improve ionization).

  • Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Monitor specific parent-to-daughter ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Data Presentation and Analysis

Quantitative data from in vivo microdialysis studies are crucial for understanding the pharmacokinetic profile of this compound in the brain. The following table presents hypothetical, yet plausible, pharmacokinetic parameters for this compound in both plasma and brain extracellular fluid (ECF) following a single administration.

ParameterPlasmaBrain ECF (Striatum)
Dose 10 mg/kg, i.p.N/A
C_max_ (Maximum Concentration) 1500 ng/mL75 ng/mL
T_max_ (Time to C_max_) 0.5 hours1.5 hours
AUC_0-t_ (Area Under the Curve) 3200 ng·h/mL250 ng·h/mL
Brain ECF/Plasma Ratio (AUC) N/A0.078

Note: This data is for illustrative purposes and will vary based on experimental conditions.

The Brain ECF/Plasma ratio provides a critical measure of the blood-brain barrier penetration of this compound.

Conclusion

In vivo microdialysis is a powerful technique for elucidating the pharmacokinetic profile of this compound within the brain.[8][13] By providing time-resolved concentration data from the extracellular fluid, this method allows researchers to correlate drug levels with pharmacological effects, thereby accelerating the development of this compound-based therapies for neurological and other disorders. The detailed protocols and application notes provided herein serve as a comprehensive guide for scientists and researchers in this field.

References

Application Notes and Protocols: Detecting Corynoxeine's Effect on Neuronal Markers Using Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynoxeine, an oxindole alkaloid isolated from the plant Uncaria rhynchophylla, has demonstrated significant neuroprotective properties.[1] Primarily recognized as an autophagy enhancer, this compound promotes the clearance of protein aggregates, such as α-synuclein, implicated in neurodegenerative diseases like Parkinson's disease.[1] Its mechanism of action involves the modulation of the Akt/mTOR signaling pathway.[1] This document provides detailed application notes and protocols for utilizing immunofluorescence to investigate the effects of this compound on key neuronal markers: β-tubulin III, Microtubule-Associated Protein 2 (MAP2), and Synapsin-1. These markers are crucial indicators of neuronal structure, development, and synaptic integrity. While direct immunofluorescence studies quantifying the effect of this compound on these specific markers are emerging, this guide consolidates established protocols and data from related mTOR inhibitors to provide a robust framework for investigation.

Data Presentation: Expected Effects of this compound on Neuronal Markers

Based on its role as an autophagy enhancer and mTOR pathway inhibitor, this compound is anticipated to influence neuronal morphology and synaptic protein expression. The following tables summarize hypothetical quantitative data based on the effects of mTORC1-selective inhibitors on neuronal cells, which can be used as a benchmark for experiments with this compound.

Table 1: Effect of this compound on Neuronal Cytoskeletal Markers

Treatment Groupβ-tubulin III (Normalized Fluorescence Intensity)MAP2 (Normalized Fluorescence Intensity)
Vehicle Control1.00 ± 0.051.00 ± 0.06
This compound (1 µM)1.15 ± 0.071.20 ± 0.08
This compound (5 µM)1.35 ± 0.09 1.45 ± 0.10
This compound (10 µM)1.50 ± 0.11 1.60 ± 0.12

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Synaptic Marker

Treatment GroupSynapsin-1 (Puncta Density per 100 µm²)
Vehicle Control50 ± 4
This compound (1 µM)62 ± 5*
This compound (5 µM)75 ± 6**
This compound (10 µM)88 ± 7***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.

Mandatory Visualizations

Signaling Pathway of this compound in Neuronal Cells

Corynoxeine_Signaling_Pathway This compound This compound Akt Akt This compound->Akt Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Aggregation Protein Aggregation (e.g., α-synuclein) Autophagy->Protein_Aggregation Degrades Neuronal_Survival Neuronal Survival & Plasticity Autophagy->Neuronal_Survival Promotes Protein_Aggregation->Neuronal_Survival Inhibits

Caption: this compound's proposed signaling pathway in neurons.

Experimental Workflow for Immunofluorescence Analysis

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Image Acquisition & Analysis Culture Neuronal Cell Culture (e.g., SH-SY5Y or Primary Neurons) Treatment Treat with this compound (Vehicle, 1, 5, 10 µM) Culture->Treatment Fixation Fix with 4% Paraformaldehyde Treatment->Fixation Permeabilization Permeabilize with 0.25% Triton X-100 Fixation->Permeabilization Blocking Block with 5% BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibodies (anti-β-tubulin III, anti-MAP2, anti-Synapsin-1) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorophore-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab DAPI Counterstain with DAPI Secondary_Ab->DAPI Imaging Image with Confocal Microscope DAPI->Imaging Quantification Quantify Fluorescence Intensity & Puncta Density Imaging->Quantification

Caption: Experimental workflow for immunofluorescence analysis.

Experimental Protocols

Neuronal Cell Culture and this compound Treatment

This protocol is suitable for human neuroblastoma SH-SY5Y cells or primary neuronal cultures.

Materials:

  • SH-SY5Y cells or primary neurons

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin for SH-SY5Y; Neurobasal medium with B-27 supplement and L-glutamine for primary neurons)

  • Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., 24-well plates with coverslips)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Seed neuronal cells onto coated coverslips in 24-well plates at an appropriate density to achieve 60-70% confluency at the time of treatment.

  • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Once the desired confluency is reached, prepare fresh culture medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Replace the existing medium with the treatment-containing medium.

  • Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

Immunofluorescence Staining

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies (diluted in Blocking Buffer):

    • Mouse anti-β-tubulin III (Clone TUJ1)

    • Rabbit anti-MAP2

    • Guinea Pig anti-Synapsin-1

  • Fluorophore-conjugated Secondary Antibodies (diluted in Blocking Buffer):

    • Goat anti-Mouse IgG (e.g., Alexa Fluor 488)

    • Goat anti-Rabbit IgG (e.g., Alexa Fluor 594)

    • Goat anti-Guinea Pig IgG (e.g., Alexa Fluor 647)

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Mounting medium

Procedure:

  • Fixation: After treatment, gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Aspirate the Blocking Buffer and add the primary antibody solution. Incubate overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Add the secondary antibody solution and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.

Image Acquisition and Quantitative Analysis

Equipment:

  • Confocal or high-resolution fluorescence microscope

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Image Acquisition:

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores.

    • For each experimental condition, capture multiple random fields of view to ensure representative data.

    • Maintain consistent imaging parameters (e.g., laser power, gain, pinhole size) across all samples for accurate comparison.

  • Quantitative Analysis:

    • β-tubulin III and MAP2 Fluorescence Intensity:

      • Open the acquired images in an image analysis software.

      • Define regions of interest (ROIs) around individual neurons or neuronal processes.

      • Measure the mean fluorescence intensity within the ROIs for the β-tubulin III and MAP2 channels.

      • Normalize the intensity values to the vehicle control group.

    • Synapsin-1 Puncta Density:

      • Use a particle analysis or puncta counting plugin in the software.

      • Set a consistent threshold to identify Synapsin-1 positive puncta.

      • Count the number of puncta within a defined area of neuronal processes (e.g., per 100 µm²).

Conclusion

The protocols and expected outcomes detailed in this document provide a comprehensive framework for investigating the effects of this compound on neuronal health and plasticity using immunofluorescence. By quantifying changes in key neuronal markers, researchers can elucidate the therapeutic potential of this compound in neurodegenerative diseases and other neurological disorders. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual and practical guide for these studies.

References

Application Notes and Protocols for Corynoxeine Dose-Response Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo dose-response studies of Corynoxeine in mouse models. The protocols outlined below are based on established preclinical research and are intended to ensure robust and reproducible data collection for the evaluation of this compound's therapeutic potential.

Introduction to this compound

This compound is a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, commonly used in traditional medicine.[1][2][3] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][4][5] Understanding its dose-dependent effects is crucial for its development as a potential therapeutic agent.

Mechanism of Action:

This compound exerts its biological effects through multiple signaling pathways:

  • Inhibition of ERK1/2 Phosphorylation: this compound is a potent inhibitor of the extracellular signal-regulated kinase (ERK1/2) pathway, which is crucial in cell proliferation. This mechanism is particularly relevant to its potential anti-cancer and vasoprotective effects.[2][4][6]

  • Modulation of PI3K/Akt/mTOR Pathway: this compound has been shown to induce autophagy by modulating the Akt/mTOR signaling cascade.[3][7] This is a key mechanism in its neuroprotective effects, particularly in models of Parkinson's disease.[1][3][7] It also inhibits the PI3K/Akt pathway to suppress tumor growth and metastasis.[5]

  • Neuroprotection and Anti-inflammation: this compound demonstrates neuroprotective properties by reducing neuronal death and diminishing neuroinflammation.[1][4]

Experimental Design for Dose-Response Studies

A well-designed dose-response study is essential to determine the effective dose range, potency, and potential toxicity of this compound.

Key Considerations:

  • Animal Model: The choice of mouse model is critical and should be relevant to the therapeutic area of investigation (e.g., MPTP-induced Parkinson's model, tumor xenograft model).[1][5][8]

  • Route of Administration: The route of administration should be selected based on the intended clinical application and the compound's pharmacokinetic profile. Oral gavage and intravenous injections are common methods.[1][8]

  • Dose Selection: Dose ranges should be selected based on existing literature. For neuroprotective studies in mice, doses have ranged from 5 to 20 mg/kg.[1][8] For anti-cancer studies, doses up to 30 mg/kg have been used.[5] A minimum of 3-4 dose levels plus a vehicle control group is recommended to establish a clear dose-response relationship.

  • Treatment Duration: The duration of treatment will depend on the specific disease model and the endpoints being measured.[5][8]

  • Endpoint Measurement: A combination of behavioral, biochemical, and molecular endpoints should be assessed to provide a comprehensive evaluation of this compound's effects.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Model Induction Animal_Acclimatization->Disease_Induction Baseline_Measurements Baseline Measurements Disease_Induction->Baseline_Measurements Randomization Randomization & Grouping Baseline_Measurements->Randomization Dose_Administration This compound Administration Randomization->Dose_Administration Behavioral_Tests Behavioral Tests Sample_Collection Sample Collection (Blood, Tissue) Biochemical_Assays Biochemical Assays Molecular_Analysis Molecular Analysis Data_Analysis Statistical Analysis Behavioral_Tests->Data_Analysis Sample_Collection->Biochemical_Assays Sample_Collection->Molecular_Analysis Biochemical_Assays->Data_Analysis Molecular_Analysis->Data_Analysis Dose_Response_Curve Dose-Response Curve Generation Data_Analysis->Dose_Response_Curve

Caption: Experimental workflow for this compound dose-response studies in mice.

Protocols

Animal Handling and Husbandry
  • Species: Mus musculus (specific strain to be determined by the disease model, e.g., C57BL/6).

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

This compound Preparation and Administration
  • Formulation: this compound can be dissolved in a suitable vehicle such as normal saline.[1] For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose may be used.

  • Administration:

    • Oral Gavage (p.o.): Use a sterile gavage needle of appropriate size for mice. The volume should typically not exceed 10 ml/kg body weight.

    • Intravenous Injection (i.v.): Administer via the tail vein. The volume should be carefully controlled to avoid adverse effects.

Endpoint Measurement Protocols
  • Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

  • Pole Test: To evaluate bradykinesia. The time taken for the mouse to turn and descend a vertical pole is measured.

  • Open Field Test: To measure locomotor activity and anxiety-like behavior. Parameters such as total distance traveled and time spent in the center of the arena are recorded.

  • ELISA: To quantify levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates.[1]

  • Western Blot: To determine the expression levels of key proteins in signaling pathways (e.g., p-ERK, p-Akt, p-mTOR) in tissue lysates.[2][5]

  • qRT-PCR: To measure the mRNA expression levels of target genes.

  • Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of proteins in tissue sections (e.g., tyrosine hydroxylase in the substantia nigra for Parkinson's models).[1]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different dose groups.

Table 1: Example of In Vivo Dose-Response Data for this compound in a Parkinson's Disease Mouse Model

Treatment GroupDose (mg/kg)Rotarod Latency (s)Striatal Dopamine Level (ng/mg protein)TH-positive Neuron Count (in SNpc)
Vehicle Control060 ± 510 ± 1.55000 ± 300
This compound585 ± 715 ± 2.06500 ± 350
This compound10120 ± 1022 ± 2.58000 ± 400
This compound20150 ± 1228 ± 3.09500 ± 450

Data are presented as mean ± SEM.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Half-life (t1/2)0.6 - 4.4 h[9]
Bioavailability (Oral)27.3%[9]

Signaling Pathways

This compound's Effect on the ERK1/2 Signaling Pathway:

ERK_pathway PDGF_BB PDGF-BB PDGFR PDGF-Rβ PDGF_BB->PDGFR MEK1_2 MEK1/2 PDGFR->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Proliferation VSMC Proliferation ERK1_2->Proliferation Promotes This compound This compound This compound->ERK1_2 Inhibits Phosphorylation

Caption: this compound inhibits VSMC proliferation by blocking ERK1/2 phosphorylation.

This compound's Modulation of the Akt/mTOR Signaling Pathway:

Akt_mTOR_pathway Akt Akt mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Alpha_Synuclein α-Synuclein Clearance Autophagy->Alpha_Synuclein Promotes This compound This compound This compound->Akt Inhibits

Caption: this compound induces autophagy by inhibiting the Akt/mTOR pathway.

Safety and Toxicity Considerations

Conclusion

These application notes provide a framework for conducting rigorous and informative dose-response studies of this compound in mice. By carefully considering the experimental design, adhering to detailed protocols, and utilizing appropriate analytical methods, researchers can effectively evaluate the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols: Tissue Distribution of Corynoxeine in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a tissue distribution study of Corynoxeine in a rat model. This compound, an oxindole alkaloid found in plants of the Uncaria genus, has shown potential therapeutic effects, including neuroprotective and cardiovascular benefits.[1][2][3] Understanding its distribution within the body is a critical step in preclinical drug development.

Introduction

This compound exerts its biological effects through various mechanisms, including the inhibition of the ERK1/2 signaling pathway and modulation of the PI3K/Akt/mTOR pathway.[1][4][5][6][7] A thorough understanding of its pharmacokinetic profile and tissue distribution is essential for evaluating its efficacy and potential toxicity. This protocol outlines the necessary steps for animal handling, dosing, sample collection, and analysis to determine the concentration of this compound in various tissues over time.

Experimental Protocols

This section details the methodology for the in-life phase of the study, sample collection, and bioanalysis.

Animal Model and Husbandry
  • Species: Sprague-Dawley rats (male, 8-10 weeks old) are commonly used for pharmacokinetic studies.[8]

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimation: Allow for an acclimation period of at least one week before the experiment.

Dosing and Administration
  • Dose Formulation: this compound can be dissolved in a suitable vehicle, such as a mixture of DMSO, polyethylene glycol, and saline. The final concentration should be prepared based on the dosing volume.

  • Administration Routes:

    • Intravenous (IV): A single bolus dose of 0.0105 mmol/kg can be administered via the tail vein to determine the baseline distribution without absorption limitations.[9]

    • Oral (PO): A single oral gavage dose of 0.105 mmol/kg can be administered to assess oral bioavailability and distribution.[9]

  • Dosing Volume: The typical dosing volume for rats is 5-10 mL/kg for oral administration and 1-2 mL/kg for intravenous administration.

Experimental Groups and Sample Collection

Rats are divided into groups, with each group representing a specific time point for sample collection. A typical study design may include the following time points: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[10][11]

  • Blood Collection: At each time point, collect blood samples (approximately 0.5 mL) via the retro-orbital sinus or tail vein into heparinized tubes. Centrifuge the blood at 4000 rpm for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.

  • Tissue Collection:

    • Euthanize the rats at the designated time points using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a necropsy and collect the following tissues: brain, heart, lungs, liver, kidneys, spleen, stomach, intestines, muscle, and adipose tissue.[10][11]

    • Rinse each tissue with ice-cold saline to remove excess blood, blot dry with filter paper, and weigh.

    • Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform consistency.

    • Store all tissue homogenates at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma and tissue homogenates.[8][9]

  • Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma or tissue homogenate samples.[12][13] Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters BEH C18, 2.1 mm × 100 mm, 1.7 µm) is suitable for separation.[12][13]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile is commonly used.[8][12][13]

    • Flow Rate: A flow rate of 0.4 mL/min is typical.[12][13]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, monitoring the specific precursor-to-product ion transitions for this compound and an internal standard.[12][13]

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear comparison of this compound concentrations in different tissues at various time points.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (5 mg/kg)Intravenous Administration (1 mg/kg)
T½ (h) 0.7-
Cmax (ng/mL) --
Tmax (h) --
AUC (ng·h/mL) --
Bioavailability (%) 27.3-
CL/F (L/h/kg) 20.2-
V/F (L/kg) 19.3-
Data derived from a study in mice; similar parameters would be determined in the rat study.[2]

Table 2: Tissue Distribution of this compound in Rats (ng/g of tissue)

Time (h)BrainHeartLungsLiverKidneysSpleenMuscle
0.25
0.5
1
2
4
8
12
24
This table should be populated with the mean ± standard deviation of this compound concentration from the experimental data.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for the tissue distribution study.

Corynoxeine_Signaling_Pathways cluster_ERK ERK1/2 Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway PDGF_BB PDGF-BB PDGFR PDGF-Rβ PDGF_BB->PDGFR MEK1_2 MEK1/2 PDGFR->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation VSMC Proliferation ERK1_2->Proliferation Corynoxeine_ERK This compound Corynoxeine_ERK->ERK1_2 PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Alpha_Synuclein α-synuclein Clearance Autophagy->Alpha_Synuclein Corynoxeine_Akt This compound Corynoxeine_Akt->Akt

Caption: Signaling pathways modulated by this compound.

Tissue_Distribution_Workflow cluster_InLife In-Life Phase cluster_Sampling Sample Collection cluster_Analysis Bioanalysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Dosing (IV or Oral) Animal_Acclimation->Dosing Time_Points Sacrifice at Timed Intervals (0.25h, 0.5h, 1h, 2h, 4h, 8h, 12h, 24h) Dosing->Time_Points Blood_Collection Blood Collection (Plasma Separation) Time_Points->Blood_Collection Tissue_Collection Tissue Collection (Brain, Heart, Liver, etc.) Time_Points->Tissue_Collection Sample_Processing Sample Preparation (Protein Precipitation) Blood_Collection->Sample_Processing Tissue_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Data_Analysis Data Analysis & Pharmacokinetics LC_MS_MS->Data_Analysis

Caption: Experimental workflow for this compound tissue distribution study.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Corynoxeine Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Corynoxeine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its low aqueous solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in common solvents?

A1: this compound is practically insoluble in water, which presents a significant challenge for in vivo administration, especially for oral and intravenous routes. Its solubility is considerably better in organic solvents like dimethyl sulfoxide (DMSO).[1]

Quantitative Solubility Data for this compound

SolventSolubilityReference
WaterInsoluble[1]
DMSO76 mg/mL (198.71 mM)[1]
Ethanol7 mg/mL

Note: When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture absorption can significantly reduce the solubility of this compound.[1]

Q2: I am observing precipitation of this compound when preparing my formulation for animal studies. What can I do?

A2: Precipitation upon dilution of a DMSO stock solution in aqueous media is a common issue. To overcome this, several formulation strategies can be employed to enhance and maintain the solubility of this compound in aqueous-based vehicles suitable for in vivo use. These include the use of co-solvents, cyclodextrin inclusion complexes, nanoparticle formulations, and solid dispersions.

Troubleshooting Guide: Improving this compound Solubility

This section provides detailed protocols and troubleshooting tips for common solubility enhancement techniques.

Co-solvent Systems

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic drugs.

Experimental Protocol: Co-solvent Formulation

  • Solvent Selection : Choose a combination of biocompatible solvents. A common starting point is a ternary system of DMSO, polyethylene glycol 400 (PEG 400), and a buffer or water.[2]

  • Solubility Screening :

    • Prepare saturated solutions of this compound in various co-solvent mixtures.

    • Equilibrate the solutions for 24-48 hours at a controlled temperature.

    • Centrifuge the samples to pellet undissolved drug.

    • Analyze the supernatant using a validated HPLC method to determine the this compound concentration.

  • Formulation Preparation :

    • Dissolve this compound in the primary solvent with the highest solubilizing power (e.g., DMSO).

    • Gradually add the co-solvents (e.g., PEG 400) while vortexing.

    • Finally, add the aqueous component (e.g., saline or buffer) dropwise with continuous mixing.

Troubleshooting:

IssuePossible CauseRecommendation
Precipitation upon adding the aqueous phaseThe drug is crashing out due to a rapid change in solvent polarity.Decrease the rate of addition of the aqueous phase. Increase the proportion of the bridging co-solvent (e.g., PEG 400).
Phase separationImmiscibility of the solvent components.Ensure all chosen solvents are fully miscible at the intended ratios.
High viscosityHigh concentration of polymers like PEG 400.Optimize the formulation to use the minimum amount of viscosity-enhancing agent necessary for solubilization.

Workflow for Co-solvent Formulation Development

cluster_prep Preparation cluster_eval Evaluation A Select biocompatible co-solvents (e.g., DMSO, PEG 400, Saline) B Determine this compound solubility in various solvent ratios A->B C Dissolve this compound in the primary solvent (DMSO) B->C D Add co-solvent (PEG 400) C->D E Titrate with aqueous phase D->E F Observe for precipitation E->F G Measure final drug concentration (HPLC) F->G H Assess suitability for in vivo use (e.g., pH, osmolality) G->H

Caption: Workflow for developing a co-solvent formulation for this compound.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[3][4][5][6]

Experimental Protocol: this compound-HP-β-CD Inclusion Complex

  • Preparation Method : The kneading or solvent evaporation methods are suitable for preparing solid inclusion complexes.[4]

    • Kneading Method :

      • Make a paste of HP-β-CD with a small amount of water or a water-ethanol mixture.

      • Add this compound to the paste and knead for a specified time (e.g., 60 minutes).

      • Dry the resulting product to obtain a powder.

    • Solvent Evaporation Method :

      • Dissolve this compound and HP-β-CD in a suitable organic solvent (e.g., ethanol).

      • Evaporate the solvent under reduced pressure using a rotary evaporator.

      • Collect the resulting solid dispersion.

  • Characterization :

    • Phase Solubility Study : Determine the binding constant and stoichiometry of the complex by measuring the solubility of this compound in aqueous solutions of increasing HP-β-CD concentrations.

    • Solid-State Characterization : Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) to confirm the formation of the inclusion complex.

  • In Vivo Formulation : Dissolve the prepared solid complex in sterile water or saline for administration.

Troubleshooting:

IssuePossible CauseRecommendation
Low complexation efficiencyInappropriate molar ratio or preparation method.Optimize the molar ratio of this compound to HP-β-CD. Try a different preparation method (e.g., freeze-drying).
Incomplete dissolution of the complexInsufficient complexation or presence of un-complexed drug.Purify the complex by washing with a solvent in which the free drug is soluble but the complex is not.

Logical Diagram of Cyclodextrin Complexation

cluster_components Components cluster_process Process cluster_result Result This compound This compound (Hydrophobic) Complex Inclusion Complex Formation This compound->Complex HPBCD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) HPBCD->Complex SolubleComplex Water-Soluble Complex Complex->SolubleComplex

Caption: Formation of a water-soluble this compound-HP-β-CD inclusion complex.

Nanoparticle Formulations

Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and potentially modify its pharmacokinetic profile.

Experimental Protocol: this compound-Loaded Nanoparticles

  • Preparation Method (Nanoprecipitation) :

    • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

    • Inject this organic phase into an aqueous solution containing a stabilizer (e.g., Poloxamer 188) under continuous stirring.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

    • Remove the organic solvent by evaporation under reduced pressure.

  • Characterization :

    • Particle Size and Zeta Potential : Use Dynamic Light Scattering (DLS) to measure the size distribution and surface charge.

    • Encapsulation Efficiency : Quantify the amount of this compound encapsulated within the nanoparticles.

    • Morphology : Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • In Vivo Formulation : The resulting nanosuspension can be used directly or lyophilized into a powder for reconstitution.

Troubleshooting:

IssuePossible CauseRecommendation
Large particle size or broad distributionSuboptimal formulation or process parameters.Optimize the polymer and stabilizer concentrations, stirring speed, and injection rate.
Low encapsulation efficiencyPoor affinity of the drug for the polymer matrix.Screen different polymers. Modify the solvent system to improve drug-polymer interaction.

Workflow for Nanoparticle Formulation

A Dissolve this compound & Polymer in Organic Solvent C Inject Organic Phase into Aqueous Phase A->C B Prepare Aqueous Phase with Stabilizer B->C D Evaporate Organic Solvent C->D E Characterize Nanoparticles (Size, Zeta, EE) D->E F Purify and Concentrate Nanosuspension E->F

Caption: General workflow for preparing this compound-loaded nanoparticles via nanoprecipitation.

Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state, which can enhance dissolution by reducing particle size to a molecular level and improving wettability.

Experimental Protocol: this compound Solid Dispersion

  • Preparation Method (Solvent Evaporation) :

    • Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol or ethanol).[7][8][9]

    • Evaporate the solvent using a rotary evaporator to form a thin film.

    • Further dry the film under vacuum to remove any residual solvent.

    • Scrape the solid dispersion and pulverize it into a fine powder.

  • Characterization :

    • Dissolution Studies : Compare the dissolution rate of the solid dispersion to that of the pure drug.

    • Solid-State Characterization : Use DSC and XRPD to confirm the amorphous state of this compound within the polymer matrix.

  • In Vivo Formulation : The solid dispersion powder can be filled into capsules or suspended in a suitable vehicle for oral gavage.

Troubleshooting:

IssuePossible CauseRecommendation
Drug recrystallization during storageThe amorphous state is thermodynamically unstable.Select a polymer with a high glass transition temperature (Tg). Optimize the drug-to-polymer ratio.
Slow dissolutionIncomplete amorphization or poor carrier selection.Ensure complete dissolution in the initial solvent. Screen different hydrophilic carriers.

This compound Signaling Pathways

Understanding the mechanism of action of this compound is crucial for interpreting in vivo study results. This compound has been shown to inhibit the ERK1/2 signaling pathway and also modulate the PI3K/AKT pathway.[10]

ERK1/2 Signaling Pathway Inhibition by this compound

PDGF_R PDGF Receptor MEK1_2 MEK1/2 PDGF_R->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Proliferation Cell Proliferation ERK1_2->Proliferation Promotes This compound This compound This compound->ERK1_2 Inhibits

Caption: this compound inhibits cell proliferation by blocking the phosphorylation of ERK1/2.

PI3K/AKT Signaling Pathway Modulation by this compound

Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes This compound This compound This compound->AKT Suppresses

Caption: this compound can suppress the PI3K/AKT signaling pathway, affecting cell growth and survival.

References

Technical Support Center: Optimizing Corynoxeine Dosage for Neuroprotective Effects in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Corynoxeine for its neuroprotective effects in rat models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported neuroprotective effects?

A1: this compound is a tetracyclic oxindole alkaloid isolated from the plant Uncaria rhynchophylla.[1][2] In rat models of Parkinson's disease, it has demonstrated significant neuroprotective effects. These include improving motor dysfunction, protecting dopaminergic neurons from loss, reducing the aggregation of α-synuclein, and diminishing neuroinflammation.[1][3]

Q2: What is the primary mechanism of action for this compound's neuroprotective effects?

A2: this compound exerts its neuroprotective effects primarily through the induction of autophagy via the mTOR (mechanistic target of rapamycin) signaling pathway.[1][3] By inhibiting the mTOR pathway, this compound promotes the clearance of aggregated α-synuclein, a key pathological hallmark of Parkinson's disease.[1][3] It also reduces neuroinflammation by inhibiting the activation of microglia.[1][3]

Q3: What are the recommended dosages of this compound for neuroprotective studies in rats?

A3: Based on studies using a rotenone-induced rat model of Parkinson's disease, the following dosages have been shown to be effective:

  • Low Dose (Cory-L): 2.5 mg/kg[1]

  • High Dose (Cory-H): 5 mg/kg[1]

Q4: How is this compound administered in these studies?

A4: While various administration routes can be explored, studies have successfully used intraperitoneal (i.p.) injections for delivering this compound in rat models.[4] Oral and intravenous administrations have also been investigated for pharmacokinetic studies.[5][6]

Data Presentation: Efficacy of this compound in a Rotenone-Induced Rat Model of Parkinson's Disease

The following tables summarize the quantitative data from key experiments demonstrating the neuroprotective effects of this compound.

Table 1: Behavioral and Neurochemical Outcomes

ParameterVehicle Group (Rotenone only)This compound Low Dose (2.5 mg/kg)This compound High Dose (5 mg/kg)
Apomorphine-Induced Rotations (turns/30 min)IncreasedSignificantly DecreasedSignificantly Decreased
Striatal Dopamine LevelsDecreasedSignificantly IncreasedSignificantly Increased

Data adapted from Chen et al., 2021.[1]

Table 2: Cellular and Molecular Outcomes in the Substantia Nigra Pars Compacta (SNpc)

ParameterVehicle Group (Rotenone only)This compound Low Dose (2.5 mg/kg)This compound High Dose (5 mg/kg)
Tyrosine Hydroxylase (TH)-Positive NeuronsDecreasedSignificantly IncreasedSignificantly Increased
α-Synuclein AggregatesIncreasedSignificantly DecreasedSignificantly Decreased
Activated MicrogliaIncreasedSignificantly DecreasedSignificantly Decreased
p-mTOR LevelsIncreasedSignificantly DecreasedSignificantly Decreased
LC3 II LevelsDecreasedSignificantly IncreasedSignificantly Increased

Data adapted from Chen et al., 2021.[1][3]

Experimental Protocols

This section provides a detailed methodology for a rotenone-induced model of Parkinson's disease in rats to study the neuroprotective effects of this compound.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats.[7]

  • Weight: 200-250 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Parkinson's Disease Model:

  • Agent: Rotenone.

  • Preparation: Dissolve rotenone in a suitable vehicle (e.g., sunflower oil).

  • Administration: Stereotaxic infusion of rotenone into the substantia nigra pars compacta (SNpc) of one hemisphere.

3. This compound Treatment:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

  • Dosage: 2.5 mg/kg (low dose) or 5 mg/kg (high dose).

  • Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Daily, starting after the establishment of the rotenone model.

4. Assessment of Neuroprotective Effects:

  • Behavioral Testing:

    • Apomorphine-Induced Rotation Test: To assess motor asymmetry. Administer apomorphine (2.5 mg/kg, s.c.) and record contralateral rotations over 30 minutes.[1]

  • Neurochemical Analysis:

    • Measure striatal dopamine levels using High-Performance Liquid Chromatography (HPLC).

  • Histological and Immunohistochemical Analysis:

    • Perfuse animals and collect brain tissue.

    • Stain for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival in the SNpc.

    • Stain for α-synuclein to assess protein aggregation.

    • Stain for microglial markers (e.g., Iba1) to evaluate neuroinflammation.

  • Western Blot Analysis:

    • Analyze protein levels of key signaling molecules (e.g., p-mTOR, LC3 II) in SNpc tissue homogenates.

Mandatory Visualizations

Diagram 1: this compound's Proposed Signaling Pathway

Corynoxeine_Signaling This compound This compound mTOR mTOR Pathway This compound->mTOR Inhibits Microglia Microglia Activation This compound->Microglia Inhibits Autophagy Autophagy Induction mTOR->Autophagy Inhibits AlphaSynuclein α-Synuclein Aggregates Autophagy->AlphaSynuclein Degrades Clearance Aggregate Clearance Neuroprotection Neuroprotection Clearance->Neuroprotection Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Promotes

Caption: this compound inhibits the mTOR pathway, leading to autophagy and clearance of α-synuclein aggregates.

Diagram 2: Experimental Workflow for this compound Neuroprotection Study

Experimental_Workflow start Start: Acclimatize Rats rotenone Induce PD Model (Rotenone Infusion) start->rotenone grouping Divide into Groups (Vehicle, Cory-L, Cory-H) rotenone->grouping treatment Daily this compound Administration (i.p.) grouping->treatment behavioral Behavioral Testing (Apomorphine Rotation) treatment->behavioral sacrifice Sacrifice and Tissue Collection behavioral->sacrifice analysis Biochemical & Histological Analysis sacrifice->analysis end End: Data Analysis analysis->end

Caption: A typical workflow for evaluating the neuroprotective effects of this compound in a rat model.

Troubleshooting Guide

Q: We are not observing a significant improvement in motor function with this compound treatment. What could be the issue?

A:

  • Dosage and Administration:

    • Verify Concentration: Double-check the concentration of your this compound solution. Ensure accurate calculation and weighing of the compound.

    • Administration Technique: Ensure proper intraperitoneal (i.p.) injection technique to guarantee systemic delivery. Inconsistent administration can lead to variable results.

  • Severity of the Lesion:

    • Rotenone Infusion: The extent of the initial neurotoxic lesion induced by rotenone can vary. A very severe lesion might be difficult to rescue. Consider titrating the rotenone concentration or infusion volume in pilot studies.

    • Timing of Treatment: Initiating treatment too late after the lesion has fully developed may reduce its efficacy. Consider starting this compound administration shortly after the induction of the model.

Q: Our Western blot results for p-mTOR and LC3 II are inconsistent across animals in the same treatment group. How can we improve this?

A:

  • Tissue Dissection:

    • Consistency: Ensure that the Substantia Nigra pars compacta (SNpc) is dissected consistently across all animals. Variations in the dissected brain region can lead to different protein expression profiles.

    • Speed: Perform dissections quickly on ice to minimize protein degradation.

  • Sample Preparation:

    • Homogenization: Ensure complete and consistent homogenization of the tissue samples.

    • Protein Quantification: Use a reliable protein assay to ensure equal loading of protein for each sample on the gel.

  • Antibody Quality:

    • Validation: Use antibodies that have been validated for use in rat brain tissue.

    • Titration: Optimize the antibody concentration to achieve a good signal-to-noise ratio.

Q: We are observing unexpected side effects or mortality in our rats. What should we consider?

A:

  • Compound Purity:

    • Source: Ensure the this compound used is of high purity. Impurities could contribute to toxicity.

  • Vehicle Toxicity:

    • Solvents: If using solvents like DMSO, ensure the final concentration is low and well-tolerated by the animals. Run a vehicle-only control group to assess any effects of the vehicle itself.

  • Animal Health:

    • Monitoring: Closely monitor the animals for signs of distress, weight loss, or changes in behavior. Consult with a veterinarian if you observe any adverse effects.

References

Technical Support Center: Enhancing the Oral Bioavailability of Corynoxeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Corynoxeine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A: this compound is a tetracyclic oxindole alkaloid found in the plant Uncaria rhynchophylla. It has demonstrated various pharmacological activities, including neuroprotective and vasodilatory effects. However, its therapeutic potential is often limited by poor oral bioavailability, which means that only a small fraction of the ingested dose reaches the systemic circulation to exert its therapeutic effect. This is primarily due to its poor water solubility and potential for presystemic metabolism.

Q2: What are the key pharmacokinetic parameters of this compound in preclinical models?

A: Preclinical studies in rats provide some insight into the pharmacokinetics of this compound. However, it's important to note that these parameters can be influenced by the specific experimental conditions. Below is a summary of reported pharmacokinetic data for this compound and its structurally related alkaloids, rhynchophylline and isorhynchophylline, which also exhibit stereoselective differences in bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueReference
Cmax 306.83 ± 18.72 ng/mL[1]
Tmax 2.33 ± 0.47 h[1]
AUC(0-t) 1202.97 ± 39.79 ng·h/mL[1]
AUC(0-∞) 1614.48 ± 119.62 ng·h/mL[1]

Table 2: Comparative Oral Bioavailability of Rhynchophylline and Isorhynchophylline in Rats

CompoundDoseBioavailability (%)Cmax (ng/mL)AUC(0-t) (ng·min/mL)Reference
Rhynchophylline 10 mg/kg9.2-fold higher than IRN6.4-fold higher than IRN9.1-fold higher than IRN[2]
Isorhynchophylline 10 mg/kg---[2]
Rhynchophylline 20 mg/kg7.8-fold higher than IRN4.3-fold higher than IRN7.7-fold higher than IRN[2]
Isorhynchophylline 20 mg/kg---[2]

Q3: What are the main strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. These can be broadly categorized as:

  • Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and Solid Lipid Nanoparticles (SLNs). They work by dissolving the drug in a lipid carrier, which can enhance its solubility and facilitate its absorption through the lymphatic system, bypassing first-pass metabolism in the liver.[3][4][5]

  • Polymeric Nanoparticles: Encapsulating the drug within biodegradable polymer nanoparticles can protect it from degradation in the gastrointestinal tract and provide controlled release.[6][7]

  • Amorphous Solid Dispersions: By dispersing the drug in a carrier matrix in an amorphous state, its solubility and dissolution rate can be significantly increased compared to its crystalline form.[8][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

  • Phytosomes: These are complexes of the natural product with phospholipids, which can improve absorption and bioavailability.[10][11]

Troubleshooting Guides

Issue 1: Low Drug Loading in Lipid-Based Formulations (e.g., SMEDDS, Nanoemulsions)
Potential Cause Troubleshooting Step
Poor solubility of this compound in the selected oil phase. Screen a variety of oils (e.g., long-chain triglycerides, medium-chain triglycerides, fatty acid esters) to identify one with the highest solubilizing capacity for this compound.
Inadequate surfactant/co-surfactant combination. Systematically evaluate different surfactants and co-surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values. Construct pseudo-ternary phase diagrams to identify the optimal ratio of oil, surfactant, and co-surfactant that provides the largest microemulsion region.
Precipitation of this compound upon dilution in aqueous media. Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC or PVP) into the formulation to maintain a supersaturated state of the drug upon dispersion in the gastrointestinal fluids.
Issue 2: Instability of Nanoparticle Formulations (e.g., Aggregation, Drug Leakage)
Potential Cause Troubleshooting Step
Inappropriate polymer selection. Select a polymer with suitable physicochemical properties (e.g., molecular weight, hydrophobicity) that are compatible with this compound. Common choices include PLGA, PLA, and chitosan.[12]
Suboptimal formulation parameters. Optimize the formulation process parameters, such as the drug-to-polymer ratio, stabilizer concentration, and homogenization/sonication time and intensity.
Zeta potential is too low, leading to particle aggregation. Modify the surface of the nanoparticles to increase their zeta potential (either positive or negative) to enhance electrostatic repulsion between particles. This can be achieved by using charged polymers or surfactants.
Issue 3: Recrystallization of this compound in Amorphous Solid Dispersions
Potential Cause Troubleshooting Step
The chosen polymer does not effectively inhibit crystallization. Screen different polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable amorphous solid dispersion with this compound. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to assess the physical state of the drug in the dispersion.
High drug loading leads to phase separation. Determine the maximum drug loading that can be incorporated into the polymer matrix while maintaining a single amorphous phase.
Moisture-induced recrystallization. Store the solid dispersion under dry conditions and consider using packaging materials with low moisture permeability.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil), surfactants (e.g., Cremophor EL, Labrasol, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.

    • Prepare various mixtures of the selected excipients at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish microemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Formulation of this compound-SMEDDS:

    • Select a formulation from the optimal microemulsion region.

    • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear and homogenous solution is obtained.

  • Characterization:

    • Determine the droplet size, polydispersity index (PDI), and zeta potential of the microemulsion formed upon dilution of the SMEDDS in water.

    • Assess the self-emulsification time and robustness to dilution.

    • Evaluate the in vitro drug release profile in simulated gastric and intestinal fluids.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles
  • Method Selection: Choose a suitable method for nanoparticle preparation, such as nanoprecipitation or emulsion-solvent evaporation, based on the solubility of this compound and the selected polymer.

  • Nanoparticle Formulation (Nanoprecipitation Method):

    • Dissolve this compound and the polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

    • Inject this organic solution into an aqueous phase containing a stabilizer (e.g., PVA or Pluronic F68) under constant stirring.

    • Allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and excess stabilizer.

    • Wash the nanoparticle pellet with deionized water and resuspend.

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential.

    • Calculate the drug loading and encapsulation efficiency.

    • Analyze the surface morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Perform in vitro drug release studies.

Signaling Pathways and Experimental Workflows

This compound has been reported to modulate several signaling pathways, which are crucial for its therapeutic effects. Understanding these pathways can aid in designing experiments to evaluate the efficacy of new formulations.

Corynoxeine_Signaling_Pathways cluster_ERK ERK1/2 Pathway Inhibition cluster_PI3K PI3K/AKT/mTOR Pathway Inhibition cluster_Nrf2 Nrf2/HO-1 Pathway Activation PDGF_BB PDGF-BB PDGFR PDGF-Rβ PDGF_BB->PDGFR ERK1_2 ERK1/2 PDGFR->ERK1_2 Proliferation VSMC Proliferation ERK1_2->Proliferation Corynoxeine_ERK This compound Corynoxeine_ERK->ERK1_2 Inhibits Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth Cell Growth mTOR->Cell_Growth Corynoxeine_PI3K This compound Corynoxeine_PI3K->AKT Inhibits Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Corynoxeine_Nrf2 This compound Corynoxeine_Nrf2->Keap1 Inhibits

Caption: Key signaling pathways modulated by this compound.

Bioavailability_Enhancement_Workflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vivo Evaluation This compound This compound Screening Excipient Screening This compound->Screening Optimization Formulation Optimization Screening->Optimization Final_Formulation Optimized Formulation Optimization->Final_Formulation Particle_Size Particle Size & PDI Final_Formulation->Particle_Size Zeta_Potential Zeta Potential Final_Formulation->Zeta_Potential Encapsulation Encapsulation Efficiency Final_Formulation->Encapsulation In_Vitro_Release In Vitro Release Final_Formulation->In_Vitro_Release Oral_Admin Oral Administration Final_Formulation->Oral_Admin Animal_Model Animal Model (Rats) Animal_Model->Oral_Admin Blood_Sampling Blood Sampling Oral_Admin->Blood_Sampling LC_MS LC-MS/MS Analysis Blood_Sampling->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis Bioavailability_Comparison Bioavailability Comparison PK_Analysis->Bioavailability_Comparison

Caption: Experimental workflow for enhancing this compound's oral bioavailability.

References

Troubleshooting inconsistent results in Corynoxeine in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Corynoxeine in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and ensuring the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway.[1][2] It has been shown to block the phosphorylation of ERK1/2, which is a critical step in pathways that lead to cellular outcomes like vascular smooth muscle cell (VSMC) proliferation.[2][3]

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in DMSO at concentrations up to 76 mg/mL (198.71 mM), but it is insoluble in water.[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year, but repeated freeze-thaw cycles should be avoided by aliquoting the solution.[1] It is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[1]

Q3: What are the known biological activities of this compound?

A3: this compound, an alkaloid found in plants of the Uncaria genus, exhibits several biological activities.[4] It inhibits PDGF-BB-induced proliferation of rat aortic vascular smooth muscle cells (VSMCs) and LPS-induced nitric oxide (NO) production in microglia.[2][4] It also has anti-inflammatory, neuroprotective, and calcium channel blocking activities.[3]

Troubleshooting Guide for Inconsistent Assay Results

Issue 1: Solubility and Compound Handling

Q: My this compound solution appears to precipitate when added to the cell culture medium. How can I prevent this and ensure consistent dosing?

A: This is a common issue when working with compounds that are poorly soluble in aqueous solutions.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in the medium.

  • Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium to facilitate mixing and prevent immediate precipitation.

  • Solubility Testing: Before beginning a large-scale experiment, perform a small-scale solubility test. Prepare your final desired concentration in the medium and visually inspect for precipitation under a microscope after a few hours of incubation at 37°C.

  • Fresh Dilutions: Prepare fresh dilutions from your DMSO stock for each experiment. This compound may not be stable in aqueous media for extended periods.

Issue 2: Cell-Based Assays (Viability, Proliferation)

Q: I am seeing inconsistent results between different cell viability assays (e.g., MTT vs. XTT) or observing cell viability greater than 100% at certain concentrations. What could be the cause?

A: Discrepancies between different viability assays and unexpected results are often due to direct interference of the test compound with the assay chemistry.

  • Assay Principle Mismatch: Assays like MTT, XTT, and Alamar Blue rely on cellular metabolic activity and redox reactions.[5] Natural products, including alkaloids, can have antioxidant or reducing properties that directly reduce the assay substrate, leading to a false positive signal (apparent higher viability).[5]

    • Troubleshooting Step: Run a parallel "cell-free" control where you add this compound to the culture medium with the viability reagent but without any cells. If you observe a color/fluorescence change, it indicates direct chemical interference.

  • Alternative Assays: If interference is confirmed, switch to a viability assay based on a different principle, such as:

    • ATP Measurement (e.g., CellTiter-Glo®): Measures the ATP level of viable cells.

    • LDH Release Assay: Measures lactate dehydrogenase released from damaged cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

    • Direct Cell Counting: Use a hemocytometer or an automated cell counter.

G

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

Issue 3: Signaling Pathway Analysis (Western Blot)

Q: The inhibition of ERK1/2 phosphorylation in my Western blots is variable, even at the same this compound concentration. How can I improve consistency?

A: Variability in Western blot results can stem from multiple factors related to the experimental procedure and the compound's mechanism.

  • Timing of Treatment and Stimulation: this compound inhibits ERK1/2 phosphorylation induced by stimuli like PDGF-BB.[2] The timing is critical.

    • Pre-incubation: Ensure you are pre-incubating the cells with this compound for a consistent period (e.g., 1-2 hours) before adding the stimulus (e.g., PDGF-BB). This allows the inhibitor to enter the cells and engage its target.

    • Stimulation Time: The duration of stimulation should also be optimized and kept constant. A time-course experiment (e.g., 5, 10, 15, 30 minutes of stimulation) is recommended to identify the peak of ERK phosphorylation in your specific cell model.

  • Lysate Preparation: Ensure rapid and complete cell lysis on ice with fresh lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. Crucially, also probe for Total ERK1/2 . The ratio of phospho-ERK to Total-ERK is the most accurate measure of inhibition, as it accounts for any minor variations in protein loading.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound reported in various in vitro studies. These values can serve as a starting point for determining the optimal concentration range for your specific experiments.

Assay TypeCell Line/SystemStimulusEffective Concentration RangeObserved EffectReference
Cell Proliferation Rat Aortic VSMCsPDGF-BB (50 ng/ml)5 - 50 µM25% - 88% inhibition of cell number[2]
DNA Synthesis Rat Aortic VSMCsPDGF-BB (50 ng/ml)5 - 50 µM32.8% - 76.9% inhibition of DNA synthesis[2]
ERK1/2 Activation Rat Aortic VSMCsPDGF-BB5 - 50 µMSignificant inhibition of ERK1/2 phosphorylation[2][4]
Nitric Oxide (NO) Production Primary Rat MicrogliaLPSIC₅₀ = 15.7 µMInhibition of NO production[4]

Key Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Method)

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of adherent cells.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no cells" blank control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate cell viability as a percentage of the vehicle control.

G

Caption: A standard workflow for conducting a cell viability or proliferation assay.

Protocol 2: Western Blot for p-ERK1/2 Inhibition

This protocol describes the key steps to measure this compound's inhibitory effect on ERK1/2 phosphorylation.

  • Cell Culture & Starvation: Plate cells to achieve 70-80% confluency. Before treatment, starve the cells in a serum-free or low-serum medium for 12-24 hours to reduce basal ERK phosphorylation.

  • Pre-treatment: Treat the starved cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Add the growth factor stimulus (e.g., PDGF-BB) to the medium and incubate for the pre-determined optimal time (e.g., 10 minutes) to induce ERK phosphorylation.

  • Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer (containing protease and phosphatase inhibitors), scrape the cells, and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, and detect the signal using an ECL substrate.

  • Stripping and Re-probing: After imaging, strip the membrane and re-probe with a primary antibody for Total-ERK1/2 as a loading control.

Signaling Pathway Diagram

This compound exerts its effect by targeting a key component of the MAPK/ERK pathway. The diagram below illustrates its point of inhibition.

G

Caption: this compound inhibits the phosphorylation and activation of ERK1/2.

References

Stability issues of Corynoxeine in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of corynoxeine in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound powder should be stored at -20°C, where it can be stable for up to three years. Stock solutions of this compound in a suitable solvent, such as DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. When using DMSO as a solvent, it is crucial to use a fresh, anhydrous grade, as the presence of water can reduce the solubility and potentially affect the stability of this compound.[1]

Q2: I am observing unexpected or inconsistent results in my experiments with this compound. Could this be a stability issue?

Yes, inconsistent results can be a sign of this compound degradation. Several factors can affect its stability, including the choice of solvent, storage temperature, pH of the solution, and exposure to light. If you suspect degradation, you may observe changes in the physical appearance of your solution (e.g., color change, precipitation) or see unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Q3: In which types of solvents is this compound likely to be unstable?

While specific quantitative data for this compound is limited, general knowledge of alkaloid chemistry suggests potential instability in certain solvents. Polar protic solvents, such as methanol, ethanol, and water, have the potential to participate in degradation reactions, especially at elevated temperatures. It is also advisable to be cautious with aqueous solutions at non-neutral pH. For short-term experiments, dissolving this compound in a high-purity, anhydrous aprotic solvent like DMSO or acetonitrile is generally recommended.

Q4: How does temperature affect the stability of this compound?

This compound is sensitive to elevated temperatures. One study on the drying of Uncariae Ramulus Cum Uncis at 65°C indicated changes in the concentration of this compound over time, suggesting thermal degradation or conversion.[2] For experimental procedures requiring heating, it is crucial to minimize the duration and temperature. If you must heat a solution containing this compound, it is recommended to perform a preliminary stability test at the intended temperature and time to quantify any potential degradation.

Q5: Is the pH of the solution a concern for this compound stability?

Data on this compound Stability

Currently, there is a lack of comprehensive, publicly available quantitative data on the stability of this compound in various solvents and at different temperatures. To assist researchers in their experimental design and data recording, the following template tables are provided.

Table 1: User-Generated Data on this compound Stability in Different Solvents at Room Temperature (20-25°C)

SolventInitial Concentration (µg/mL)% Recovery after 24h% Recovery after 48h% Recovery after 72hObservations (e.g., color change, precipitation)
DMSO
Ethanol
Methanol
Acetonitrile
Water
Other

Table 2: User-Generated Data on this compound Stability at Different Temperatures (in DMSO)

TemperatureInitial Concentration (µg/mL)% Recovery after 1h% Recovery after 4h% Recovery after 8hObservations (e.g., color change, precipitation)
4°C
25°C (RT)
37°C
60°C
Other

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions. Such studies are essential for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and degradation pathways for this compound.

Materials:

  • This compound reference standard

  • HPLC grade solvents: Methanol, Acetonitrile, Water

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 2 hours. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2 hours. After incubation, cool and neutralize with 0.1 M HCl. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Thermal Degradation: Expose the solid this compound powder to 65°C in a calibrated oven for 24 hours. Also, expose a solution of this compound (1 mg/mL in DMSO) to 65°C for 24 hours. After exposure, prepare a sample for analysis by diluting with the mobile phase to approximately 100 µg/mL.

    • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions. After exposure, dilute the sample with the mobile phase to approximately 100 µg/mL.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for alkaloid analysis. A typical gradient might be: 0-20 min, 10-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 10% acetonitrile.

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the lambda max of this compound, typically around 245 nm.

    • Injection Volume: 10-20 µL.

    • Analyze all stressed samples and an unstressed control sample.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage of this compound degradation.

    • Note the retention times and peak areas of any new peaks (potential degradation products).

    • Peak purity analysis using a PDA detector is recommended to ensure the this compound peak is free from co-eluting degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Degradation (65°C, Solid & Solution) stock->thermal Expose to stress photo Photolytic Degradation (Photostability Chamber) stock->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-PDA Analysis neutralize->hplc compare Compare Chromatograms hplc->compare calculate Calculate % Degradation compare->calculate identify Identify Degradation Products calculate->identify

Caption: Experimental workflow for a forced degradation study of this compound.

ERK_Signaling_Pathway PDGF_BB PDGF-BB PDGFR PDGF-Rβ PDGF_BB->PDGFR Binds MEK1_2 MEK1/2 PDGFR->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Proliferation VSMC Proliferation ERK1_2->Proliferation Promotes This compound This compound This compound->Inhibition Inhibition->ERK1_2 Inhibits Phosphorylation

Caption: this compound inhibits the ERK1/2 signaling pathway.

References

Addressing cytotoxicity of Corynoxeine at high concentrations in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corynoxeine, with a specific focus on addressing cytotoxicity observed at high concentrations in cell lines.

Troubleshooting Guide

Issue 1: Higher-than-expected cytotoxicity at concentrations intended to be non-toxic.

  • Question: We are observing significant cell death at this compound concentrations that are reported to be non-toxic or only moderately inhibitory in the literature. What could be the cause?

  • Answer: Several factors could contribute to this discrepancy:

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, A549 lung adenocarcinoma cells are more sensitive than Beas-2B human bronchial epithelial cells, with the latter showing little impact on viability below a 200 µM concentration[1]. Pancreatic cancer cell lines like Panc-1 and Patu-8988 also show a dose-dependent reduction in viability[2]. It is crucial to determine the specific IC50 for your cell line of interest.

    • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations[3]. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% and to include a vehicle-only control in your experiments to assess the solvent's effect on cell viability[3].

    • Assay-Dependent Effects: The type of viability assay used can influence the results. For colorimetric assays like MTT, ensure that this compound itself does not interfere with the absorbance reading. It is good practice to run a control with the compound in cell-free medium.

    • Experimental Conditions: Factors such as cell density, passage number, and culture conditions can affect cellular responses to treatment. Ensure consistency in your experimental setup.

Issue 2: Difficulty in reproducing published IC50 values for this compound.

  • Question: Our experimentally determined IC50 value for this compound in a specific cell line is significantly different from published values. Why might this be the case?

  • Answer: Variations in IC50 values are common and can be attributed to several factors:

    • Experimental Protocol Differences: The incubation time, cell seeding density, and the specific viability assay used can all impact the calculated IC50 value[4]. For example, a 48-hour incubation will likely yield a lower IC50 than a 24-hour incubation.

    • Cell Line Subtype and Passage Number: Different subtypes of the same cell line or high passage numbers can lead to genetic drift and altered drug sensitivity.

    • Calculation Method: The mathematical model used to calculate the IC50 from the dose-response curve can also lead to variations[4].

    To ensure consistency, it is important to carefully document and standardize your experimental protocol and to compare your results with literature that uses similar methodologies.

Issue 3: Observing unexpected morphological changes in cells treated with high concentrations of this compound.

  • Question: At high concentrations of this compound, we observe significant changes in cell morphology, such as cell shrinkage and detachment, that are indicative of apoptosis. Is this an expected outcome?

  • Answer: Yes, this is an expected outcome. At higher concentrations, this compound has been shown to induce apoptosis in various cancer cell lines, including lung adenocarcinoma and pancreatic cancer cells[1][2]. These morphological changes are characteristic of programmed cell death. The induction of apoptosis is a key mechanism of its anti-cancer activity and involves pathways such as the PI3K/AKT pathway, where this compound can increase the Bax/Bcl-2 ratio, and the ROS-p38 pathway[1][2][5].

Frequently Asked Questions (FAQs)

  • Question 1: What is the general mechanism of this compound-induced cytotoxicity at high concentrations?

    • Answer: At high concentrations, this compound induces cytotoxicity primarily through the induction of apoptosis[1][2]. This is mediated by the modulation of several signaling pathways, including the inhibition of the PI3K/AKT pathway, which leads to an increase in the pro-apoptotic Bax/Bcl-2 ratio[1][5]. Additionally, this compound can induce the production of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of the p38 signaling pathway, which further contributes to apoptosis[2].

  • Question 2: How can I mitigate the cytotoxic effects of this compound if I am studying its non-cytotoxic properties?

    • Answer: To study the non-cytotoxic effects of this compound, it is essential to work at concentrations below the apoptotic threshold for your specific cell line. You can mitigate cytotoxicity by:

      • Performing a dose-response curve: This will allow you to determine the concentration range that does not significantly impact cell viability.

      • Using a shorter incubation time: Reducing the exposure time can minimize cytotoxic effects.

      • Co-treatment with an antioxidant: If the cytotoxicity is mediated by ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) may alleviate cell death[2].

      • Using a less sensitive cell line: If your experimental design allows, consider using a cell line that is less sensitive to this compound.

  • Question 3: What are the known IC50 values for this compound in different cell lines?

    • Answer: The IC50 values for this compound can vary significantly between cell lines. A summary of reported values is provided in the table below.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Adenocarcinoma101.6[1]
NCI-H1299Lung Adenocarcinoma189.8[1]
SPC-A1Lung Adenocarcinoma161.8[1]
Panc-1Pancreatic Ductal AdenocarcinomaDose- and time-dependent reduction in viability[2]
Patu-8988Pancreatic Ductal AdenocarcinomaDose- and time-dependent reduction in viability[2]
Rat Aortic VSMCsVascular Smooth Muscle CellsNon-cytotoxic up to 50 µM[6]

Experimental Protocols

1. Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used to assess the effect of this compound on cell proliferation[1][2].

  • Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • Cells of interest

    • This compound stock solution (dissolved in DMSO)

    • Cell Counting Kit-8 (CCK-8) reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Analysis by Flow Cytometry

This protocol is based on the methodology used to assess this compound-induced apoptosis[1][2].

  • Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

  • Materials:

    • 6-well cell culture plates

    • Complete cell culture medium

    • Cells of interest

    • This compound stock solution

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle-only control.

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Visualizations

G Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Seeding treatment Cell Treatment cell_culture->treatment drug_prep This compound Dilution drug_prep->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western_blot Western Blot (e.g., PI3K/AKT, Bax/Bcl-2) treatment->western_blot ic50 IC50 Calculation viability->ic50 mechanism Mechanism Elucidation apoptosis->mechanism western_blot->mechanism PI3K_AKT_Pathway This compound's Effect on the PI3K/AKT Pathway cluster_legend Legend This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 inhibits Bax Bax (Pro-apoptotic) pAKT->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes l1 Inhibition l2 Activation/Promotion l1_color l2_color ROS_p38_Pathway This compound's Effect on the ROS-p38 Pathway This compound This compound ROS ROS Production This compound->ROS induces ER_Stress ER Stress ROS->ER_Stress leads to p38 p38 MAPK ROS->p38 activates Apoptosis Apoptosis ER_Stress->Apoptosis promotes p38->Apoptosis promotes MAPK_ERK_Pathway This compound's Effect on the MAPK/ERK Pathway PDGF_BB PDGF-BB ERK1_2 ERK1/2 PDGF_BB->ERK1_2 activates This compound This compound This compound->ERK1_2 inhibits Proliferation VSMC Proliferation ERK1_2->Proliferation promotes

References

Technical Support Center: Optimizing Animal Handling for Corynoxeine Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing animal handling procedures for behavioral studies involving Corynoxeine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a naturally occurring oxindole alkaloid with a multifaceted pharmacological profile. Its primary mechanisms of action include:

  • ERK1/2 Inhibition: this compound is a potent inhibitor of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in cell proliferation and neuroinflammatory processes.[1][2]

  • Neuroprotection: It exhibits neuroprotective effects by enhancing autophagy to clear neurotoxic protein aggregates and reducing neuroinflammation.[3][4]

  • Calcium Channel Blocker: this compound acts as a calcium channel blocker.[3]

  • Adrenergic Receptor Antagonist: It functions as an antagonist at adrenergic receptors.[3]

  • Potassium Channel Opener: It also acts as a potassium channel opener.[3]

Q2: What are the reported behavioral effects of this compound in preclinical models?

A2: Preclinical studies have demonstrated that this compound can:

  • Improve Motor Dysfunction: In rodent models of Parkinson's disease, this compound has been shown to improve motor deficits.[4]

  • Reduce Hyperlocomotion: It has been found to reduce methamphetamine-induced hyperlocomotion in mice at doses of 30 and 100 mg/kg.[5]

Q3: What are the best practices for handling rodents in behavioral studies to minimize stress?

A3: Minimizing stress is crucial for obtaining reliable and reproducible behavioral data. Best practices include:

  • Habituation: Allow animals to acclimate to the experimental room and handling by the experimenter for a sufficient period before testing begins.

  • Consistent Handling: Use a consistent and gentle handling technique. Tunnel handling or cupping with hands is preferred over tail handling, as tail handling has been shown to induce anxiety and depressive-like behaviors.[6][7]

  • Minimize Environmental Stressors: Reduce loud noises, strong smells (e.g., perfumes), and bright lights in the testing area.[8]

  • Stable Social Environment: House animals in stable social groups and avoid isolation unless it is a specific parameter of the study.[8]

Q4: What are the appropriate routes of administration and potential vehicles for this compound in rodent studies?

A4: this compound has been successfully administered in rodents via:

  • Oral (p.o.) Gavage: This is a common route for administration.

  • Intravenous (i.v.) Injection: This route provides direct systemic circulation.[9]

  • Intraperitoneal (i.p.) Injection: A common route for systemic administration in rodents.

A suitable vehicle for this compound is Dimethyl sulfoxide (DMSO), in which it is soluble.[1] However, it is crucial to run a vehicle-only control group as the vehicle itself can have behavioral effects.[10]

Troubleshooting Guides

Issue 1: High Variability in Behavioral Data
Potential Cause Troubleshooting Step Rationale
Inconsistent Animal Handling Implement a standardized, low-stress handling protocol (e.g., tunnel handling) for all animals across all experimental groups. Ensure all handlers are trained on this protocol.Inconsistent or stressful handling can significantly impact anxiety levels and behavioral responses, leading to increased data variability.[6]
Environmental Stressors Control for noise, light, and odors in the housing and testing rooms. Conduct experiments at the same time of day to account for circadian rhythms.Rodents are sensitive to environmental changes, which can alter their behavior and introduce confounding variables.[8][10]
Order of Testing Effects Counterbalance the order of testing for different experimental groups and individual animals within a cage.The order in which animals are tested can influence their behavior due to factors like social hierarchy and olfactory cues from previously tested animals.[10]
Experimenter Bias Whenever possible, blind the experimenter to the treatment conditions during behavioral testing and data analysis.Unconscious biases of the experimenter can influence how animals are handled and how their behavior is scored.
Issue 2: Unexpected or Lack of Behavioral Effect of this compound
Potential Cause Troubleshooting Step Rationale
Inappropriate Dosing Conduct a dose-response study to determine the optimal dose for the desired behavioral effect. Start with doses reported in the literature (e.g., 30-100 mg/kg for effects on hyperlocomotion).[5]The behavioral effects of this compound are likely dose-dependent. A dose that is too low may not produce a significant effect, while a dose that is too high could lead to off-target or sedative effects.
Poor Bioavailability/BBB Penetration Consider the route of administration and timing of behavioral testing relative to drug administration. For central effects, be aware that this compound has limited blood-brain barrier permeability.Pharmacokinetic studies in rats show that this compound has limited penetration into the brain.[11] The timing of peak plasma concentration and brain distribution will influence the timing of behavioral testing.
Interaction with Vehicle Always include a vehicle-only control group. If using DMSO, be aware of its potential biological effects.The vehicle used to dissolve this compound can have its own behavioral effects, which could mask or alter the effects of the compound.[10]
Behavioral Assay Insensitivity Ensure the chosen behavioral assay is sensitive to the expected pharmacological effects of this compound (e.g., anxiolytic, anti-addictive). Consider its mechanisms of action (e.g., ERK inhibition, calcium channel blockade) when selecting a test.As an ERK inhibitor, this compound may have anxiolytic effects.[10] As a calcium channel blocker, it could influence learning and memory.[1] The chosen behavioral test should be able to detect these potential changes.

Quantitative Data Summary

Table 1: Effects of this compound on Methamphetamine-Induced Hyperlocomotion in Mice

Treatment GroupDose (mg/kg, i.p.)Locomotor Activity (Distance Traveled)Percent Reduction vs. Methamphetamine Only
Vehicle-BaselineN/A
Methamphetamine-IncreasedN/A
Methamphetamine + this compound30ReducedData not specified in abstract
Methamphetamine + this compound100Significantly ReducedData not specified in abstract

Source: Adapted from Cayman Chemical product information, citing a study on methamphetamine-induced hyperlocomotion.[5]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDoseBrain Uptake at Time Point
Oral (p.o.)0.105 mmol/kg3.08 x 10⁻¹¹ mol/g at 3 hours
Intravenous (i.v.)0.0105 mmol/kg3.75 x 10⁻¹¹ mol/g at 74 minutes

Source: Adapted from Wang et al., 2016.[9]

Experimental Protocols

Protocol: Elevated Plus Maze (EPM) for Assessing Anxiolytic-like Effects

This protocol is designed to assess the potential anxiolytic-like effects of this compound, based on its mechanism as an ERK inhibitor, which has been linked to anxiety.[10]

1. Animals and Housing:

  • Use adult male or female mice (e.g., C57BL/6J, 8-12 weeks old).

  • House animals in groups of 3-5 per cage with ad libitum access to food and water.

  • Maintain a 12:12 hour light-dark cycle and a controlled temperature and humidity environment.

  • Handle animals gently for at least 3-5 days prior to the experiment to habituate them to the experimenter.

2. Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • The maze should be made of a non-porous material for easy cleaning.

  • A video camera mounted above the maze to record the sessions for later analysis.

3. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., 10% DMSO in saline).

  • Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 10, 30, 100 mg/kg).

  • Administer a vehicle control to a separate group of animals.

  • Allow for a 30-minute pre-treatment period before placing the animal in the maze.

4. Experimental Procedure:

  • Bring the animals to the testing room at least 60 minutes before the start of the experiment to acclimate.

  • Place an animal gently in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze freely for 5 minutes.

  • Record the session using the overhead camera.

  • After the 5-minute session, return the animal to its home cage.

  • Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

5. Data Analysis:

  • Score the video recordings for the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess for general locomotor effects).

  • An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.

Visualizations

Corynoxeine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adrenergic_Receptor Adrenergic Receptor Calcium_Channel Calcium Channel Potassium_Channel Potassium Channel PDGF_Receptor PDGF Receptor ERK1_2 ERK1/2 PDGF_Receptor->ERK1_2 Activates VSMC_Proliferation VSMC Proliferation ERK1_2->VSMC_Proliferation Promotes Autophagy Autophagy Neuroinflammation Neuroinflammation Autophagy->Neuroinflammation Reduces This compound This compound This compound->Adrenergic_Receptor Antagonist This compound->Calcium_Channel Blocker This compound->Potassium_Channel Opener This compound->ERK1_2 Inhibitor This compound->Autophagy Enhances

This compound's Multifaceted Signaling Pathways

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation & Habituation to Handling Randomization Randomize Animals to Treatment Groups Animal_Acclimation->Randomization Drug_Preparation This compound & Vehicle Preparation Drug_Administration Administer this compound or Vehicle (i.p.) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Pre_treatment 30-min Pre-treatment Period Drug_Administration->Pre_treatment Behavioral_Assay 5-min Behavioral Assay (e.g., Elevated Plus Maze) Pre_treatment->Behavioral_Assay Data_Collection Video Recording of Assay Behavioral_Assay->Data_Collection Data_Analysis Score Behavioral Parameters (Blinded) Data_Collection->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis

Workflow for a this compound Behavioral Study

Troubleshooting_Logic Start Unexpected Behavioral Results Observed Check_Handling Review Animal Handling Procedures Start->Check_Handling Check_Dose Evaluate this compound Dose and Vehicle Start->Check_Dose Check_Assay Assess Behavioral Assay Parameters Start->Check_Assay Consistent_Handling Is handling consistent and low-stress? Check_Handling->Consistent_Handling Dose_Response Was a dose-response study conducted? Check_Dose->Dose_Response Assay_Sensitivity Is the assay sensitive to expected effects? Check_Assay->Assay_Sensitivity Implement_Protocol Implement Standardized Handling Protocol Consistent_Handling->Implement_Protocol No Re_evaluate Re-run Experiment Consistent_Handling->Re_evaluate Yes Conduct_Dose_Response Conduct Dose-Response Study Dose_Response->Conduct_Dose_Response No Dose_Response->Re_evaluate Yes Select_New_Assay Consider Alternative Behavioral Assay Assay_Sensitivity->Select_New_Assay No Assay_Sensitivity->Re_evaluate Yes Implement_Protocol->Re_evaluate Conduct_Dose_Response->Re_evaluate Select_New_Assay->Re_evaluate

Troubleshooting Logic for Unexpected Results

References

How to account for Corynoxeine's nonlinear pharmacokinetics in dosing schedules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the potential nonlinear pharmacokinetics of corynoxeine in experimental and preclinical studies. The following information is intended to aid in the design of dosing schedules and to troubleshoot common issues encountered during in vitro metabolism studies.

Frequently Asked Questions (FAQs)

Q1: What is nonlinear pharmacokinetics and why is it relevant for this compound?

A1: Nonlinear pharmacokinetics, also known as dose-dependent pharmacokinetics, occurs when the body's processes for handling a drug (absorption, distribution, metabolism, and excretion - ADME) become saturated as the dose increases. This leads to a disproportionate change in drug concentration in the body with a change in dose. For this compound, an alkaloid metabolized by cytochrome P450 (CYP) enzymes, there is a potential for saturation of these enzymes (specifically CYP2C19, CYP3A4, and CYP2D6) at higher concentrations, which would result in nonlinear pharmacokinetics. Understanding this is crucial for predicting drug exposure and avoiding potential toxicity when designing dosing schedules.

Q2: How can I determine if this compound exhibits nonlinear pharmacokinetics in my experimental model?

A2: The most direct way is to conduct a dose-ranging study. If a doubling of the dose results in a more than doubling of the area under the concentration-time curve (AUC), this suggests that clearance is decreasing with increasing dose, a hallmark of nonlinear pharmacokinetics. In vitro, you can assess this by measuring the rate of metabolism of this compound at various concentrations in human liver microsomes (HLMs). If the rate of metabolism does not increase linearly with increasing concentration and instead starts to plateau, this indicates saturable, Michaelis-Menten kinetics.

Q3: What are the Michaelis-Menten constants (Vmax and Km) and why are they important for this compound?

A3: The Michaelis-Menten equation describes the kinetics of many enzyme-catalyzed reactions.

  • Vmax is the maximum rate of the metabolic reaction.

  • Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.

These parameters are critical for characterizing the saturable metabolism of corynoxe. Knowing the Vmax and Km for the primary metabolizing enzymes of this compound allows for the development of pharmacokinetic models that can predict how the drug will behave at different doses, and thus helps in designing appropriate dosing schedules.[1][2]

Q4: Can the signaling pathways affected by this compound (ERK1/2 and Akt/mTOR) influence its pharmacokinetics?

A4: While this compound is known to inhibit the ERK1/2 signaling pathway and affect the Akt/mTOR pathway, a direct, clinically established link between the modulation of these specific pathways by this compound and its own ADME properties has not been definitively characterized in the literature. However, it is a recognized principle in pharmacology that signaling pathways can influence the expression and activity of drug-metabolizing enzymes and transporters. For instance, the PI3K/Akt/mTOR pathway is known to regulate the expression of certain CYP enzymes. Therefore, it is plausible that through its effects on these pathways, this compound could indirectly influence its own metabolism over time (e.g., through enzyme induction or suppression). This is an area that warrants further investigation.

Q5: How do I adjust a dosing schedule to account for nonlinear pharmacokinetics?

A5: Adjusting dosing schedules for drugs with nonlinear pharmacokinetics requires careful consideration. Unlike drugs with linear kinetics, a simple proportional increase in dose can lead to a much larger, and potentially toxic, increase in steady-state concentration. Key strategies include:

  • Therapeutic Drug Monitoring (TDM): Regularly measuring the concentration of the drug in the blood to ensure it remains within the therapeutic window.

  • Smaller, More Frequent Doses: This can help to maintain drug concentrations below the saturation point (Km) of the metabolic enzymes.

  • Pharmacokinetic Modeling: Using the determined Vmax and Km values to simulate different dosing regimens and predict the resulting drug concentrations. This allows for the selection of an optimal dosing schedule before clinical implementation.

Troubleshooting Guide for In Vitro Metabolism Assays

Issue Potential Cause Troubleshooting Steps
High variability between replicate wells - Pipetting errors.- Inconsistent incubation times.- Microsomes not uniformly suspended.- Use calibrated pipettes and practice consistent technique.- Ensure precise timing for starting and stopping reactions.- Gently vortex the microsomal suspension before aliquoting.
No or very low metabolite formation - Inactive microsomes.- Incorrect cofactor concentration (e.g., NADPH).- The chosen analytical method is not sensitive enough.- Use a new batch of microsomes and verify their activity with a positive control substrate.- Prepare fresh cofactor solutions.- Optimize the mass spectrometry (LC-MS/MS) method for the specific metabolite.
Reaction rate does not plateau at high substrate concentrations - Substrate concentrations are not high enough to reach saturation.- this compound may have low affinity for the enzyme (high Km).- Potential involvement of multiple enzymes with different affinities.- Increase the range of this compound concentrations tested.- If solubility is an issue, consider using a different solvent system (ensure it doesn't inhibit the enzyme).- Analyze the data for biphasic kinetics, which might suggest multiple enzymes are involved.
Inconsistent Vmax and Km values across experiments - Variation in microsomal protein concentration.- Degradation of this compound or its metabolites in the assay matrix.- Perform a protein quantification assay (e.g., Bradford or BCA) on the microsomal preparation for each experiment.- Assess the stability of the analyte in the matrix under the experimental conditions.

Experimental Protocols

Determining Michaelis-Menten Constants (Vmax and Km) for this compound Metabolism in Human Liver Microsomes (HLMs)

Objective: To determine the kinetic parameters (Vmax and Km) of this compound metabolism by CYP enzymes in HLMs.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile).

    • Prepare working solutions of this compound by serial dilution in phosphate buffer. The final concentrations should span a range that is expected to include the Km value (e.g., 0.1 µM to 100 µM).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw the HLMs on ice. Dilute the HLMs to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and this compound working solutions to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLMs and this compound.

    • The final incubation volume should be consistent across all samples (e.g., 200 µL).

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a volume of cold acetonitrile containing the internal standard (e.g., 2 volumes).

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the primary metabolite(s) of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation (velocity, v) at each this compound concentration.

    • Plot the velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using nonlinear regression software (e.g., GraphPad Prism) to determine Vmax and Km. v = (Vmax * [S]) / (Km + [S])

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to estimate Vmax and Km.

Data Presentation

The following tables present hypothetical data to illustrate how the results from the described experiments would be summarized.

Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for this compound Metabolism by Recombinant Human CYP Isoforms

CYP IsoformVmax (pmol/min/pmol CYP)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP)
CYP3A4 150256.0
CYP2D6 75107.5
CYP2C19 50510.0

Table 2: Example of Dosing Schedule Adjustment Based on Pharmacokinetic Modeling

Dosing RegimenPredicted Average Steady-State Concentration (Css,avg) (ng/mL)Predicted Peak Concentration (Cmax) (ng/mL)Notes
50 mg once daily 100150Linear kinetic range.
100 mg once daily 250400Approaching saturation; disproportionate increase in Css,avg.
200 mg once daily 8001500Significant saturation; potential for toxicity.
50 mg twice daily 120180Maintains concentrations in the linear range, potentially safer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Incubation Incubation at 37°C Reagent_Prep->Incubation HLM_Prep HLM Preparation HLM_Prep->Incubation Termination Reaction Termination Incubation->Termination Sample_Prep Sample Preparation Termination->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis (Vmax, Km) LCMS->Data_Analysis

Caption: Experimental workflow for determining Vmax and Km of this compound.

Signaling_Pathways cluster_erk ERK1/2 Pathway cluster_akt Akt/mTOR Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Regulates PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Regulates This compound This compound This compound->ERK Inhibition This compound->Akt Modulation

References

Mitigating matrix effects in LC-MS/MS analysis of Corynoxeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of corynoxeine.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These components, which can include endogenous substances like phospholipids, proteins, and salts, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1] This phenomenon is a significant concern in bioanalysis as it can compromise the reliability of results.[2][3]

Q2: Why is this compound analysis susceptible to matrix effects?

A2: Like many small molecules analyzed from complex biological fluids (e.g., plasma, blood, tissue homogenates), this compound is susceptible to matrix effects because endogenous components of these biological samples can co-extract and co-elute with the analyte.[1] Electrospray ionization (ESI), a common ionization technique used for alkaloids like this compound, is particularly prone to these effects.[3][4] Phospholipids are often a major cause of ion suppression in samples derived from plasma or tissue.[4]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a pure this compound standard into the mass spectrometer post-column. A blank, extracted matrix sample is then injected onto the LC column. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[5]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common approach.[4] It involves comparing the peak area of this compound in a solution spiked into an extracted blank matrix to the peak area of this compound in a pure solvent. The ratio of these responses provides a quantitative measure of the matrix effect.

Q4: What is an acceptable level of matrix effect?

A4: Ideally, the matrix factor (the ratio of the analyte response in the presence of matrix to the response in a neat solution) should be between 0.75 and 1.25.[1] When using a stable isotope-labeled internal standard, the internal standard (IS) normalized matrix factor should be close to 1.0. This indicates that the IS is effectively compensating for any signal suppression or enhancement.[1] For a multi-alkaloid method including this compound, matrix effects between 94.1% and 109.4% (a matrix factor of 0.941 to 1.094) have been deemed acceptable.[6]

Troubleshooting Guide: Mitigating Matrix Effects

This guide provides a systematic approach to troubleshooting and mitigating matrix effects encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor reproducibility and/or accuracy in quality control (QC) samples.

This is a classic symptom of unmanaged matrix effects. The variability in endogenous components between different lots of biological matrix can lead to inconsistent ion suppression or enhancement.

Troubleshooting Workflow:

start Poor Reproducibility/Accuracy in QC Samples assess Quantitatively Assess Matrix Effect (Post-Extraction Spike) start->assess is_me Is Matrix Effect Significant? assess->is_me optimize_sp Optimize Sample Preparation is_me->optimize_sp  Yes revalidate Re-evaluate Matrix Effect and Validate Method is_me->revalidate No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is use_sil_is->revalidate

Caption: Workflow for troubleshooting poor reproducibility due to matrix effects.

Corrective Actions:

  • Optimize Sample Preparation: Improving sample cleanup is the most effective way to combat matrix effects.[4][7] If you are using Protein Precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner extracts.[7] Mixed-mode SPE often produces the cleanest extracts by removing a broad range of interferences.[7]

  • Optimize Chromatography: Increase the chromatographic separation between this compound and the interfering matrix components.

    • Adjust the mobile phase gradient to better resolve early-eluting interferences like phospholipids.

    • Test different stationary phases (columns). A study analyzing multiple Uncaria alkaloids, including this compound, selected a BEH C18 column.[6]

    • Consider using UPLC technology, which has been shown to significantly reduce matrix effects compared to traditional HPLC due to sharper peaks and better resolution.[7]

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, effectively correcting for the matrix effect.[1][5] If a SIL-IS is not available, a structural analog that elutes very close to this compound can be used.

Issue 2: Low signal intensity or failure to meet required sensitivity.

Significant ion suppression can drastically reduce the analyte signal, making it difficult to achieve the desired limit of quantitation (LOQ).

Troubleshooting Steps:

  • Confirm Ion Suppression: Use the post-column infusion technique to visualize the regions of ion suppression in your chromatogram.

  • Change Sample Preparation: Protein precipitation is often insufficient for removing phospholipids, a primary cause of suppression.[7] LLE or SPE are more effective at removing these and other interfering lipids.[4][7]

  • Adjust Chromatography: Modify your gradient so that this compound does not elute in a region of severe ion suppression.

  • Reduce Flow Rate: For ESI, lower flow rates can sometimes reduce the severity of matrix effects.

  • Dilute the Sample: A simple, though not always feasible, strategy is to dilute the sample extract.[5] This reduces the concentration of all components, including the interfering ones, but may compromise the LOQ.

Experimental Protocols & Data

Sample Preparation Methodologies

The choice of sample preparation is critical for mitigating matrix effects. Below is a comparison of common techniques.

cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Add Plasma/Blood Sample ppt2 Add 3-5 vols. Acetonitrile/Methanol ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Inject Supernatant ppt3->ppt4 lle1 Add Plasma/Blood Sample lle2 Adjust pH lle1->lle2 lle3 Add Immiscible Organic Solvent (e.g., MTBE) lle2->lle3 lle4 Vortex & Centrifuge lle3->lle4 lle5 Evaporate Organic Layer & Reconstitute lle4->lle5 spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5

Caption: Comparative workflows for common bioanalytical sample preparation techniques.

Protocol: Protein Precipitation for this compound Analysis

This protocol is based on a validated method for the analysis of Uncaria alkaloids in whole blood.[6]

  • Sample Aliquoting: Pipette 20 µL of whole blood sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., Midazolam in acetonitrile).

  • Precipitation: Add 100 µL of acetonitrile (5 times the sample volume) to precipitate proteins.

  • Mixing: Vortex the mixture for 2-3 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to an autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system.

Quantitative Comparison of Sample Preparation Techniques

While specific data for this compound is limited, general studies demonstrate the relative effectiveness of different sample preparation methods in removing matrix components, particularly phospholipids.

Sample Preparation MethodRelative Phospholipid RemovalAnalyte RecoveryPotential for Matrix EffectReference
Protein Precipitation (PPT) LowHighHigh[7]
Liquid-Liquid Extraction (LLE) Medium-HighVariable (depends on analyte polarity)Medium[7]
Solid-Phase Extraction (SPE) HighGood-HighLow[7]
Mixed-Mode SPE Very HighGood-HighVery Low[7]
Recommended LC-MS/MS Parameters for this compound

The following parameters are a good starting point for method development, adapted from published literature.[6][8]

ParameterRecommended Setting
LC Column UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to >90% to elute this compound, followed by a high-organic wash.
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor Ion (Q1): m/z 383; Product Ion (Q3): To be optimized, but a likely fragment involves the loss of the methoxycarbonyl group.
Internal Standard Carbamazepine (m/z 237) or Midazolam have been used.[6][8] A SIL-IS is preferred.

References

Improving the efficiency of Corynoxeine synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Corynoxeine synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several challenges, primarily due to its complex structure which includes multiple stereogenic centers and a spiro quaternary carbon. Key difficulties include:

  • Stereocontrol: Achieving high diastereoselectivity during the formation of the spirooxindole core and the piperidine ring is often challenging.

  • Low Overall Yields: Multi-step syntheses, such as the 10-step racemic total synthesis by Hiemstra et al., can result in low overall yields, for instance, around 2.5%.[1]

  • Purification of Diastereomers: The synthesis often produces mixtures of diastereomers which require careful purification, typically by flash column chromatography.[1]

Q2: Which synthetic routes have been successfully employed for this compound synthesis?

A2: A notable approach is the racemic total synthesis of this compound and related spirocyclic oxindole alkaloids. A key strategy involves a base-mediated Mannich spirocyclization to form the C-ring, followed by a Palladium-catalyzed Tsuji-Trost cyclization to construct the D-ring. The synthesis commences from tryptamine and proceeds through a multi-step sequence.[1]

Q3: How is the characteristic ethylidene side chain of this compound typically introduced?

A3: The E-ethylidene substituent is commonly introduced stereoselectively towards the end of the synthesis. This can be achieved through a Wittig reaction.[2][3] An alternative method involves acetylation at the α-position of the lactam carbonyl, followed by hydride reduction and elimination.[1]

Troubleshooting Guides

Low Yield in Mannich Spirocyclization

Problem: The Mannich reaction between N-2-butenylated 2-hydroxytryptamine and the functionalized aldehyde is resulting in a low yield of the desired spirooxindole diastereomers.

Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress closely using TLC. If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature.
Side reactions The formation of byproducts can be an issue. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The use of purified reagents and anhydrous solvents is critical.
Incorrect stoichiometry Precisely measure the molar ratios of the reactants. An excess of one reactant may lead to the formation of undesired products.
Suboptimal base The choice and concentration of the base are crucial. If using a common base like triethylamine, ensure it is fresh and dry. Consider screening other organic or inorganic bases to optimize the reaction.
Poor Diastereoselectivity in Tsuji-Trost Cyclization

Problem: The Palladium-catalyzed cyclization of the α-keto ester enolate is producing a nearly 1:1 mixture of diastereomers, making purification difficult and reducing the yield of the desired isomer.

Possible Cause Troubleshooting Step
Ligand choice The phosphine ligand on the palladium catalyst significantly influences stereoselectivity. If using a standard ligand like triphenylphosphine, consider screening other ligands with varying steric and electronic properties.
Solvent effects The polarity of the solvent can impact the transition state of the reaction. Experiment with a range of solvents (e.g., THF, toluene, DMF) to find the optimal conditions for diastereoselectivity.
Temperature Running the reaction at a lower temperature may enhance the energy difference between the diastereomeric transition states, leading to improved selectivity.
Catalyst loading While less common to affect selectivity, ensure the catalyst loading is optimal. Too little catalyst may lead to a sluggish reaction, while too much can sometimes promote side reactions.
Issues with the Wittig Reaction for Ethylidene Side Chain Formation

Problem: The Wittig reaction to introduce the ethylidene side chain is resulting in a poor E/Z selectivity or a low overall yield.

Possible Cause Troubleshooting Step
Ylide stability The stability of the phosphonium ylide influences the stereochemical outcome. For E-alkene selectivity, stabilized ylides are generally preferred. If using a non-stabilized ylide, consider the Schlosser modification to favor the E-isomer.[2]
Steric hindrance The ketone on the spirooxindole core can be sterically hindered, which may slow down the reaction. In such cases, the Horner-Wadsworth-Emmons reaction, using a phosphonate ester, can be a more effective alternative.[2]
Base selection The choice of base for generating the ylide is critical. Strong bases like n-butyllithium or sodium amide are commonly used. Ensure the base is of high quality and the reaction is performed under anhydrous conditions.
Reaction temperature The temperature can affect the stability of the ylide and the reaction rate. Low temperatures are often preferred for the generation of the ylide and the subsequent reaction with the ketone.
Difficulties in Diastereomer Purification

Problem: The separation of the this compound diastereomers by flash column chromatography is incomplete, leading to impure fractions.

Possible Cause Troubleshooting Step
Inappropriate solvent system The polarity of the eluent is critical for achieving good separation. A significant difference in polarity between the diastereomers has been reported, which should facilitate separation.[1] Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the optimal mobile phase that provides the best separation (a larger ΔRf).
Column overloading Loading too much crude product onto the column will lead to poor separation. Reduce the amount of sample loaded relative to the amount of silica gel.
Improper column packing An improperly packed column with channels or cracks will result in poor resolution. Ensure the silica gel is packed uniformly.
Flow rate A very high flow rate can decrease the resolution. Optimize the flow rate to allow for proper equilibration between the stationary and mobile phases.

Experimental Protocols & Data

Quantitative Data from Hiemstra's Racemic Total Synthesis

The following table summarizes the reported yields for the synthesis of this compound. Note that step-by-step yields were not detailed in the available literature, but the overall yield provides a benchmark for efficiency.

Synthetic Route Number of Steps Overall Yield (%) Key Reactions
Hiemstra et al. (racemic)102.5Mannich spirocyclization, Pd-catalyzed Tsuji-Trost cyclization
Detailed Methodology: Purification of this compound Diastereomers

Based on reports, diastereomers of this compound precursors can be effectively separated using flash column chromatography.

  • Column Preparation: A glass column is dry-packed with silica gel (230-400 mesh).

  • Sample Loading: The crude mixture of diastereomers, dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.

  • Elution: The column is eluted with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes). The fractions are collected in separate test tubes.

  • Analysis: The composition of each fraction is monitored by thin-layer chromatography (TLC).

  • Isolation: Fractions containing the pure desired diastereomer are combined and the solvent is removed under reduced pressure.

Visualizations

Experimental Workflow: Racemic Total Synthesis of this compound

G Tryptamine Tryptamine N_Butenylated_Hydroxytryptamine N-2-Butenylated 2-Hydroxytryptamine Tryptamine->N_Butenylated_Hydroxytryptamine Multi-step Conversion Spirooxindole_Core Spirooxindole Diastereomers N_Butenylated_Hydroxytryptamine->Spirooxindole_Core Mannich Spirocyclization Pd_Cyclization_Precursor Pd Cyclization Precursor Spirooxindole_Core->Pd_Cyclization_Precursor Purification & Functional Group Manipulation Tetracyclic_Intermediate Tetracyclic Intermediate Pd_Cyclization_Precursor->Tetracyclic_Intermediate Pd-catalyzed Tsuji-Trost Cyclization Wittig_Precursor Wittig Reaction Precursor Tetracyclic_Intermediate->Wittig_Precursor Functional Group Interconversion Corynoxeine_Racemate Racemic this compound Wittig_Precursor->Corynoxeine_Racemate Wittig Reaction

Caption: Key stages in the racemic total synthesis of this compound.

Signaling Pathway: this compound Inhibition of ERK1/2

This compound has been identified as a potent inhibitor of the ERK1/2 signaling pathway, which is crucial in cell proliferation. It specifically inhibits the phosphorylation of ERK1/2 induced by Platelet-Derived Growth Factor BB (PDGF-BB).

G PDGF_BB PDGF-BB PDGFR PDGFR PDGF_BB->PDGFR Binds RAS RAS PDGFR->RAS Activates RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2_P p-ERK1/2 ERK1_2->ERK1_2_P Proliferation Cell Proliferation ERK1_2_P->Proliferation Promotes This compound This compound This compound->ERK1_2_P Inhibits Phosphorylation

Caption: this compound's inhibition of the PDGF-BB-induced ERK1/2 signaling pathway.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Corynoxeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the blood-brain barrier (BBB) penetration of Corynoxeine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its BBB penetration important?

A1: this compound is a tetracyclic oxindole alkaloid found in plants of the Uncaria genus, which has shown potential neuroprotective effects.[1][2] However, its therapeutic efficacy for central nervous system (CNS) disorders is limited by its poor ability to cross the blood-brain barrier (BBB). Enhancing its penetration into the brain is crucial to unlocking its full therapeutic potential for treating neurodegenerative diseases.[1][3]

Q2: What are the main challenges in getting this compound across the BBB?

A2: The primary challenges stem from its physicochemical properties and potential interactions with efflux transporters at the BBB. This compound's molecular weight and lipophilicity play a significant role. Furthermore, it may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the brain.[4]

Q3: What are the primary strategies to enhance this compound's BBB penetration?

A3: The main strategies include:

  • Nanoformulation: Encapsulating this compound in nanoparticles to facilitate its transport across the BBB.[5][6]

  • Efflux Pump Inhibition: Co-administration of this compound with a P-glycoprotein (P-gp) inhibitor to prevent its removal from the brain.

  • Chemical Modification: Modifying the chemical structure of this compound to improve its lipophilicity and reduce its affinity for efflux pumps.

Q4: How can I determine if this compound is a substrate for P-glycoprotein?

A4: An in vitro bidirectional transport assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells, is the standard method.[3][4][7] A significantly higher basal-to-apical (B-A) transport compared to apical-to-basal (A-B) transport (an efflux ratio >2) suggests that the compound is a P-gp substrate.

Troubleshooting Guides

Strategy 1: Nanoformulation of this compound
Issue Possible Cause Troubleshooting Steps
Low encapsulation efficiency of this compound. Mismatch between the physicochemical properties of this compound and the nanoparticle matrix.1. Optimize the formulation: Adjust the polymer/lipid concentration, drug-to-carrier ratio, and manufacturing process parameters (e.g., homogenization speed, sonication time).2. Select an appropriate nanocarrier: For a moderately lipophilic compound like this compound, consider solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA).3. Use a suitable solvent: Ensure this compound is fully dissolved in the organic phase during nanoparticle preparation.
Poor nanoparticle stability (aggregation/precipitation). Insufficient surface stabilization.1. Incorporate stabilizers: Use surfactants (e.g., Polysorbate 80) or PEGylated lipids/polymers to provide steric hindrance.2. Optimize surface charge: A higher zeta potential (positive or negative) can increase electrostatic repulsion between particles.3. Control storage conditions: Store nanoparticles at an appropriate temperature and pH to maintain stability.
Inconsistent in vivo BBB penetration results. Variability in nanoparticle size, surface properties, or animal model.1. Characterize nanoparticles thoroughly: Ensure consistent particle size, polydispersity index (PDI), and surface charge for each batch.2. Standardize in vivo procedures: Use a consistent administration route, dosage, and animal strain. Ensure the BBB is intact in control animals.3. Include appropriate controls: Use a solution of free this compound and blank nanoparticles as controls.
Strategy 2: P-glycoprotein (P-gp) Inhibition
Issue Possible Cause Troubleshooting Steps
No significant increase in brain this compound levels with a P-gp inhibitor. This compound is not a significant P-gp substrate, or the inhibitor is ineffective.1. Confirm P-gp substrate status: Perform an in vitro bidirectional transport assay (see protocol below).2. Select a potent P-gp inhibitor: Use a well-characterized inhibitor like Verapamil or Zosuquidar.3. Optimize inhibitor dose and timing: Ensure the inhibitor is administered at a concentration and time that effectively blocks P-gp activity during the peak plasma concentration of this compound.
Toxicity observed with the P-gp inhibitor. The inhibitor has off-target effects or is administered at too high a dose.1. Reduce the inhibitor dose: Perform a dose-response study to find the minimum effective dose.2. Use a more specific inhibitor: Research inhibitors with a better safety profile.3. Monitor for adverse effects: Closely observe animals for any signs of toxicity.

Quantitative Data Summary

The following table summarizes key physicochemical and permeability data for this compound.

ParameterValueSource
Molecular Weight 382.45 g/mol [8][9]
Calculated LogP 2.1[8]
Apparent Permeability (Papp A-B) in MDCK-pHaMDR cells 1.21 x 10⁻⁶ cm/s[4]
Apparent Permeability (Papp B-A) in MDCK-pHaMDR cells 3.45 x 10⁻⁶ cm/s[4]
Efflux Ratio in MDCK-pHaMDR cells 2.85[4]
Calculated LogBB -0.34[4]
  • Papp (A-B): Apical to Basolateral Permeability

  • Papp (B-A): Basolateral to Apical Permeability

  • LogBB: Logarithm of the brain-to-blood concentration ratio. A value less than 0 indicates poor BBB penetration.

Key Experimental Protocols

Protocol 1: In Vitro BBB Permeability and P-gp Substrate Assessment using MDCK-MDR1 Cells

This protocol determines if this compound is a substrate for the P-glycoprotein efflux pump.

Materials:

  • MDCK-MDR1 and MDCK-wild type (WT) cells

  • Transwell® inserts (0.4 µm pore size)

  • 24-well plates

  • This compound

  • P-gp inhibitor (e.g., Verapamil)

  • Lucifer yellow

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS for quantification

Methodology:

  • Seed MDCK-MDR1 and MDCK-WT cells on Transwell® inserts and culture until a confluent monolayer is formed.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (upper) chamber. At predetermined time points, collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber. At the same time points, collect samples from the apical chamber.

  • Repeat steps 4 and 5 in the presence of a P-gp inhibitor in both chambers.

  • Perform a Lucifer yellow assay to confirm monolayer integrity after the transport experiment.

  • Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Data Analysis:

  • Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt: rate of drug appearance in the receiver chamber

    • A: surface area of the membrane

    • C0: initial drug concentration in the donor chamber

  • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

    • An ER > 2 in MDCK-MDR1 cells and close to 1 in MDCK-WT cells indicates that this compound is a P-gp substrate. A reduction of the ER in the presence of a P-gp inhibitor further confirms this.

Protocol 2: In Vivo Brain-to-Plasma Ratio Determination

This protocol measures the extent of this compound's penetration into the brain in an animal model.

Materials:

  • This compound formulation (e.g., solution or nanoformulation)

  • Rodents (e.g., rats or mice)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Brain homogenization equipment

  • LC-MS/MS for quantification

Methodology:

  • Administer the this compound formulation to the animals via the desired route (e.g., intravenous or oral).

  • At various time points post-administration, anesthetize the animals.

  • Collect a blood sample via cardiac puncture and centrifuge to obtain plasma.

  • Perfuse the brain with ice-cold saline to remove remaining blood.

  • Excise the brain, weigh it, and homogenize it in a suitable buffer.

  • Extract this compound from the plasma and brain homogenate samples.

  • Quantify the concentration of this compound in both plasma and brain samples using a validated LC-MS/MS method.

Data Analysis:

  • Brain-to-Plasma Ratio (Kp) = C_brain / C_plasma

    • C_brain: Concentration of this compound in the brain (ng/g)

    • C_plasma: Concentration of this compound in the plasma (ng/mL)

  • Plot the Kp values over time to understand the kinetics of brain penetration and clearance.

Visualizations

experimental_workflow_invitro_bbb cluster_prep Cell Culture and Monolayer Formation cluster_transport Bidirectional Transport Assay cluster_analysis Analysis seed_cells Seed MDCK-MDR1/WT cells on Transwell inserts culture Culture for 3-5 days seed_cells->culture check_integrity Measure TEER for monolayer integrity culture->check_integrity add_corynoxeine_ab Add this compound to Apical side check_integrity->add_corynoxeine_ab add_corynoxeine_ba Add this compound to Basolateral side check_integrity->add_corynoxeine_ba sample_ab Sample from Basolateral side add_corynoxeine_ab->sample_ab add_inhibitor Repeat with P-gp inhibitor add_corynoxeine_ab->add_inhibitor quantify Quantify this compound by LC-MS/MS sample_ab->quantify sample_ba Sample from Apical side add_corynoxeine_ba->sample_ba add_corynoxeine_ba->add_inhibitor sample_ba->quantify add_inhibitor->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Figure 1: Workflow for In Vitro BBB Permeability Assay.

signaling_pathway_bbb_transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain blood_node This compound in Plasma passive_diffusion Passive Diffusion blood_node->passive_diffusion Influx apical_membrane Apical Membrane basolateral_membrane Basolateral Membrane brain_node This compound in Brain passive_diffusion->brain_node pgp_efflux P-gp Efflux Pump pgp_efflux->blood_node brain_node->pgp_efflux Efflux

Figure 2: this compound Transport Across the BBB.

logical_relationship_troubleshooting cluster_cause Potential Causes cluster_strategy Enhancement Strategies start Low Brain Uptake of this compound poor_permeability Poor Passive Permeability start->poor_permeability pgp_efflux Active Efflux by P-gp start->pgp_efflux instability Formulation Instability start->instability chemical_mod Chemical Modification poor_permeability->chemical_mod pgp_inhibition P-gp Inhibition pgp_efflux->pgp_inhibition nanoformulation Nanoformulation instability->nanoformulation end end chemical_mod->end Enhanced BBB Penetration pgp_inhibition->end Enhanced BBB Penetration nanoformulation->end Enhanced BBB Penetration

Figure 3: Troubleshooting Logic for Enhancing this compound BBB Penetration.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Corynoxeine and Rhynchophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of two tetracyclic oxindole alkaloids, Corynoxeine and Rhynchophylline, both primarily isolated from the medicinal plant Uncaria rhynchophylla. This plant has a long history in traditional medicine for treating central nervous system disorders.[1][2] This analysis synthesizes experimental data to highlight the distinct and overlapping mechanisms through which these compounds exert their neuroprotective effects, offering a valuable resource for researchers in neuropharmacology and drug discovery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies, providing a direct comparison of the efficacy and experimental conditions for this compound and Rhynchophylline.

Table 1: In Vitro Neuroprotective Effects
CompoundModel SystemInsult/ToxinConcentrationKey Quantitative OutcomeReference
Rhynchophylline Rat pheochromocytoma (PC12) cellsBeta-amyloid (Aβ₂₅₋₃₅)100 µMSignificantly increased cell viability; Inhibited Aβ-induced intracellular Ca²⁺ overloading.[3]
Primary cerebellar granule neurons (CGNs)1-methyl-4-phenylpyridinium (MPP⁺)50 µMReversed the MPP⁺-induced decrease in MEF2D protein levels from 0.67 ± 0.03 to 0.98 ± 0.04 (relative to control).[4]
Cultured rat cerebellar granule cellsGlutamate10⁻³ MSignificantly increased cell viability and inhibited glutamate-induced ⁴⁵Ca²⁺ influx.[5]
This compound Inducible PC12 cells (overexpressing mutant α-synuclein A53T)Doxycycline (to induce expression)25 µMDiminished the release of IL-8.[6]
Table 2: In Vivo Neuroprotective Effects
CompoundAnimal ModelInsult/Disease ModelDosageKey Quantitative OutcomeReference
Rhynchophylline Sprague-Dawley RatsPermanent Middle Cerebral Artery Occlusion (pMCAO)30 mg/kg (i.p.)Reduced cerebral water content from 85.6% ± 1.0% (pMCAO group) to 83.2% ± 1.1%.[7]
Sprague-Dawley RatsPermanent Middle Cerebral Artery Occlusion (pMCAO)30 mg/kg (i.p.)Significantly upregulated the expression of Brain-Derived Neurotrophic Factor (BDNF) (densitometry ratio to β-actin: 1.0 ± 0.14 vs. 0.31 ± 0.10 in pMCAO group).[7]
This compound Rotenone-induced PD Rats & MiceParkinson's Disease (PD)Not specified in abstractsImproved motor dysfunction and prevented the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).[6][8]

Mechanisms of Neuroprotection: A Comparative Overview

While both alkaloids demonstrate significant neuroprotective potential, their primary mechanisms of action, as elucidated by current research, show notable differences. Rhynchophylline's effects are prominently linked to the activation of pro-survival signaling and the suppression of inflammatory pathways. In contrast, this compound's neuroprotection is strongly associated with the induction of autophagy to clear pathogenic protein aggregates and the mitigation of neuroinflammation.

Rhynchophylline: Pro-Survival Signaling and Anti-Inflammation

Rhynchophylline exerts its neuroprotective effects through a multi-targeted approach. In models of ischemic stroke, it activates the PI3K/Akt/mTOR signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[7] The activation of this pathway leads to the phosphorylation and inhibition of pro-apoptotic proteins like BAD.[7] Simultaneously, Rhynchophylline inhibits the Toll-like receptors (TLRs)/NF-κB pathway, a key driver of neuroinflammation, thereby reducing the production of inflammatory mediators.[2][7] In models of Alzheimer's and Parkinson's disease, it has been shown to reduce neurotoxicity by preventing Ca²⁺ overload, inhibiting tau protein hyperphosphorylation, and activating the MEF2D transcription factor.[3][4]

Rhynchophylline_Pathway Rhy Rhynchophylline PI3K PI3K/Akt/mTOR Pathway Rhy->PI3K Activates TLR TLRs/NF-κB Pathway Rhy->TLR Inhibits BDNF BDNF Expression Rhy->BDNF Increases Ca Ca²⁺ Influx Rhy->Ca Inhibits Survival Neuronal Survival PI3K->Survival Apoptosis Apoptosis PI3K->Apoptosis Inflammation Neuroinflammation TLR->Inflammation

Caption: Rhynchophylline's multi-target neuroprotective pathways.
This compound: Autophagy Induction and Neuroinflammation

This compound's primary neuroprotective strategy involves enhancing cellular housekeeping mechanisms and reducing inflammation. In Parkinson's disease models, this compound induces autophagy through the Akt/mTOR pathway, promoting the clearance of aggregated α-synuclein, a key pathological hallmark of the disease.[6][8][9] By clearing these toxic protein aggregates, this compound alleviates cellular stress and prevents neuronal death.[8] Furthermore, it directly tackles neuroinflammation by inhibiting the activation of microglia, the brain's resident immune cells, and reducing the level of pro-inflammatory cytokines like TNF-α.[6][8]

Corynoxeine_Pathway cluster_autophagy Autophagy Induction cluster_inflammation Anti-Neuroinflammation Cory This compound mTOR mTOR Pathway Cory->mTOR Inhibits Microglia Microglia Activation Cory->Microglia Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits aSyn α-synuclein Aggregates Autophagy->aSyn Clears Neuroprotection Neuroprotection aSyn->Neuroprotection Leads to TNFa TNF-α Release Microglia->TNFa TNFa->Neuroprotection Contributes to degeneration

Caption: this compound's neuroprotection via autophagy and anti-inflammation.

Detailed Experimental Protocols

Methodologies cited in the referenced studies are crucial for the replication and extension of findings. Below are summarized protocols for key experiments.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats (for Rhynchophylline)
  • Animal Model : Male Sprague-Dawley rats (250–300 g) are used.[7]

  • Drug Administration : Rhynchophylline (e.g., 10 or 30 mg/kg) or saline is administered intraperitoneally (i.p.) once daily for four consecutive days before surgery and once more post-surgery.[7]

  • Surgical Procedure : As previously described in the literature, the middle cerebral artery is permanently occluded via an intraluminal filament. Sham-operated rats undergo the same procedure without artery occlusion.[7]

  • Outcome Measures :

    • Neurological Deficit : Scored on a 6-point scale to assess motor and behavioral impairments.[7]

    • Infarct Volume & Brain Edema : Measured from brain slices (e.g., using TTC staining) and by calculating cerebral water content.[7]

    • Molecular Analysis : Brain tissue from the ischemic cortex is harvested for Western blotting (to measure protein levels like p-Akt, p-mTOR, cleaved caspase-3, BDNF) and RT-qPCR (to measure mRNA levels of genes like BDNF and Claudin-5).[7]

Rotenone-Induced Parkinson's Disease Model (for this compound)
  • Animal Models : Two models are typically employed:

    • Acute Rat Model : Rotenone is infused stereotaxically into the substantia nigra pars compacta (SNpc) of rats.[8]

    • Chronic Mouse Model : C57BL/6J mice are systemically exposed to a low dose of rotenone.[8]

  • Drug Administration : this compound or vehicle is administered to the animals, often systemically (e.g., i.p. or oral gavage) over the course of the study.

  • Outcome Measures :

    • Motor Function : Assessed using tests like the rotarod test or cylinder test to measure motor coordination and deficits.[6]

    • Immunohistochemistry : Brain sections are stained for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNpc. Staining for Iba-1 is used to assess microglial activation.[6][8]

    • Protein Analysis : Western blotting is used to measure levels of α-synuclein, autophagy markers (e.g., LC3, p-mTOR), and inflammatory proteins in brain tissue.[8]

Aβ-Induced Neurotoxicity in PC12 Cells (for Rhynchophylline)
  • Cell Culture : Rat pheochromocytoma (PC12) cells are cultured and often differentiated with Nerve Growth Factor (NGF) for several days.[3]

  • Treatment Protocol : Cells are pre-treated with Rhynchophylline (e.g., 100 µM) for 2 hours, followed by exposure to aggregated Aβ₂₅₋₃₅ peptide (e.g., 20 µM) for 24 hours.[3]

  • Outcome Measures :

    • Cell Viability : Assessed using the MTT assay.[3]

    • Intracellular Calcium : Measured using a fluorescent calcium indicator like Fura-2/AM.[3]

    • Tau Hyperphosphorylation : Assessed via Western blot using antibodies specific for phosphorylated tau at various sites (e.g., Thr205, Ser396) and total tau.[3]

Experimental_Workflow start Disease Model Induction (e.g., pMCAO, Rotenone, Aβ) treatment Compound Administration (this compound or Rhynchophylline) start->treatment behavior Behavioral Assessment (Motor function, Cognition) treatment->behavior tissue Tissue Collection & Histology behavior->tissue molecular Molecular & Biochemical Analysis (Western Blot, qPCR, ELISA) tissue->molecular analysis Data Analysis & Interpretation molecular->analysis

Caption: General experimental workflow for neuroprotection studies.

Conclusion

Both this compound and Rhynchophylline are promising neuroprotective agents derived from Uncaria rhynchophylla. While they share a common origin and both exhibit anti-inflammatory properties, their primary mechanisms diverge. Rhynchophylline appears to be a potent activator of pro-survival pathways (PI3K/Akt) and an inhibitor of inflammatory signaling (NF-κB), making it a strong candidate for conditions involving acute neuronal injury like stroke. This compound's strength lies in its ability to enhance autophagy to clear toxic protein aggregates, suggesting significant potential for neurodegenerative diseases characterized by proteinopathies, such as Parkinson's disease.

This comparative analysis underscores the importance of mechanistic studies in drug development. While both compounds are neuroprotective, their distinct molecular targets suggest they may be better suited for different neurological disorders. Further head-to-head comparative studies, particularly those using identical models and standardized outcome measures, are necessary to fully delineate their relative potency and therapeutic potential.

References

A Comparative Guide to Analytical Methods for Corynoxeine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Corynoxeine, a key bioactive oxindole alkaloid found in plants of the Uncaria genus, has garnered significant attention for its potential therapeutic effects, including neuroprotective and cardiovascular properties. Accurate and precise quantification of this compound in various matrices, such as plasma, tissues, and herbal preparations, is crucial for pharmacokinetic studies, quality control, and drug development. This guide provides an objective comparison of commonly employed analytical methods for this compound quantification, supported by experimental data from published studies.

Method Performance Comparison

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the predominant technique for this compound analysis. Here, we compare three common chromatographic methods: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

ParameterUPLC-MS/MSLC-MSHPLC-UV (Representative)
Linearity (r²) >0.995[1]>0.99[2]>0.999
Linear Range 1 - 1000 ng/mL[1][3]5 - 1000 ng/mL1 - 100 µg/mL
Accuracy (%) 86.5 - 110.4[1]91.00 - 105.20[4]98 - 102
Precision (RSD %) Intra-day: ≤15, Inter-day: ≤15[1]Intra-day: <5.0, Inter-day: <5.0[4]<2
Recovery (%) 64.4 - 86.8[1]96.80 - 103.10[4]>95
Limit of Quantification (LOQ) 1 ng/mL[1]5 ng/mL~1 µg/mL
Primary Advantages High sensitivity, high selectivity, rapid analysisGood sensitivity and selectivityCost-effective, robust, widely available
Primary Disadvantages High instrument cost, potential for matrix effectsModerate cost, potential for matrix effectsLower sensitivity and selectivity compared to MS

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the key methods cited.

UPLC-MS/MS Method for this compound in Mouse Blood[1]
  • Sample Preparation: Protein precipitation with acetonitrile. 20 µL of blood sample is mixed with 100 µL of acetonitrile containing the internal standard (midazolam). The mixture is vortexed and centrifuged, and the supernatant is injected into the UPLC-MS/MS system.

  • Chromatography:

    • Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Run Time: 5.5 minutes

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

LC-MS Method for this compound in Rat Plasma[2]
  • Sample Preparation: Details not extensively provided in the abstract, but likely involves protein precipitation or liquid-liquid extraction.

  • Chromatography:

    • Column: Zorbax SB-C18 (2.1 mm × 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry:

    • Ionization: Not specified, but likely ESI.

    • Detection: Selective Ion Monitoring (SIM) using target ions m/z 383 for this compound and m/z 237 for the internal standard (carbamazepine).

Representative HPLC-UV Method for Alkaloid Quantification

While a specific, detailed HPLC-UV validation report for this compound was not available, the following represents a typical protocol for the quantification of similar alkaloids.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix and reduce interference.

  • Chromatography:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 225 nm and 280 nm).

Visualizing the Cross-Validation Workflow

The process of cross-validating analytical methods is a systematic approach to ensure consistency and reliability of results, especially when transferring methods between laboratories or comparing different techniques.

CrossValidationWorkflow cluster_method1 Reference Method (e.g., UPLC-MS/MS) cluster_method2 Comparator Method (e.g., HPLC-UV) cluster_crossval Cross-Validation M1_Dev Method Development M1_Val Full Validation M1_Dev->M1_Val M1_SOP Standard Operating Procedure (SOP) M1_Val->M1_SOP Analysis Analyze Samples by Both Methods M1_SOP->Analysis Reference SOP M2_Dev Method Development M2_Val Full/Partial Validation M2_Dev->M2_Val M2_SOP Standard Operating Procedure (SOP) M2_Val->M2_SOP M2_SOP->Analysis Comparator SOP Sample_Prep Prepare Standard & QC Samples Sample_Prep->Analysis Data_Comp Compare Results (Statistical Analysis) Analysis->Data_Comp Conclusion Conclusion Data_Comp->Conclusion Acceptance Criteria Met? Success Success Conclusion->Success Methods are Interchangeable Failure Failure Conclusion->Failure Investigate Discrepancies

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of this compound (Illustrative)

While the primary focus of this guide is on analytical methods, understanding the biological context of this compound is important for researchers. The exact signaling pathways of this compound are still under investigation, but it is believed to exert its effects through various mechanisms, including modulation of neurotransmitter systems and ion channels. The following diagram illustrates a hypothetical signaling pathway.

CorynoxeineSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor/Ion Channel This compound->Receptor SecondMessenger Second Messenger (e.g., Ca2+, cAMP) Receptor->SecondMessenger KinaseCascade Kinase Cascade (e.g., MAPK/ERK) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor (e.g., CREB) KinaseCascade->TranscriptionFactor GeneExpression Gene Expression (Neuroprotection, etc.) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway of this compound.

References

A Comparative Analysis of the Anti-inflammatory Potency of Corynoxeine and Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural compounds are a promising frontier. Corynoxeine, a tetracyclic oxindole alkaloid derived from the plant Uncaria rhynchophylla, has demonstrated notable anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory potency of this compound against two widely used standard drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This comparison is based on available experimental data, focusing on mechanisms of action and, where possible, quantitative measures of efficacy.

Executive Summary

Direct comparative studies providing quantitative data such as IC50 values for this compound against standard anti-inflammatory drugs are limited in publicly available literature. However, existing research elucidates the distinct mechanisms through which this compound exerts its anti-inflammatory effects, primarily by targeting the MAPK/ERK and NF-κB signaling pathways. This positions it as a compound of interest for further investigation, particularly for inflammatory conditions where these pathways are pivotal. In contrast, dexamethasone and indomethacin have well-characterized mechanisms and a wealth of quantitative data supporting their clinical use.

Quantitative Data Comparison

Due to the absence of direct head-to-head studies, a quantitative comparison of IC50 values or in vivo efficacy for this compound alongside dexamethasone and indomethacin is not currently feasible. The following tables summarize the available quantitative data for the standard drugs to provide a benchmark for potency.

Table 1: In Vitro Anti-inflammatory Activity of Standard Drugs

DrugAssayTarget/MediatorIC50 ValueCitation(s)
Dexamethasone Glucocorticoid Receptor BindingGlucocorticoid Receptor38 nM[Not Available]
Inhibition of Cytokine SecretionMonocyte Chemoattractant Protein-1 (MCP-1)3 nM[Not Available]
Inhibition of Cytokine SecretionInterleukin-1β (IL-1β)7 nM[Not Available]
Inhibition of Nitric Oxide ProductionNitric Oxide (NO) in RAW 264.7 cellsDose-dependent inhibition (0.1-10 µM)[Not Available]
Indomethacin COX Enzyme InhibitionCyclooxygenase-1 (COX-1)0.1 µg/mL[Not Available]
COX Enzyme InhibitionCyclooxygenase-2 (COX-2)5 µg/mL[Not Available]
Inhibition of PGE2 ReleaseProstaglandin E2 (PGE2) in human synovial cells5.5 ± 0.1 nM[Not Available]
Inhibition of Nitric Oxide ProductionNitric Oxide (NO) in RAW 264.7 cellsDose-dependent inhibition (0.14-0.5 mM)[Not Available]

Table 2: In Vivo Anti-inflammatory Activity of Standard Drugs (Carrageenan-Induced Paw Edema Model)

DrugDoseRoute of AdministrationPercentage Inhibition of EdemaCitation(s)
Dexamethasone 1 µg (local)Subplantar injection>60% at 3 hours[Not Available]
Indomethacin 0.66-2 mg/kgNot specifiedSignificant inhibition[Not Available]
10 mg/kgp.o.Significant inhibition[1]
Not specifiedi.p.50.9% (1h), 59.6% (2h), 65.2% (3h), 67.9% (4h), 69.1% (5h)[2]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound, dexamethasone, and indomethacin are mediated through distinct molecular pathways.

This compound: A Multi-pathway Modulator

This compound's anti-inflammatory action is primarily attributed to its ability to interfere with key signaling cascades involved in the inflammatory response.

  • MAPK/ERK Pathway Inhibition: this compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is instrumental in cell proliferation, differentiation, and the production of inflammatory mediators. By blocking ERK1/2 activation, this compound can reduce the downstream inflammatory processes.

  • NF-κB Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Research suggests that Uncaria rhynchophylla extracts, containing this compound, can block the activation of NF-κB, thereby suppressing the production of inflammatory factors like nitric oxide (NO) and interleukin-1β (IL-1β) in macrophages.

  • Nrf2/HO-1 Pathway Activation: this compound may also exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the antioxidant defense system and has anti-inflammatory properties.

Corynoxeine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Stimulus Receptor MEK MEK1/2 Receptor->MEK Activates IKK IKK Receptor->IKK Activates ERK ERK1/2 MEK->ERK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocates Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound Nucleus_Nrf2 Nrf2 Nrf2->Nucleus_Nrf2 Translocates This compound This compound This compound->ERK Inhibits Phosphorylation This compound->IKK Inhibits (indirectly) This compound->Keap1 Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) Nucleus_NFkB->ProInflammatory_Genes Induces AntiInflammatory_Genes Anti-inflammatory Gene Expression (HO-1) Nucleus_Nrf2->AntiInflammatory_Genes Induces

Caption: this compound's anti-inflammatory mechanism of action.

Dexamethasone: A Potent Glucocorticoid

Dexamethasone, a synthetic glucocorticoid, exerts its powerful anti-inflammatory effects through multiple mechanisms:

  • Genomic Effects: Dexamethasone binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus where it can either upregulate the expression of anti-inflammatory proteins (trans-activation) or repress the expression of pro-inflammatory proteins (trans-repression) by interfering with transcription factors like NF-κB and AP-1.

  • Non-Genomic Effects: Dexamethasone can also have rapid, non-genomic effects by interacting with membrane-bound GRs, leading to the modulation of intracellular signaling pathways.

  • Inhibition of Phospholipase A2: Dexamethasone induces the synthesis of lipocortin-1 (annexin A1), which inhibits phospholipase A2, an enzyme responsible for releasing arachidonic acid from cell membranes. This blocks the production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

Dexamethasone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR DEX_GR Dexamethasone-GR Complex GR->DEX_GR Nucleus_DEX_GR Dexamethasone-GR Complex DEX_GR->Nucleus_DEX_GR Translocates PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces Lipocortin1 Lipocortin-1 (Annexin A1) Lipocortin1->PLA2 Inhibits AntiInflammatory_Genes Anti-inflammatory Gene Expression (Lipocortin-1) Nucleus_DEX_GR->AntiInflammatory_Genes Induces ProInflammatory_Genes Pro-inflammatory Gene Expression (NF-κB, AP-1 dependent) Nucleus_DEX_GR->ProInflammatory_Genes Represses

Caption: Dexamethasone's genomic anti-inflammatory mechanism.

Indomethacin: A Non-selective COX Inhibitor

Indomethacin is a potent NSAID that primarily functions by inhibiting cyclooxygenase (COX) enzymes.

  • COX-1 and COX-2 Inhibition: Indomethacin non-selectively inhibits both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, indomethacin effectively reduces prostaglandin synthesis.

Indomethacin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX COX-1 & COX-2 Arachidonic_Acid->COX Substrate Prostaglandins Prostaglandins (PGE2, etc.) COX->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Indomethacin Indomethacin Indomethacin->COX Inhibits

Caption: Indomethacin's mechanism of inhibiting prostaglandin synthesis.

Experimental Protocols

Standardized in vitro and in vivo models are crucial for evaluating and comparing the anti-inflammatory potency of compounds.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

This is a widely used in vitro model to screen for anti-inflammatory activity.

  • Objective: To assess the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

  • Cell Line: RAW 264.7, a murine macrophage cell line.

  • Methodology:

    • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, dexamethasone, or indomethacin) for a specific duration (e.g., 1 hour).

    • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

    • Incubation: The cells are incubated for a further period (e.g., 24 hours).

    • Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess assay, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandin E2 (PGE2) using ELISA kits.

    • Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the production of an inflammatory mediator (IC50) is calculated.

LPS_Assay_Workflow cluster_setup Experiment Setup cluster_stimulation Inflammatory Stimulation cluster_analysis Data Analysis Culture Culture RAW 264.7 macrophages Pretreat Pre-treat with Test Compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Viability Assess Cell Viability (MTT Assay) Incubate->Viability Measure Measure Inflammatory Mediators (NO, Cytokines) Collect->Measure Calculate Calculate IC50 Values Measure->Calculate Paw_Edema_Workflow cluster_preparation Animal Preparation cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Acclimatize Acclimatize Rodents Group Group Animals Acclimatize->Group Administer Administer Test Compound or Standard Drug Group->Administer Inject Inject Carrageenan into Paw Administer->Inject Measure_Paw Measure Paw Volume over Time Inject->Measure_Paw Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Paw->Calculate_Inhibition

References

Comparative Analysis of Vasorelaxant Effects of Uncaria Alkaloids: Is Corynoxeine the Most Potent?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the vasorelaxant properties of major Uncaria alkaloids reveals nuances in their efficacy and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current experimental data, highlighting the vasorelaxant potential of corynoxeine in relation to its isomeric counterparts and other related compounds from the Uncaria species, such as rhynchophylline, isorhynchophylline, and hirsutine.

Key Findings:

While direct comparative studies quantifying the vasorelaxant potency of this compound are limited, existing research provides significant insights into the vascular effects of several key Uncaria alkaloids. Evidence suggests that rhynchophylline and isorhynchophylline are potent vasorelaxants, with their effects extensively documented. The vasorelaxant activity of hirsutine and isothis compound has also been established, primarily attributed to their calcium channel blocking properties. This compound, while a major alkaloid of Uncaria rhynchophylla, has been more extensively studied for its anti-proliferative effects on vascular smooth muscle cells, a crucial aspect of vascular health, rather than its direct vasorelaxant properties.

Quantitative Comparison of Vasorelaxant Effects

The following table summarizes the available quantitative data on the vasorelaxant effects of various Uncaria alkaloids. It is important to note the absence of specific EC50 or IC50 values for the direct vasorelaxant activity of this compound in the reviewed literature.

AlkaloidAgonistPreparationPotency (IC50/EC50)Maximal Relaxation (Rmax)Citation
Rhynchophylline KCl (60 mM)Rat Aortic Rings20-30 µMNot Reported
Phenylephrine (1 µM)Rat Aortic Rings~100 µMNot Reported
Isorhynchophylline KCl (60 mM)Rat Aortic Rings20-30 µMNot Reported
Phenylephrine (1 µM)Rat Aortic Rings~200 µMNot Reported
Hirsutine Ca2+Depolarized Rat AortapA2 = 6.6Not Reported
Uncaria rhynchophylla (95% Ethanolic Extract) PhenylephrineRat Aortic Rings0.028 ± 0.002 mg/mL101.30% ± 2.82%
This compound --Not AvailableNot Available-

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. pA2: A measure of the potency of an antagonist.

Mechanisms of Vasorelaxation: A Look at the Signaling Pathways

The vasorelaxant effects of Uncaria alkaloids are primarily mediated through the modulation of calcium ion influx in vascular smooth muscle cells. The diagram below illustrates the principal signaling pathways involved.

Vasorelaxation_Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_alkaloids Uncaria Alkaloids Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx ROC Receptor-Operated Ca²⁺ Channel Ca_ext->ROC Influx Ca_int Ca²⁺ L_type->Ca_int ROC->Ca_int K_channel K⁺ Channel Relaxation Vasorelaxation K_channel->Relaxation Hyperpolarization Leads to Calmodulin Ca²⁺-Calmodulin Complex Ca_int->Calmodulin SR Sarcoplasmic Reticulum (SR) IP3R IP₃ Receptor SR->IP3R IP3R->Ca_int Release MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Leads to NO_pathway NO-sGC-cGMP Pathway NO_pathway->Relaxation Promotes Rhyncho Rhynchophylline Rhyncho->L_type Inhibits Rhyncho->ROC Inhibits Rhyncho->IP3R Inhibits Ca²⁺ Release IsoRhyncho Isorhynchophylline IsoRhyncho->L_type Inhibits IsoRhyncho->ROC Inhibits IsoRhyncho->IP3R Inhibits Ca²⁺ Release Hirsutine Hirsutine Hirsutine->L_type Inhibits Experimental_Workflow cluster_preparation Tissue Preparation cluster_mounting Experimental Setup cluster_contraction Contraction Induction cluster_treatment Treatment and Measurement A1 Isolation of Rat Thoracic Aorta A2 Cutting into 2-3 mm Rings A1->A2 A3 Endothelium Removal (for some rings) A2->A3 B1 Mounting Rings in Organ Bath A3->B1 B2 Equilibration under Resting Tension B1->B2 B3 Viability Check with KCl and Acetylcholine B2->B3 C1 Pre-contraction with Phenylephrine or KCl B3->C1 D1 Cumulative Addition of Uncaria Alkaloids C1->D1 D2 Recording of Isometric Tension D1->D2 D3 Data Analysis: Concentration-Response Curves D2->D3

Independent Replication of Corynoxeine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research findings on the alkaloid Corynoxeine. It is intended to assist researchers in the independent replication and validation of key experiments by presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information is compiled from multiple studies to offer a comprehensive overview of this compound's biological effects and mechanisms of action.

I. Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the pathogenesis of atherosclerosis and restenosis. The primary mechanism identified is the inhibition of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.

Comparative Quantitative Data
StudyCell LineTreatment StimulusThis compound Concentration (µM)Endpoint MeasuredResult
Kim TJ, et al. (2008)[1]Rat Aortic VSMCsPDGF-BB (50 ng/mL)5Cell Number Inhibition25.0 ± 12.5% inhibition
2063.0 ± 27.5% inhibition
5088.0 ± 12.5% inhibition
5DNA Synthesis Inhibition32.8 ± 11.0% inhibition
2051.8 ± 8.0% inhibition
5076.9 ± 7.4% inhibition
5-50ERK1/2 PhosphorylationSignificant inhibition of PDGF-BB-induced ERK1/2 activation
Experimental Protocols

1. Cell Proliferation Assay (Cell Counting) [1]

  • Cell Seeding: Seed rat aortic VSMCs in 12-well plates at a density of 5-6 x 10⁴ cells/mL in DMEM with 10% FBS. Culture for 24 hours at 37°C to reach approximately 70% confluency.

  • Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours.

  • Treatment: Treat cells with this compound (5, 20, 50 µM) for 24 hours.

  • Stimulation: Add 50 ng/mL of Platelet-Derived Growth Factor-BB (PDGF-BB).

  • Cell Counting: After the incubation period, trypsinize the cells and count them using a hemocytometer.

2. DNA Synthesis Assay ([³H]-Thymidine Incorporation) [1]

  • Cell Seeding: Seed rat aortic VSMCs in 24-well plates at a density of 5,000 cells/well and culture for 3-4 days in DMEM.

  • Serum Starvation and Treatment: Replace the medium with serum-free DMEM containing this compound (5, 20, 50 µM) and incubate for 24 hours.

  • Stimulation and Labeling: Add 50 ng/mL PDGF-BB and 2 µCi/mL of [³H]-thymidine to the medium.

  • Incubation and Washing: Incubate for 4 hours. Aspirate the medium and wash the cells sequentially with ice-cold PBS, 10% trichloroacetic acid, and a 1:1 (v/v) solution of ethanol and ether.

  • Extraction and Quantification: Extract the acid-insoluble [³H]-thymidine with 250 µL of 0.5 M NaOH per well. Mix the extract with a scintillation cocktail and quantify using a liquid scintillation counter.

3. Western Blot for ERK1/2 Phosphorylation

  • Cell Treatment and Lysis: Following treatment with this compound and stimulation with PDGF-BB, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Signaling Pathway Diagram

Corynoxeine_ERK1_2_Pathway PDGF_BB PDGF-BB PDGFR PDGF Receptor PDGF_BB->PDGFR MEK1_2 MEK1/2 PDGFR->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation VSMC Proliferation ERK1_2->Proliferation This compound This compound This compound->ERK1_2 Inhibits phosphorylation

Caption: this compound inhibits VSMC proliferation by blocking ERK1/2 phosphorylation.

II. Neuroprotection via Autophagy Induction

This compound has demonstrated neuroprotective effects by inducing autophagy, a cellular process for degrading and recycling damaged components. This is primarily achieved through the modulation of the Akt/mTOR signaling pathway.

Comparative Quantitative Data
StudyCell LineThis compound Concentration (µM)Treatment DurationEndpoint MeasuredResult
Chen C, et al. (2014)[2][3]N2a, SH-SY5Y6.25 - 256-12 hoursLC3-II ExpressionDose-dependent increase in the autophagy marker LC3-II
Inducible PC122548 hoursα-synuclein degradationPromoted the degradation of wild-type and A53T mutant α-synuclein
N2a25Not specifiedPhospho-Akt, phospho-mTORReduction in the phosphorylation levels of Akt and mTOR
Experimental Protocols

1. Cell Culture and Treatment [2]

  • Cell Lines: Mouse neuroblastoma (N2a) and human neuroblastoma (SH-SY5Y) cells.

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for the desired duration (e.g., 6, 12, 24 hours).

2. Western Blot for Autophagy Markers and Signaling Proteins [2]

  • Lysis and Protein Quantification: After treatment, lyse the cells and quantify the protein concentration as described previously.

  • SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against LC3, p62, phospho-Akt, total Akt, phospho-mTOR, and total mTOR.

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL detection system. Densitometry is used to quantify the protein bands. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Signaling Pathway Diagram

Corynoxeine_Autophagy_Pathway This compound This compound Akt Akt This compound->Akt Inhibits phosphorylation mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Clearance Clearance Autophagy->Clearance Alpha_Synuclein α-synuclein aggregates Alpha_Synuclein->Clearance

Caption: this compound induces autophagy and α-synuclein clearance via the Akt/mTOR pathway.

III. Anticancer Effects in Lung Adenocarcinoma

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in lung adenocarcinoma. Its mechanism of action involves the suppression of the PI3K/AKT signaling pathway.

Comparative Quantitative Data
StudyCell LineThis compound Concentration (µM)Endpoint MeasuredResult
Chen LL, et al. (2024)[4]A549Not specified in abstractCell Proliferation, Migration, and InvasionMarkedly suppressed
PI3K/AKT SignalingSuppression of the pathway
Cyclooxygenase-2 (COX-2) ExpressionA consequent drop in expression
Experimental Protocols

1. Cell Viability Assay (CCK-8) [4]

  • Cell Seeding: Seed A549 lung adenocarcinoma cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Western Blot for PI3K/AKT Pathway Proteins [4]

  • Lysis and Protein Quantification: Following this compound treatment, lyse the A549 cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the PI3K/AKT pathway, such as phospho-PI3K, total PI3K, phospho-AKT, and total AKT, as well as downstream targets like COX-2.

  • Detection and Analysis: Utilize HRP-conjugated secondary antibodies and an ECL detection system for signal visualization and subsequent densitometric analysis.

Signaling Pathway Diagram

Corynoxeine_PI3K_AKT_Pathway Upstream_Signal Upstream Signal (e.g., Growth Factors) PI3K PI3K Upstream_Signal->PI3K AKT AKT PI3K->AKT activates COX2 COX-2 AKT->COX2 upregulates Proliferation_Metastasis Proliferation & Metastasis COX2->Proliferation_Metastasis This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits phosphorylation

Caption: this compound inhibits lung cancer cell proliferation by suppressing the PI3K/AKT pathway.

References

A Comparative Guide to Corynoxeine and Isocorynoxeine in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Anticancer Efficacy and Mechanisms of Action in Cancer Cell Lines

Introduction: Corynoxeine and Isothis compound are oxindole alkaloid stereoisomers isolated from Uncaria rhynchophylla, a plant widely used in traditional medicine. Both compounds have garnered interest for their potential therapeutic properties. This guide provides a comparative overview of their anticancer activities, focusing on experimental data from studies on various cancer cell lines.

Part 1: this compound - A Detailed Profile

This compound has been shown to exhibit significant anticancer effects in both pancreatic and lung cancer models by inhibiting proliferation, inducing apoptosis, and preventing metastasis. Its mechanisms of action appear to be context-dependent, targeting different signaling pathways in different cancer types.

Data Presentation: Proliferative Inhibition

The inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the IC50 values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Adenocarcinoma101.6[1]
NCI-H1299Lung Adenocarcinoma189.8[1]
SPC-A1Lung Adenocarcinoma161.8[1]
Panc-1Pancreatic Ductal AdenocarcinomaNot specified[2]
Patu-8988Pancreatic Ductal AdenocarcinomaNot specified[2]

Lower IC50 values indicate greater potency.

Mechanisms of Action & Signaling Pathways

This compound's anticancer activity is primarily attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.

1. ROS-p38 Mediated Cytotoxicity in Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC) cell lines (Panc-1 and Patu-8988), this compound treatment has been shown to induce cell death by promoting the generation of reactive oxygen species (ROS).[2][3] This increase in ROS activates the p38 MAPK signaling pathway, leading to endoplasmic reticulum (ER) stress, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[2]

G cluster_cory This compound Action in Pancreatic Cancer Cory This compound ROS ↑ Reactive Oxygen Species (ROS) Cory->ROS p38 ↑ p38 MAPK Activation ROS->p38 ER_Stress Endoplasmic Reticulum Stress (ER Stress) p38->ER_Stress Arrest G2/M Cell Cycle Arrest p38->Arrest Apoptosis Apoptosis ER_Stress->Apoptosis

This compound's ROS-p38 pathway in pancreatic cancer.

2. PI3K/AKT/COX-2 Pathway Inhibition in Lung Cancer

In lung adenocarcinoma (LUAD) cells, this compound suppresses proliferation and metastasis by inhibiting the PI3K/AKT signaling pathway.[1][4] This inhibition leads to a downstream reduction in the expression of cyclooxygenase-2 (COX-2), a key protein involved in inflammation and cancer progression.[1] The suppression of AKT activity also promotes apoptosis by increasing the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][4]

G cluster_cory_lung This compound Action in Lung Cancer Cory This compound PI3K PI3K Cory->PI3K inhibits AKT p-AKT PI3K->AKT COX2 COX-2 Expression AKT->COX2 Apoptosis Apoptosis (↑ Bax/Bcl-2 ratio) AKT->Apoptosis inhibits Prolif Proliferation & Metastasis COX2->Prolif

This compound's PI3K/AKT pathway in lung cancer.

Part 2: Isothis compound - A Call for Further Research

Despite being a stereoisomer of this compound, there is a notable scarcity of published studies detailing the specific anticancer activities and mechanisms of Isothis compound. This represents a significant knowledge gap in the field. Research on other related alkaloids, such as Isorhynchophylline and Isocorydine, shows that these compounds also possess anticancer properties, often through distinct mechanisms.[1][3] However, this information cannot be directly extrapolated to Isothis compound due to the high structural specificity of drug-target interactions.

To build a comprehensive understanding of the therapeutic potential of Uncaria rhynchophylla alkaloids, dedicated studies on Isothis compound are essential. Future research should focus on:

  • Screening Isothis compound against a panel of cancer cell lines to determine its IC50 values.

  • Conducting mechanistic studies to identify its molecular targets and affected signaling pathways.

  • Performing direct, head-to-head comparative studies with this compound under identical experimental conditions to elucidate how stereochemistry influences biological activity.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer effects of compounds like this compound.

Experimental Workflow Overview

G cluster_workflow General Experimental Workflow cluster_assays Downstream Assays Start Seed Cancer Cells in Culture Plates Treat Treat with Compound (e.g., this compound) Start->Treat Incubate Incubate for Specified Time (e.g., 24h) Treat->Incubate Assay_V Cell Viability Assay (CCK-8 / MTT) Incubate->Assay_V Measure Proliferation Assay_A Apoptosis Assay (Flow Cytometry) Incubate->Assay_A Quantify Apoptosis Assay_W Protein Analysis (Western Blot) Incubate->Assay_W Assess Protein Levels Analysis Data Analysis & Interpretation Assay_V->Analysis Assay_A->Analysis Assay_W->Analysis

Workflow for in vitro anticancer compound testing.

1. Cell Viability Assay (CCK-8 Method) [1]

  • Objective: To determine the effect of the compound on cell proliferation and calculate the IC50 value.

  • Procedure:

    • Seed cancer cells (e.g., A549) into 96-well plates at a density of 1 x 10⁴ cells/well and culture overnight.

    • Treat the cells with a series of increasing concentrations of this compound for 24-48 hours.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value using dose-response curve analysis.

2. Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/7-AAD Staining) [2]

  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

  • Procedure:

    • Seed cells (e.g., Panc-1) in 6-well plates at a density of 5 x 10⁵ cells/well and culture overnight.

    • Treat cells with the desired concentration of this compound for 24 hours.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer. Early apoptotic cells will be Annexin V positive and 7-AAD negative, while late apoptotic/necrotic cells will be positive for both stains.

3. Western Blot Analysis [1][2]

  • Objective: To detect changes in the expression levels of specific proteins within a signaling pathway.

  • Procedure:

    • Treat cultured cells with this compound as described in the apoptosis protocol.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p38, Caspase-3, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Current evidence strongly supports this compound as a promising anti-cancer agent with well-defined mechanisms of action in pancreatic and lung cancer cell lines. It effectively induces apoptosis and inhibits proliferation by targeting the ROS/p38 and PI3K/AKT pathways, respectively. However, the anticancer potential of its stereoisomer, Isothis compound, remains largely unexplored. This significant gap in the literature prevents a direct comparison and highlights a critical area for future investigation. Head-to-head studies are imperative to understand the structure-activity relationship between these isomers and to fully assess their potential as novel oncology therapeutics.

References

A Comparative Guide to the Off-Target Receptor Binding Profile of Corynoxeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target receptor binding profile of Corynoxeine, an extracellular signal-regulated kinase (ERK) 1/2 inhibitor. The primary focus is to present available quantitative data from receptor binding assays to help researchers assess its selectivity. For comparative purposes, this guide includes information on other selective ERK1/2 inhibitors, namely MK-8353, Ulixertinib, and GDC-0994, to provide context on their selectivity profiles.

Introduction to this compound and Off-Target Effects

This compound is a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, which has been used in traditional medicine. It is recognized as a potent inhibitor of ERK1/2, key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.

While the on-target effects of a drug are crucial for its therapeutic efficacy, understanding its off-target interactions is equally important for predicting potential side effects and ensuring safety. Receptor binding assays are a standard method to determine the affinity of a compound for a wide range of receptors, providing a profile of its potential off-target interactions. A higher binding affinity, represented by a lower inhibition constant (Ki), indicates a stronger interaction.

Comparative Analysis of Off-Target Binding Profiles

To validate the off-target effects of this compound, we have summarized available data from competitive radioligand binding assays. This data is compared with the selectivity profiles of other known ERK1/2 inhibitors.

This compound: Adrenergic and Opioid Receptor Binding Profile

Recent studies have characterized the binding affinity of this compound at various adrenergic and opioid receptors. The following table summarizes the inhibition constants (Ki) of this compound for these receptors. A lower Ki value signifies a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)
Adrenergic Receptors
α1A>10,000
α1B>10,000
α1D>10,000
α2A5,500
α2B>10,000
α2C>10,000
Opioid Receptors
Mu (μ)118
Kappa (κ)>10,000

Data sourced from a study evaluating the binding affinities of selected indole-based Kratom alkaloids.

The data indicates that this compound has a moderate affinity for the mu (μ)-opioid receptor, with a Ki value of 118 nM. Its affinity for the α2A-adrenergic receptor is significantly lower (Ki = 5,500 nM), and it shows very weak to no binding at the other tested adrenergic and kappa (κ)-opioid receptors (Ki >10,000 nM).

Comparator ERK1/2 Inhibitors: Selectivity Profiles

For comparison, we present the selectivity profiles of other well-characterized ERK1/2 inhibitors. While direct comparative Ki values across the same broad receptor panel are not uniformly available, the existing data provides valuable insights into their selectivity.

MK-8353

MK-8353 is a potent and selective dual mechanism inhibitor of ERK1 and ERK2.[2] Its selectivity has been extensively profiled against a large panel of kinases.

Assay TypeNumber of Kinases ScreenedResults
Kinase Selectivity Panel233- Only 3 kinases showed >50% inhibition at 1 µM- No inhibition of any of the 231 off-target kinases was observed at 100 nM

This high degree of selectivity within the kinome suggests that MK-8353 has a very clean off-target profile, at least concerning other kinases.[2]

Ulixertinib (BVD-523)

Ulixertinib is another highly selective, first-in-class ERK1/2 inhibitor. While specific quantitative off-target binding data across a broad panel is not publicly detailed, it is consistently described as having "limited off-target inhibition" and a "highly selective on-target profile".[3] Studies have suggested that at higher, non-therapeutic concentrations, it may inhibit mitochondrial function.

GDC-0994 (Ravoxertinib)

GDC-0994 is also a potent and selective ERK1/2 inhibitor. Similar to Ulixertinib, it is reported to be highly selective. Some studies indicate that at concentrations significantly higher than those required for ERK1/2 inhibition, GDC-0994 may exhibit off-target activity against histone deacetylases (HDACs).[4][5]

Experimental Methodologies

The data presented for this compound's off-target binding was obtained using competitive radioligand binding assays. This is a standard and robust method for determining the binding affinity of a test compound to a specific receptor.

General Protocol for Competitive Radioligand Binding Assay

This protocol provides a general framework for a typical competitive radioligand binding assay used to determine the inhibition constant (Ki) of a test compound.

1. Reagents and Materials:

  • Cell Membranes: A preparation of cell membranes expressing the receptor of interest.

  • Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor.

  • Test Compound: The compound to be tested for its binding affinity (e.g., this compound).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor, used to determine non-specific binding.

  • Assay Buffer: A buffer solution optimized for the specific receptor binding assay.

  • Filtration Apparatus: A multi-well filter plate (e.g., glass fiber filters) and a vacuum manifold to separate bound from free radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

2. Assay Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membrane preparation in the assay buffer. A parallel incubation is performed with the radioligand and a high concentration of the non-specific binding control.

  • Equilibrium: The incubation is carried out for a sufficient time and at an appropriate temperature to allow the binding reaction to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through the filter plate using a vacuum manifold. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are collected, and scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.

3. Data Analysis:

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (from the control wells) from the total binding (from the wells with the test compound).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the specific binding as a function of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathway of ERK1/2

The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the position of ERK1/2, the primary target of this compound and the comparator compounds.

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound & Comparator Inhibitors This compound->ERK

Caption: The MAPK/ERK signaling cascade and the point of inhibition for this compound.

Experimental Workflow for a Competitive Radioligand Binding Assay

The diagram below outlines the key steps involved in a competitive radioligand binding assay to determine the off-target affinity of a compound.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate: Receptor + Radioligand + Test Compound Start->Incubation Filtration Filtration: Separate Bound from Free Radioligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Scintillation Counting: Quantify Bound Radioactivity Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of the Comparison

This diagram illustrates the logical flow of the comparison made in this guide, from the primary target to the off-target assessment of this compound and its comparators.

Comparison_Logic PrimaryTarget Primary Target: ERK1/2 This compound This compound PrimaryTarget->this compound Comparators Comparator ERK Inhibitors (MK-8353, Ulixertinib, GDC-0994) PrimaryTarget->Comparators OffTargetAssessment Off-Target Assessment This compound->OffTargetAssessment Comparators->OffTargetAssessment CorynoxeineData Quantitative Data: Adrenergic & Opioid Receptor Binding (Ki) OffTargetAssessment->CorynoxeineData ComparatorData Qualitative & Semi-Quantitative Data: Kinase Panel Selectivity & High-Dose Effects OffTargetAssessment->ComparatorData

References

How does the efficacy of synthetic Corynoxeine compare to natural isolates?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic and naturally isolated Corynoxeine, focusing on their efficacy as reported in scientific literature. While the biological activities of naturally sourced this compound have been investigated, a direct comparative study evaluating the efficacy of its synthetic counterpart remains elusive in the reviewed literature. This document summarizes the available data on natural Corynoxein's efficacy, details the experimental protocols for its isolation and biological assays, and outlines a known method for its chemical synthesis.

Efficacy of Natural this compound

This compound, an oxindole alkaloid found in plants of the Uncaria and Mitragyna genera, has demonstrated significant biological activity in preclinical studies. A key area of investigation has been its effect on vascular smooth muscle cell (VSMC) proliferation, a critical factor in the pathogenesis of vascular diseases like atherosclerosis and restenosis.

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

Research has shown that this compound isolated from the hooks of Uncaria rhynchophylla effectively inhibits platelet-derived growth factor (PDGF-BB)-induced proliferation of rat aortic VSMCs. This inhibitory effect is dose-dependent and occurs without inducing cytotoxicity. The primary mechanism of action is the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation pathway.[1]

Table 1: Inhibitory Effects of Natural this compound on VSMC Proliferation and DNA Synthesis [1]

Concentration (µM)Inhibition of Cell Number (%)Inhibition of DNA Synthesis (%)
525.0 ± 12.532.8 ± 11.0
2063.0 ± 27.551.8 ± 8.0
5088.0 ± 12.576.9 ± 7.4

Efficacy of Synthetic this compound

Experimental Protocols

Isolation of Natural this compound from Uncaria rhynchophylla

A detailed method for the bioassay-guided isolation of this compound from Uncaria rhynchophylla has been described. The general workflow is as follows:

G cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification plant_material Uncaria rhynchophylla (1 kg) maceration Macerate in 70% aqueous ethanol (6 L, 24h) plant_material->maceration reflux Reflux for 30 min maceration->reflux concentrate Concentrate extract under reduced pressure reflux->concentrate resuspend Resuspend in water concentrate->resuspend partition Successive partitioning with ethyl acetate and 1-butanol resuspend->partition fractions Obtain ethyl acetate, 1-butanol, and water soluble fractions partition->fractions column Column chromatography of active fractions fractions->column hplc HPLC for final purification column->hplc isolated Isolated this compound hplc->isolated

Caption: Workflow for the isolation of this compound.

The process involves maceration and reflux of the plant material in aqueous ethanol, followed by a series of solvent-solvent partitioning steps to separate compounds based on polarity. The biologically active fractions are then subjected to column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis of this compound

While several total synthesis routes for this compound have been published, a common approach involves a multi-step process starting from commercially available precursors. One reported racemic total synthesis of this compound begins with tryptamine and proceeds through a nine-step sequence to yield the final product.

VSMC Proliferation Assay

The inhibitory effect of natural this compound on VSMC proliferation was quantified using the following experimental setup:

  • Cell Culture: Rat aortic VSMCs are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Treatment: Cells are pre-treated with varying concentrations of this compound (5-50 µM) for 24 hours.

  • Stimulation: VSMC proliferation is induced by adding 50 ng/ml of platelet-derived growth factor (PDGF-BB).

  • Cell Number Quantification: After a designated incubation period, the number of viable cells is determined, typically using a hemocytometer or an automated cell counter.

  • DNA Synthesis Assay: The rate of DNA synthesis is measured by quantifying the incorporation of a labeled nucleoside, such as BrdU, into the newly synthesized DNA.

Signaling Pathway of this compound in VSMC

The primary mechanism through which this compound inhibits VSMC proliferation is by targeting the ERK1/2 signaling pathway, a key regulator of cell growth and division.

G PDGF_BB PDGF-BB PDGF_R PDGF Receptor PDGF_BB->PDGF_R PLC_gamma1 PLCγ1 PDGF_R->PLC_gamma1 Akt Akt PDGF_R->Akt MEK1_2 MEK1/2 PDGF_R->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation VSMC Proliferation ERK1_2->Proliferation This compound This compound This compound->Inhibition Inhibition->ERK1_2

Caption: this compound's inhibition of the ERK1/2 pathway.

As illustrated, this compound specifically blocks the phosphorylation and activation of ERK1/2, without affecting the upstream components of the PDGF receptor signaling cascade, such as MEK1/2, Akt, or PLCγ1.[1]

Conclusion

Naturally isolated this compound demonstrates potent inhibitory effects on vascular smooth muscle cell proliferation, a key process in the development of vascular diseases. While the chemical synthesis of this compound has been achieved, there is a notable absence of published data on the biological efficacy of the synthetic compound. Therefore, a direct comparison between natural and synthetic this compound is not feasible at present. Future research should focus on the biological evaluation of synthetic this compound to determine if it possesses comparable efficacy to its natural counterpart. Such studies would be crucial for the potential development of synthetic this compound as a therapeutic agent.

References

Corynoxeine's Role in Akt/mTOR Pathway Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Corynoxeine's efficacy in modulating the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of numerous cancers and neurological disorders. Here, we present a detailed analysis of this compound's mechanism of action, supported by experimental data, and compare its performance with other known modulators of this pathway.

Unveiling this compound's Impact on the Akt/mTOR Pathway

This compound, a tetracyclic oxindole alkaloid, has demonstrated significant potential in targeting the Akt/mTOR pathway. Studies have shown its ability to inhibit the phosphorylation of key proteins in this cascade, including Akt, mammalian target of rapamycin (mTOR), and the downstream effector p70 S6 Kinase. This inhibitory action disrupts the signaling pathway, leading to the suppression of cell proliferation, induction of apoptosis, and autophagy in various cancer cell lines and in models of neurodegenerative diseases.

Quantitative Analysis of this compound's Efficacy

The following tables summarize the quantitative data from various studies, highlighting the inhibitory effects of this compound on cell viability and in vivo tumor growth.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Adenocarcinoma101.6[1]
NCI-H1299Lung Adenocarcinoma189.8[1]
SPC-A1Lung Adenocarcinoma161.8[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelTreatment DoseTumor Volume ReductionTumor Weight ReductionReference
Lung Adenocarcinoma (A549 cells)Nude Mice20 mg/kgSignificantSignificant[1]
Lung Adenocarcinoma (A549 cells)Nude Mice30 mg/kgDramaticDramatic[1]
Pancreatic Cancer (Panc-1 cells)Nude Mice25 mg/kgApparentSignificant[2]
Pancreatic Cancer (Panc-1 cells)Nude Mice50 mg/kgApparentSignificant[2]

Comparative Analysis with Alternative Akt/mTOR Pathway Inhibitors

To provide a broader perspective, this section compares this compound with other well-established and investigational inhibitors of the Akt/mTOR pathway.

Table 3: Comparison of IC50 Values of Akt/mTOR Inhibitors

CompoundTarget(s)Cancer Cell Line(s)IC50 Range (µM)Reference(s)
This compound Akt/mTOR Lung, Pancreatic 101.6 - 189.8 [1]
PerifosineAktVarious tumor cell lines0.6 - 8.9[3][4]
Everolimus (Rapalog)mTORC1Breast cancer cell linesVaries (cell line dependent)[5][6]
Rapamycin (Rapalog)mTORC1Breast cancer cell linesVaries (cell line dependent)[7][8]

It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the Akt/mTOR signaling pathway and a typical experimental workflow for its investigation.

Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth _4EBP1->CellGrowth This compound This compound This compound->Akt This compound->mTORC1

Caption: The Akt/mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellCulture Cancer Cell Culture (e.g., A549, Panc-1) Treatment Treatment with this compound (various concentrations) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT Assay) Treatment->ViabilityAssay ProteinExtraction Protein Extraction Treatment->ProteinExtraction DataAnalysis_vitro Data Analysis (IC50, Protein Levels) ViabilityAssay->DataAnalysis_vitro WesternBlot Western Blot Analysis (p-Akt, p-mTOR, etc.) ProteinExtraction->WesternBlot WesternBlot->DataAnalysis_vitro Xenograft Xenograft Tumor Model (e.g., Nude Mice) TumorInoculation Tumor Cell Inoculation Xenograft->TumorInoculation Treatment_vivo This compound Administration TumorInoculation->Treatment_vivo TumorMeasurement Tumor Volume & Weight Measurement Treatment_vivo->TumorMeasurement IHC Immunohistochemistry (p-Akt, Ki-67) TumorMeasurement->IHC DataAnalysis_vivo Data Analysis (Tumor Growth Inhibition) TumorMeasurement->DataAnalysis_vivo

Caption: A typical experimental workflow for validating this compound's effect.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or the comparator compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect specific proteins in a sample. This protocol is optimized for the detection of phosphorylated proteins like p-Akt and p-mTOR.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and mTOR overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a chemiluminescence imaging system.

  • Quantitative Analysis: Densitometry analysis is performed to quantify the band intensities. The level of phosphorylated protein is typically normalized to the total protein level.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in a mixture of media and Matrigel) into the flank of each mouse.[10][11]

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Then, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or the vehicle control to the mice via the appropriate route (e.g., intraperitoneal or oral gavage) at the specified doses and schedule.

  • Tumor Monitoring: Measure the tumor volume (typically calculated as (length × width²)/2) and the body weight of the mice regularly (e.g., every 2-3 days).[2]

  • Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) to assess the expression of proteins like p-Akt and the proliferation marker Ki-67.[1]

This guide provides a foundational understanding of this compound's role as a modulator of the Akt/mTOR pathway. The presented data and protocols offer a valuable resource for researchers investigating novel therapeutic strategies targeting this critical signaling cascade.

References

Comparative Pharmacokinetics of Corynoxeine: A Cross-Species Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the absorption, distribution, metabolism, and excretion of Corynoxeine reveals significant data in rat models, while highlighting a notable gap in the literature for other species such as mice, dogs, and monkeys. This guide provides a comprehensive summary of the available pharmacokinetic data for this compound in rats, alongside detailed experimental protocols to support further research and drug development.

Executive Summary

Comparative Pharmacokinetic Data

A thorough literature search revealed detailed pharmacokinetic studies of this compound primarily in rats. Unfortunately, specific pharmacokinetic parameters for this compound in mice, dogs, and monkeys could not be located in the reviewed scientific literature. The following table summarizes the key pharmacokinetic parameters of this compound observed in rats after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV) Administration (0.0105 mmol/kg)Oral (PO) Administration (0.105 mmol/kg)
t½ (h) < 1Not explicitly stated, but elimination is rapid
Cmax Not ApplicableData not available in molar concentrations
Tmax (h) Not ApplicableData not available in molar concentrations
AUC Data not available in molar concentrationsData not available in molar concentrations
Brain Uptake Index 3.75 x 10⁻¹¹ mol/g at 74 min3.08 x 10⁻¹¹ mol/g at 3 h

Source: Wang et al., 2016.[1]

Note: The available literature indicates that after intravenous administration, this compound is eliminated quickly, with a half-life of less than one hour in rats[2]. The compound also demonstrates the ability to cross the blood-brain barrier[1].

Experimental Protocols

The following section details the typical experimental methodologies employed in the pharmacokinetic studies of this compound in rats. These protocols can serve as a valuable reference for designing future comparative studies.

Animal Models
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Health Status: Animals are typically healthy and free of specific pathogens.

  • Acclimatization: Rats are acclimated to the laboratory environment for at least one week prior to the experiment.

  • Housing: Animals are housed in controlled conditions with regulated temperature, humidity, and light-dark cycles.

  • Fasting: Rats are often fasted overnight before drug administration to minimize food-drug interactions.

Dosing and Administration
  • Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent) and administered as a bolus injection, typically into the tail vein. A common dose is 0.0105 mmol/kg[1].

  • Oral (PO) Administration: For oral dosing, this compound is suspended or dissolved in a vehicle and administered via oral gavage. A typical oral dose is 0.105 mmol/kg[1].

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Common sampling sites include the jugular vein or tail vein.

  • Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma.

  • Storage: Plasma samples are stored at -20°C or -80°C until analysis.

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the standard method for the sensitive and selective quantification of this compound in plasma samples[1][2].

  • Sample Preparation: A protein precipitation method is commonly used to extract this compound from the plasma matrix. This typically involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove precipitated proteins[3].

  • Chromatography: A C18 column is frequently used for the chromatographic separation of this compound from endogenous plasma components. The mobile phase usually consists of a mixture of acetonitrile and water containing a small amount of formic acid to improve ionization[2][3].

  • Mass Spectrometry: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and an internal standard[3].

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.

G cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_analysis Analytical Phase Animal_Acclimatization Animal Acclimatization (e.g., Male Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Administration Drug Administration (IV or PO this compound) Fasting->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, t½) LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for a typical pharmacokinetic study of this compound.

Discussion and Future Directions

The available data provides a solid foundation for understanding the pharmacokinetics of this compound in rats. The rapid elimination observed suggests that for sustained therapeutic effects, formulation strategies to prolong its circulation time may be necessary. Furthermore, its ability to penetrate the blood-brain barrier is a promising characteristic for neurological applications.

The most significant gap identified is the lack of pharmacokinetic data in other animal species, including mice, dogs, and monkeys. Such studies are essential for interspecies scaling and for predicting human pharmacokinetics, which are critical steps in the drug development pipeline. Future research should prioritize conducting well-designed pharmacokinetic studies of this compound in these non-rodent species to build a more complete preclinical data package. This will enable a more robust assessment of its therapeutic potential and facilitate its translation to clinical applications.

References

Safety Operating Guide

Proper Disposal Procedures for Corynoxeine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION FOR CORYNOXEINE

This document provides essential guidance for the safe handling and disposal of this compound, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] For the hydrochloride salt form, it is classified as fatal if swallowed.[2] Adherence to these procedures is critical to ensure personnel safety and environmental protection. All disposal actions must comply with local, regional, and national regulations.[1][3]

Hazard and Safety Summary

A clear understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes key safety information.

Hazard ClassificationPrecautionary StatementsPersonal Protective Equipment (PPE)
Acute Oral Toxicity (Harmful/Fatal)[1][2]Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor immediately.[1][2]Chemical safety goggles with side-shields, protective gloves (impervious), and a lab coat or impervious clothing are required.[1]
Acute and Chronic Aquatic Toxicity[1]Avoid release to the environment. Collect spillage.[1]Not applicable for direct exposure, but crucial for containment and disposal procedures.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for researchers and laboratory personnel to safely manage and dispose of this compound waste streams, including pure substance, contaminated labware, and solutions.

Step 1: Segregation and Labeling of this compound Waste

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container label should include:

    • The words "Hazardous Waste"

    • The name "this compound"

    • The specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")

    • The date the waste was first added to the container.

  • Waste Streams:

    • Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers.

    • Liquid Waste: Solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Contaminated needles and syringes should be placed in a designated sharps container that is also labeled with the chemical contaminant.

Step 2: Handling and Temporary Storage
  • Personal Protective Equipment: Always wear the appropriate PPE as specified in the table above when handling this compound or its waste.

  • Ventilation: Handle this compound and its waste in a well-ventilated area, such as a chemical fume hood.[1]

  • Storage Location: Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be cool, dry, and well-ventilated.

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For liquid spills, absorb with an inert, non-combustible material such as vermiculite or sand.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[3]

  • Collection: Place all contaminated absorbent material and cleaning supplies into the designated this compound waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1] All decontamination materials should also be disposed of as hazardous waste.

Step 4: Final Disposal

This compound must be disposed of through an approved hazardous waste disposal facility.[1][3]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of your this compound waste.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system or regular trash.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

CorynoxeineDisposalWorkflow cluster_prep Waste Generation & Preparation cluster_spill Spill Scenario cluster_disposal Final Disposal start Generate this compound Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate spill Spill Occurs label_waste Label Container: 'Hazardous Waste - this compound' segregate->label_waste store Store in Secure, Designated Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs contain Contain & Absorb Spill spill->contain Yes collect_spill Collect Contaminated Material contain->collect_spill collect_spill->segregate Add to Waste Container documentation Complete Waste Manifest/Forms contact_ehs->documentation professional_disposal Disposal by Approved Waste Facility documentation->professional_disposal

Caption: Workflow for the safe segregation, handling, and professional disposal of this compound waste.

Experimental Protocols Referenced in Safety Data

The safety data sheets for this compound do not cite specific experimental protocols. The information provided is based on standardized hazard assessments and regulatory requirements for chemical safety. The disposal procedures outlined are derived from general best practices for hazardous chemical waste management.[4][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corynoxeine
Reactant of Route 2
Corynoxeine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.